molecular formula C21H22N2O7S B580213 O-Demethyl apremilast CAS No. 1384441-38-6

O-Demethyl apremilast

Cat. No.: B580213
CAS No.: 1384441-38-6
M. Wt: 446.5 g/mol
InChI Key: PEUJABWEZWJNBO-MRXNPFEDSA-N
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Description

O-Demethyl apremilast, also referred to in research as metabolite M12, is a primary and pharmacologically inactive human metabolite of the parent drug apremilast (Otezla®) . Apremilast itself is an oral, small-molecule inhibitor of phosphodiesterase 4 (PDE4) approved for the treatment of plaque psoriasis, psoriatic arthritis, and oral ulcers associated with Behçet's Disease . The therapeutic action of apremilast is mediated through its intracellular inhibition of PDE4, which results in elevated levels of cyclic adenosine monophosphate (cAMP) . This increase in cAMP subsequently modulates a network of inflammatory responses by downregulating key pro-inflammatory cytokines such as TNF-α, IL-17, and IL-23, while upregulating the anti-inflammatory cytokine IL-10 . Following administration of apremilast, this compound is formed via cytochrome P450-mediated metabolism and is subsequently converted to its glucuronide conjugate (O-desmethyl apremilast glucuronide) . In pharmacokinetic studies, this O-demethylated glucuronide conjugate was identified as the major circulating metabolite, accounting for 39% of circulating radioactivity, and has been shown to be inactive . As a reference standard, this compound is an essential tool for researchers conducting in vitro and in vivo metabolic studies, pharmacokinetic profiling, and drug-drug interaction investigations related to apremilast . It is particularly valuable for elucidating the metabolic pathways and clearance mechanisms of apremilast, which undergoes extensive metabolism with only a small fraction of the unchanged drug excreted from the body . This product is intended For Research Use Only and is not to be used for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[(1S)-1-(3-ethoxy-4-hydroxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O7S/c1-4-30-18-10-13(8-9-17(18)25)16(11-31(3,28)29)23-20(26)14-6-5-7-15(22-12(2)24)19(14)21(23)27/h5-10,16,25H,4,11H2,1-3H3,(H,22,24)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUJABWEZWJNBO-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384441-38-6
Record name O-Demethyl apremilast
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384441386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-DEMETHYL APREMILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SUF2IX83T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

O-Demethyl apremilast synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of O-Demethyl Apremilast (M3 Metabolite)

Introduction

Apremilast, marketed as Otezla®, is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic arthritis and plaque psoriasis.[1][2] Its mechanism of action involves the intracellular inhibition of PDE4, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels. This modulation attenuates the inflammatory response by downregulating the production of pro-inflammatory cytokines like TNF-α, IL-23, and IL-17 while increasing anti-inflammatory cytokines such as IL-10.[3][4]

Upon oral administration, apremilast undergoes extensive metabolism in humans, with the parent drug accounting for only a fraction of the excreted material.[5] A key step in its biotransformation is the O-demethylation of the methoxy group on the phenyl ring, yielding the primary metabolite This compound (also known as M3).[6] This metabolite is subsequently conjugated to form O-desmethyl apremilast glucuronide (M12), the most abundant but pharmacologically inactive metabolite found in circulation.[3][5][7]

While this compound itself has significantly less pharmacological activity than its parent compound, its synthesis and availability as a high-purity reference standard are critical for the advancement of pharmaceutical research.[5][8] It serves as an indispensable tool for researchers and drug development professionals in conducting pharmacokinetic (PK) and drug metabolism (DMPK) studies, elucidating metabolic pathways, and investigating potential drug-drug interactions.[8][9]

This technical guide provides a comprehensive, field-proven framework for the chemical synthesis and rigorous analytical characterization of this compound, designed for application in a research and development laboratory setting.

Section 1: The Metabolic Pathway of Apremilast

The metabolic clearance of apremilast is the primary route of its elimination.[5] The transformation is mediated by both Cytochrome P450 (CYP) enzymes and non-CYP pathways like hydrolysis.[3][10] The initial and critical oxidative metabolism is primarily carried out by the CYP3A4 isoenzyme, with minor contributions from CYP1A2 and CYP2A6.[1][10] This process results in the formation of this compound (M3), which is then rapidly converted into its glucuronide conjugate (M12).

The following diagram illustrates this principal metabolic sequence.

Apremilast Apremilast (Parent Drug) M3 This compound (M3 Metabolite) Apremilast->M3 CYP3A4, CYP1A2 (O-Demethylation) M12 O-Desmethyl Apremilast Glucuronide (M12 - Major Inactive Metabolite) M3->M12 UGTs (Glucuronidation)

Caption: Primary metabolic pathway of Apremilast to its M12 metabolite.

Section 2: Chemical Synthesis of this compound

Rationale and Strategy Selection

For laboratory-scale production of an analytical standard, a synthetic strategy that is both efficient and high-yielding is paramount. The structural difference between apremilast and its O-demethylated metabolite is the conversion of an aryl methyl ether to a phenol. A direct, one-step chemical cleavage of this ether bond on the apremilast molecule is the most logical and expedient approach.

This strategy avoids the complexity of a multi-step de novo synthesis that would require protecting and deprotecting the phenolic hydroxyl group. Boron tribromide (BBr₃) is selected as the reagent of choice.

Causality Behind Experimental Choice: Boron tribromide is a powerful Lewis acid renowned for its efficacy and selectivity in cleaving aryl methyl ethers, a common and often challenging transformation in organic synthesis. It coordinates strongly to the ether oxygen, facilitating nucleophilic attack by the bromide ion on the methyl group, which proceeds under mild conditions and typically results in clean conversion with high yields. Anhydrous conditions are critical to prevent the rapid decomposition of BBr₃ by water.

Proposed Synthetic Scheme

cluster_0 Synthesis of this compound Apremilast Apremilast ODemethyl This compound Apremilast->ODemethyl BBr₃, DCM 0 °C to r.t.

Caption: Demethylation of Apremilast to yield this compound.

Detailed Experimental Protocol

Materials:

  • Apremilast (Starting Material)

  • Boron tribromide (BBr₃), 1.0 M solution in Dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Apremilast (1.0 eq) in anhydrous DCM (approx. 10 mL per 1 mmol of Apremilast).

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add Boron tribromide solution (1.0 M in DCM, 1.2 eq) dropwise to the stirred solution over 15 minutes. Maintain the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Quenching: Carefully cool the flask back to 0 °C and slowly add Methanol (5 mL) to quench the excess BBr₃. Caution: This is an exothermic reaction.

  • Workup: Dilute the mixture with DCM and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 50-100% Ethyl Acetate in Hexanes) to yield this compound as a solid.

Section 3: Comprehensive Analytical Characterization

To confirm the identity, structure, and purity of the synthesized compound, a suite of orthogonal analytical techniques must be employed. Each method provides a self-validating piece of evidence contributing to the final, unequivocal characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. As this compound is more polar than apremilast (due to the free hydroxyl group), it will have a shorter retention time on a C18 column under typical reversed-phase conditions. This method is ideal for determining the purity of the final product.

Protocol:

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 230 nm
Injection Vol. 10 µL

Expected Results: The final purified sample should exhibit a single major peak with a purity level of ≥98% (by area normalization). The retention time will be shorter than that of the apremilast starting material.

Mass Spectrometry (MS) for Identity Confirmation

Principle: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecule, allowing for the confirmation of its elemental composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of molecules.[8]

Protocol:

  • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap

  • Scan Range: 100 - 1000 m/z

Data Presentation:

CompoundMolecular FormulaTheoretical Mass [M+H]⁺Observed Mass [M+H]⁺
Apremilast (SM)C₂₂H₂₅N₂O₇S461.1431As measured
This compound C₂₁H₂₃N₂O₇S 447.1275 447.127x ± 5 ppm

Expected Results: The observed mass for the protonated molecule [M+H]⁺ should align with the theoretical mass within a 5 ppm error margin, confirming the molecular formula of the synthesized product.[6][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this synthesis, ¹H NMR is the definitive technique to confirm that the targeted demethylation has occurred.

Protocol:

  • Instrument: Bruker 400 MHz spectrometer or equivalent

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Analysis: ¹H NMR

Data Interpretation & Causality: The key to confirming the structure lies in comparing the spectrum of the product to that of the apremilast starting material. The most telling changes validate the success of the reaction.

Key SignalApremilast (Starting Material)This compound (Product)Rationale for Change
Methoxy Protons (-OCH₃) Singlet, ~3.8 ppm (3H)Absent Successful cleavage of the methyl group.
Phenolic Proton (-OH) AbsentBroad Singlet, >9.0 ppm (1H) Appearance of the new hydroxyl group.
Aromatic Protons Distinct signals for the di-substituted phenyl ringShift in chemical environment for adjacent protonsThe electron-donating -OH group alters the shielding of nearby aromatic protons compared to the -OCH₃ group.

Expected Results: The ¹H NMR spectrum of the purified product will show the complete disappearance of the characteristic methoxy singlet from the apremilast spectrum and the concurrent appearance of a new, downfield signal corresponding to the phenolic proton. This provides unequivocal evidence of the structural transformation.

Section 4: Summary and Applications

This guide has detailed a robust and efficient workflow for the synthesis and comprehensive characterization of this compound. The described protocol, beginning with a targeted demethylation of apremilast and followed by a tripartite analytical validation using HPLC, MS, and NMR, provides a reliable method for producing this critical metabolite as a high-purity reference standard.

The availability of this well-characterized material is essential for:

  • Quantitative Bioanalysis: Serving as a standard for LC-MS/MS methods to quantify apremilast and its metabolites in biological matrices like plasma and urine.[8]

  • Metabolic Profiling: Aiding in the identification and elucidation of the complete metabolic fate of apremilast in in vitro and in vivo systems.[8]

  • Impurity Profiling: Use in the development and validation of analytical methods for quality control of the apremilast drug substance.[9]

By following the methodologies outlined herein, researchers and drug development professionals can confidently produce and validate this compound, enabling further investigation into the complex pharmacology of apremilast.

References

  • Title: Apremilast | C22H24N2O7S | CID 11561674 - PubChem Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Disposition, metabolism and mass balance of [(14)C]apremilast following oral administration Source: PubMed URL: [Link]

  • Title: Disposition, metabolism and mass balance of [14C]apremilast following oral administration Source: PMC, National Institutes of Health URL: [Link]

  • Title: Fragment ions and relative amounts for apremilast metabolites characterized in plasma, urine and faeces. Source: ResearchGate URL: [Link]

  • Title: Pharmacokinetics and Bioequivalence of Apremilast Tablets Source: DDDT - Dove Medical Press URL: [Link]

  • Title: Apremilast (Otezla): A New Oral Treatment for Adults With Psoriasis and Psoriatic Arthritis Source: National Institutes of Health URL: [Link]

  • Title: NDA 206088Orig1s000 Pharmacology Review Source: U.S. Food and Drug Administration (accessdata.fda.gov) URL: [Link]

  • Title: this compound | C21H22N2O7S | CID 68088610 - PubChem Source: PubChem, National Institutes of Health URL: [Link]

  • Title: O-Desmethyl Apremilast (USP) Source: Venkatasai Life Sciences URL: [Link]

  • Title: NDA 205437Orig1s000 Clinical Pharmacology Review Source: U.S. Food and Drug Administration (accessdata.fda.gov) URL: [Link]

  • Title: Analytical Methods for Determination of Apremilast from Bulk, Dosage Form and Biological Fluids: A Critical Review Source: PubMed URL: [Link]

  • Title: Synthesis of apremilast. Reagents and conditions Source: ResearchGate URL: [Link]

  • Title: Analytical Method of Apremilast: A Review Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: Analytical Methods for Determination of Apremilast from Bulk, Dosage Form and Biological Fluids: A Critical Review | Request PDF Source: ResearchGate URL: [Link]

  • Title: Process for the preparation of apremilast Source: Google Patents URL
  • Title: Apremilast Microemulsion as Topical Therapy for Local Inflammation: Design, Characterization and Efficacy Evaluation Source: PMC, National Institutes of Health URL: [Link]

  • Title: Apremilast: A Phosphodiesterase 4 Inhibitor for the Treatment of Psoriatic Arthritis Source: National Institutes of Health URL: [Link]

Sources

The Metabolite's Tale: A Technical Guide to the Mechanism of O-Demethyl Apremilast

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor, has emerged as a significant therapeutic agent for inflammatory diseases such as psoriasis and psoriatic arthritis. Its clinical efficacy is attributed to the intricate modulation of intracellular signaling cascades that govern the inflammatory response. Central to a comprehensive understanding of its pharmacology is the characterization of its metabolic fate. This technical guide provides an in-depth examination of O-Demethyl apremilast, a primary metabolite, focusing on its mechanism of action, its formation, and its contribution, or lack thereof, to the overall therapeutic effect of its parent compound. Through a synthesis of metabolic data, enzymatic activity assays, and cellular response models, we delineate the subordinate role of this metabolite, confirming that the pharmacological activity of apremilast resides overwhelmingly with the parent molecule.

Introduction: The Central Role of Apremilast in Inflammation Control

Apremilast is a small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme pivotal in the inflammatory process.[1] PDE4 is the predominant PDE isoform in most immune cells, where it catalyzes the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger.[1][2] By inhibiting PDE4, apremilast prevents the degradation of cAMP, leading to elevated intracellular cAMP levels.[1][3] This increase is not a terminal event but the initiation of a signaling cascade that recalibrates the cell's inflammatory posture. The therapeutic relevance of apremilast is underscored by its approval for treating active psoriatic arthritis, moderate to severe plaque psoriasis, and oral ulcers associated with Behçet's disease.[4][5]

The mechanism is elegant in its simplicity: elevated cAMP activates Protein Kinase A (PKA).[6][7] PKA, in turn, phosphorylates and activates transcription factors like the cAMP Response Element-Binding protein (CREB).[6] This cascade ultimately down-regulates the expression of multiple pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-23 (IL-23), and IL-17, while increasing the production of anti-inflammatory cytokines like IL-10.[1][8] This modulation of cytokine expression is the cornerstone of apremilast's clinical effect.[2]

The Metabolic Journey: Formation of this compound

Following oral administration, apremilast is well-absorbed and undergoes extensive metabolism.[1][4] Unchanged apremilast accounts for only a small fraction of the material excreted in urine (3%) and feces (7%).[9] The metabolic transformation occurs through several pathways, including oxidation, hydrolysis, and conjugation.[4]

The formation of this compound is a primary oxidative event. This reaction is predominantly mediated by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP1A2 and CYP2A6.[4][10] O-demethylation occurs on the methoxy group of the 3-ethoxy-4-methoxyphenyl moiety of the parent molecule.

However, this compound is itself an intermediate metabolite. It is rapidly conjugated with glucuronic acid to form O-desmethyl apremilast glucuronide (designated as M12). This glucuronidated conjugate is the most abundant circulating metabolite, representing approximately 39% of the total radioactivity in plasma, while unchanged apremilast constitutes about 45%.[8][10]

G cluster_metabolism Hepatic Metabolism Apremilast Apremilast Metabolite This compound Apremilast->Metabolite O-demethylation (CYP3A4 >> CYP1A2, CYP2A6) M12 O-desmethyl apremilast glucuronide (M12) (Inactive) Metabolite->M12 Glucuronidation Excretion Excretion (Urine and Feces) M12->Excretion

Caption: Metabolic pathway of apremilast to this compound and its subsequent conjugation.

Mechanism of Action: A Significantly Attenuated Profile

The core question for drug development professionals is whether metabolites contribute to the parent drug's efficacy or toxicity. In the case of this compound, the evidence consistently points to a dramatically reduced pharmacological activity compared to apremilast.

Phosphodiesterase 4 (PDE4) Inhibition

The primary mechanism of apremilast is the direct inhibition of the PDE4 enzyme.[1] The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound are not consistently reported in primary literature, multiple disposition and metabolism studies have concluded that the major metabolites of apremilast are at least 50-fold less pharmacologically active than the parent compound.[10][11][12] This substantial decrease in potency means that at the concentrations achieved in vivo, this compound is a significantly weaker PDE4 inhibitor than apremilast itself.

Downstream Cellular Effects

Consistent with its reduced PDE4 inhibitory activity, the downstream effects of this compound on inflammatory cytokine production are also markedly diminished. The ability to suppress TNF-α production from peripheral blood mononuclear cells (PBMCs), a key biomarker for apremilast's anti-inflammatory effect, is also substantially lower for its metabolites.[10] Given that this compound is rapidly converted to the inactive glucuronide conjugate M12, its systemic exposure is low and transient.[4]

Therefore, the contribution of this compound to the overall clinical mechanism of action of apremilast is considered negligible.[10][11] The therapeutic effects observed in patients are attributable to the parent drug, apremilast.

G cluster_pathway Intracellular Signaling Pathway cluster_nucleus Nucleus Apremilast Apremilast PDE4 PDE4 Apremilast->PDE4 Inhibits Metabolite This compound (>50x Weaker) Metabolite->PDE4 Weakly Inhibits cAMP cAMP PDE4->cAMP Degrades AMP AMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CREB_p p-CREB CREB->CREB_p ProInflam Pro-inflammatory Gene Expression (TNF-α, IL-23, IL-17) CREB_p->ProInflam Down-regulates AntiInflam Anti-inflammatory Gene Expression (IL-10) CREB_p->AntiInflam Up-regulates G cluster_assay1 Workflow: PDE4 Enzyme Inhibition Assay cluster_assay2 Workflow: TNF-α Inhibition Assay A1 Prepare Reagents (Enzyme, [3H]-cAMP, Compound) A2 Initiate Reaction (Add Enzyme) A1->A2 A3 Incubate (37°C) A2->A3 A4 Terminate & Convert (Heat, Add 5'-Nucleotidase) A3->A4 A5 Separate & Quantify (Chromatography, Scintillation) A4->A5 A6 Calculate IC50 A5->A6 B1 Isolate & Plate PBMCs B2 Pre-treat with Compound B1->B2 B3 Stimulate with LPS B2->B3 B4 Incubate (24h, 37°C) B3->B4 B5 Collect Supernatant B4->B5 B6 Quantify TNF-α (ELISA) B5->B6 B7 Calculate IC50 B6->B7

Sources

O-Demethyl Apremilast: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apremilast is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) approved for the treatment of psoriasis and psoriatic arthritis.[1][2][3] Its therapeutic effect is attributed to the modulation of inflammatory responses through the elevation of intracellular cyclic adenosine monophosphate (cAMP).[1][2] Upon administration, apremilast undergoes extensive metabolism, giving rise to numerous metabolites.[1][4][5] Among these, O-Demethyl apremilast, also known as metabolite M3, is a primary product of its biotransformation.[4] This technical guide provides an in-depth exploration of the biological activity of this compound, offering a scientific framework for researchers and professionals in drug development.

Physicochemical Properties of this compound

This compound is the product of the O-demethylation of the methoxy group on the phenyl ring of apremilast. Its chemical and physical characteristics are detailed below.

PropertyValueSource
Chemical Name (S)-N-(2-(1-(3-ethoxy-4-hydroxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamideVenkatasai Life Sciences
Synonyms O-Desmethyl apremilast, M3[4]
CAS Number 1384441-38-6Daicel Pharma Standards, Venkatasai Life Sciences
Molecular Formula C21H22N2O7SDaicel Pharma Standards, Venkatasai Life Sciences
Molecular Weight 446.47 g/mol Daicel Pharma Standards

Metabolic Pathway of Apremilast to this compound

Apremilast is metabolized in humans primarily through oxidation, hydrolysis, and conjugation, resulting in over 23 identified metabolites.[4][5] The formation of this compound is a key step in this metabolic cascade. Subsequently, this compound is further metabolized, with its glucuronide conjugate (M12) being the most abundant circulating metabolite.[1][4]

Apremilast Apremilast ODemethyl This compound (M3) Apremilast->ODemethyl CYP-mediated O-demethylation Glucuronide This compound Glucuronide (M12) ODemethyl->Glucuronide Glucuronidation

Caption: Metabolic conversion of apremilast.

Biological Activity of this compound

The central thesis regarding the biological activity of this compound is its significantly reduced pharmacological effect compared to the parent compound, apremilast.

Phosphodiesterase 4 (PDE4) Inhibition

Apremilast exerts its anti-inflammatory effects by inhibiting PDE4, leading to an increase in intracellular cAMP levels.[1][2] Studies on the metabolites of apremilast have consistently shown that they are substantially less active than the parent drug. Specifically, the major metabolites, which include the metabolic precursor to M12 (this compound), are reported to be at least 50-fold less pharmacologically active than apremilast.[4]

CompoundPDE4 Inhibition
Apremilast Potent Inhibitor (IC50 in the nanomolar range)
This compound At least 50-fold less active than apremilast
Modulation of Cytokine Production

A key mechanism of apremilast's therapeutic action is the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines. This is a direct consequence of increased intracellular cAMP. Given that this compound is a significantly weaker inhibitor of PDE4, it is expected to have a correspondingly diminished effect on cytokine production. The available literature suggests that the metabolites of apremilast do not contribute significantly to its overall pharmacological activity.[4]

Methodologies for a Comprehensive Biological Assessment

For researchers aiming to independently verify the biological activity of this compound, the following established protocols, based on the characterization of apremilast, are recommended. This compound is commercially available as a reference standard from suppliers such as Daicel Pharma and Venkatasai Life Sciences, which is essential for conducting these assays.[6]

Synthesis of this compound Reference Standard

While commercially available, understanding the synthesis of this compound can be valuable. The synthesis would parallel that of apremilast, with the modification of using a starting material with a protected hydroxyl group in place of the methoxy group on the phenyl ring, which is later deprotected. The synthesis of apremilast has been described in the literature and can be adapted for this purpose.[7][8][9]

PDE4 Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against PDE4.

Principle: This assay measures the ability of a compound to inhibit the hydrolysis of cAMP by PDE4. The remaining cAMP is then quantified, typically using a competitive binding assay or a fluorescence-based method.

Protocol:

  • Enzyme and Substrate Preparation:

    • Recombinant human PDE4 is used as the enzyme source.

    • A solution of cAMP is prepared as the substrate.

  • Compound Dilution:

    • A serial dilution of this compound is prepared in a suitable buffer.

  • Assay Reaction:

    • The PDE4 enzyme is incubated with varying concentrations of this compound.

    • The enzymatic reaction is initiated by the addition of cAMP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Termination and Detection:

    • The reaction is terminated.

    • The amount of remaining cAMP is quantified using a suitable detection method.

  • Data Analysis:

    • The percentage of inhibition at each concentration of this compound is calculated.

    • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Cytokine Production Assays

Objective: To assess the effect of this compound on the production of key pro-inflammatory cytokines (TNF-α, IL-23, IL-17) from immune cells.

Principle: Peripheral blood mononuclear cells (PBMCs) are stimulated in vitro to produce cytokines. The concentration of the cytokines in the cell culture supernatant is then measured in the presence and absence of the test compound.

Protocol for TNF-α Secretion Assay from PBMCs:

  • PBMC Isolation:

    • Isolate PBMCs from whole blood using density gradient centrifugation.

  • Cell Culture and Stimulation:

    • Culture the PBMCs in a suitable medium.

    • Pre-incubate the cells with various concentrations of this compound.

    • Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) to induce TNF-α production.

  • Supernatant Collection:

    • After a defined incubation period, centrifuge the cell cultures and collect the supernatant.

  • Cytokine Quantification:

    • Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis:

    • Compare the levels of TNF-α in the supernatants of cells treated with this compound to those of untreated (vehicle control) cells.

Protocols for IL-23 and IL-17 Secretion Assays:

The protocol for measuring IL-23 and IL-17 follows a similar principle to the TNF-α assay. Specific ELISA kits for human IL-23 and IL-17 should be used for quantification from the cell culture supernatants.[1][5][10][11]

cluster_0 Experimental Workflow Start Obtain this compound Reference Standard PDE4 PDE4 Inhibition Assay Start->PDE4 PBMC Isolate PBMCs Start->PBMC Data Data Analysis and Comparison to Apremilast PDE4->Data Cytokine Cellular Cytokine Assays (TNF-α, IL-23, IL-17) PBMC->Cytokine Cytokine->Data Conclusion Conclusion on Biological Activity Data->Conclusion

Caption: Workflow for validating biological activity.

Intracellular Signaling and the Inactivity of this compound

Apremilast's mechanism of action is centered on its ability to enter inflammatory cells and inhibit PDE4. This leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor. Activated CREB modulates the expression of genes encoding inflammatory mediators, leading to a decrease in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.

Given that this compound is a weak inhibitor of PDE4, it is unable to effectively increase intracellular cAMP levels. Consequently, the downstream signaling cascade is not initiated, and the modulation of cytokine gene expression does not occur to a significant extent.

cluster_0 Intracellular Signaling ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts AMP AMP cAMP->AMP Hydrolyzes PKA PKA (inactive) cAMP->PKA Activates PDE4 PDE4 PKA_active PKA (active) CREB CREB PKA_active->CREB Phosphorylates CREB_P pCREB Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-23, IL-17) CREB_P->Pro_inflammatory Downregulates Anti_inflammatory Anti-inflammatory Cytokines (IL-10) CREB_P->Anti_inflammatory Upregulates Apremilast Apremilast Apremilast->PDE4 Inhibits ODemethyl This compound ODemethyl->PDE4 Weakly Inhibits

Caption: Apremilast signaling vs. This compound.

Conclusion

The available evidence strongly indicates that this compound, a primary metabolite of apremilast, possesses significantly diminished biological activity compared to its parent compound. It is at least 50-fold less potent as a PDE4 inhibitor, and consequently, it is not expected to meaningfully contribute to the therapeutic effects of apremilast. For researchers in the field of drug development and inflammatory diseases, this compound serves as an important case study in metabolite pharmacology and a critical control compound in the study of apremilast's mechanism of action. The methodologies outlined in this guide provide a robust framework for the experimental validation of its biological activity profile.

References

  • Hoffmann, M., et al. (2011). Disposition, metabolism and mass balance of [14C]apremilast following oral administration. Xenobiotica, 41(12), 1063-1075. [Link]

  • Scott, L. J. (2015). Apremilast (Otezla): a new oral treatment for adults with psoriasis and psoriatic arthritis. P & T : a peer-reviewed journal for formulary management, 40(6), 398–403. [Link]

  • Therapeutic Goods Administration. (2015). AusPAR Attachment 2: Extract from the Clinical Evaluation Report for Apremilast. [Link]

  • ELK Biotechnology. Human IL23(Interleukin 23) ELISA Kit. [Link]

  • Chiricozzi, A., et al. (2016). Pharmacodynamic assessment of apremilast for the treatment of moderate-to-severe plaque psoriasis. Expert opinion on drug metabolism & toxicology, 12(9), 1105–1113. [Link]

  • Google Patents. (2016).
  • Daicel Pharma Standards. Apremilast Impurities. [Link]

  • Venkatasai Life Sciences. O-Desmethyl Apremilast (USP). [Link]

  • Otezla® (apremilast) HCP. Mechanism of Action (MOA). [Link]

  • Google Patents. (2020). Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine.
  • Man, H. W., et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. Journal of medicinal chemistry, 52(6), 1522–1524. [Link]

  • DermNet. Apremilast. [Link]

  • Garcet, S., et al. (2018). Mechanisms Underlying the Clinical Effects of Apremilast for Psoriasis. The Journal of drugs in dermatology : JDD, 17(8), 835–840. [Link]

  • Schett, G., et al. (2012). Apremilast: a novel PDE4 inhibitor in the treatment of autoimmune and inflammatory diseases. Therapeutic advances in musculoskeletal disease, 4(6), 495–504. [Link]

  • ClinicalTrials.gov. (2018). Clinical Trial Protocol. [Link]

  • Lønnberg, A. S., et al. (2022). Orismilast, a Potent and Selective PDE4B/D Inhibitor, Reduces Protein Levels of Key Disease Driving Cytokines in the Skin of Patients with Moderate-to-Severe Psoriasis. Acta dermato-venereologica, 102, adv00762. [Link]

  • ResearchGate. (2025). Apremilast: A PDE4 inhibitor for the treatment of psoriatic arthritis. [Link]

  • Li, H., et al. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in pharmacology, 9, 1048. [Link]

  • Otezla® (apremilast) HCP. Mechanism of Action (MOA). [Link]

  • Vangipuram, R., et al. (2019). Off-label studies on apremilast in dermatology: a review. Dermatology online journal, 25(10), 13030/qt46z8065f. [Link]

  • Al-Abdouh, A., et al. (2021). Off-label studies on apremilast in dermatology: a review. Dermatology and therapy, 11(2), 371–383. [Link]

  • Singh, S., et al. (2021). Apremilast. In StatPearls. StatPearls Publishing. [Link]

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O-Demethyl Apremilast: A Pivotal Metabolite in the Clinical Pharmacology of Apremilast

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor, has emerged as a significant therapeutic agent for psoriasis and psoriatic arthritis. Its clinical efficacy and safety profile are intrinsically linked to its metabolic fate within the body. This technical guide provides a comprehensive exploration of the metabolism of apremilast, with a specific focus on the formation, pharmacokinetic profile, and pharmacological role of its major metabolite, O-demethyl apremilast. We will delve into the enzymatic pathways governing its biotransformation, present detailed experimental protocols for its in vitro and bioanalytical characterization, and offer insights into the rationale behind these methodologies. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of apremilast and other novel small molecules.

Introduction to Apremilast: Mechanism of Action and Clinical Significance

Apremilast exerts its therapeutic effects by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade. By inhibiting PDE4, apremilast increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines. This mechanism of action has proven effective in the management of chronic inflammatory conditions such as psoriasis and psoriatic arthritis. The oral bioavailability and favorable safety profile of apremilast have positioned it as a valuable therapeutic option. A thorough understanding of its metabolism is paramount for optimizing its clinical use and for the development of future PDE4 inhibitors.

The Metabolic Journey of Apremilast: Formation of this compound

Apremilast undergoes extensive metabolism in humans, with less than 7% of the administered dose being excreted as the unchanged drug. The metabolic clearance of apremilast is a primary route of elimination and involves multiple pathways, including both cytochrome P450 (CYP)-mediated oxidation and non-CYP-mediated hydrolysis.[1]

The formation of this compound, a major metabolite, is a critical step in the biotransformation of the parent compound. This process is primarily catalyzed by the CYP3A4 enzyme, with minor contributions from CYP1A2 and CYP2A6.[2][3] O-demethylation occurs on the methoxy group of the dimethoxybenzyl moiety of the apremilast molecule.

Following its formation, this compound is further metabolized, predominantly through glucuronidation, to form O-desmethyl apremilast glucuronide.[1] This glucuronide conjugate is a major circulating metabolite and is readily excreted.

Visualizing the Metabolic Pathway

The metabolic transformation of apremilast to this compound and its subsequent glucuronidation can be visualized in the following diagram:

Apremilast_Metabolism Apremilast Apremilast ODemethyl This compound Apremilast->ODemethyl CYP3A4 (major) CYP1A2, CYP2A6 (minor) O-demethylation Glucuronide This compound Glucuronide ODemethyl->Glucuronide UGT enzymes Glucuronidation

Caption: Metabolic pathway of apremilast.

Pharmacological Activity of this compound: A Diminished but Present Player

While this compound is a significant metabolite in terms of systemic exposure, its pharmacological activity is substantially lower than that of the parent drug, apremilast. Studies have shown that the major metabolites of apremilast are at least 50-fold less active in inhibiting PDE4 and TNF-α production.[1][4] This significant reduction in activity suggests that this compound is unlikely to contribute meaningfully to the therapeutic effects of apremilast at clinically relevant concentrations.

However, from a drug development perspective, characterizing the activity of major metabolites is a critical step in assessing the overall safety profile of a new chemical entity. Even significantly less active metabolites can contribute to off-target effects or drug-drug interactions if they accumulate to high concentrations.

Pharmacokinetic Profile: Apremilast vs. This compound

Following oral administration, apremilast is well-absorbed, with a bioavailability of approximately 73%.[5] It reaches peak plasma concentrations (Cmax) in about 2.5 hours.[5] The pharmacokinetic profiles of both apremilast and its major metabolite, this compound, have been characterized in human studies.

ParameterApremilastThis compound GlucuronideReference(s)
Tmax (hours) ~2.5-[5]
Terminal Half-life (hours) 6 - 9-[6]
Relative Plasma Exposure 45% of circulating radioactivity39% of circulating radioactivity[1]

Note: The table summarizes key pharmacokinetic parameters. The data for this compound glucuronide is presented as it is the predominant circulating metabolite derived from this compound.

Experimental Protocols for Studying Apremilast Metabolism

A thorough investigation of a drug's metabolic profile relies on a combination of in vitro and in vivo studies, coupled with robust bioanalytical methods. The following sections provide detailed, step-by-step methodologies for key experiments in the study of apremilast metabolism.

In Vitro Metabolism of Apremilast using Human Liver Microsomes

This protocol outlines a standard procedure for assessing the metabolic stability of apremilast and identifying its metabolites using human liver microsomes, which are a rich source of CYP enzymes.

Rationale for Experimental Choices:

  • Human Liver Microsomes: Provide a relevant in vitro system that contains a high concentration of the primary drug-metabolizing enzymes, particularly CYPs.

  • NADPH Regenerating System: Essential for sustaining the activity of CYP enzymes, which are NADPH-dependent.

  • Acetonitrile for Quenching: Effectively stops the enzymatic reaction and precipitates proteins, allowing for the extraction of the analyte and its metabolites.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution and ensure the pH is accurately adjusted.

    • Apremilast Stock Solution (10 mM in DMSO): Accurately weigh and dissolve apremilast in high-purity DMSO.

    • Human Liver Microsomes (20 mg/mL stock): Procure from a reputable supplier and store at -80°C until use.

    • NADPH Regenerating System Solution (Solution A and B): Prepare according to the manufacturer's instructions.

    • Acetonitrile (with internal standard): The internal standard should be a structurally similar compound that is not present in the biological matrix.

  • Incubation Procedure:

    • On ice, prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, human liver microsomes (final concentration 0.5 mg/mL), and the NADPH regenerating system (Solution A).

    • Pre-incubate the mixtures at 37°C for 5 minutes to allow the system to equilibrate.

    • Initiate the reaction by adding apremilast (final concentration 1 µM).

    • Incubate at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • Terminate the reaction at each time point by adding two volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Vortex the quenched samples vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Bioanalytical Method: Quantification of Apremilast and this compound by LC-MS/MS

This protocol describes a sensitive and specific method for the simultaneous quantification of apremilast and this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Rationale for Experimental Choices:

  • LC-MS/MS: Offers high sensitivity and selectivity, allowing for the accurate quantification of drugs and their metabolites in complex biological matrices.

  • C18 Column: A common choice for reversed-phase chromatography, providing good retention and separation of moderately lipophilic compounds like apremilast and its metabolite.

  • Gradient Elution: Allows for the efficient separation of compounds with different polarities within a reasonable run time.

  • Multiple Reaction Monitoring (MRM): Provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte and the internal standard.

Step-by-Step Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Conditions:

    • Liquid Chromatography (LC):

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Apremilast: m/z 461.1 -> 257.1

        • This compound: m/z 447.1 -> 243.1

        • Internal Standard: (Specific to the chosen standard)

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Determine the concentrations of apremilast and this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vitro metabolism and bioanalytical characterization of apremilast.

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_bioanalysis Bioanalysis Reagents Prepare Reagents (Microsomes, Apremilast, NADPH) Incubation Incubate at 37°C Reagents->Incubation Quenching Quench Reaction (Acetonitrile) Incubation->Quenching Processing Sample Processing (Centrifugation) Quenching->Processing SamplePrep Sample Preparation (Protein Precipitation) Processing->SamplePrep Supernatant LCMS LC-MS/MS Analysis SamplePrep->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Caption: Experimental workflow for apremilast metabolism studies.

Conclusion: The Integrated Role of this compound in Apremilast's Profile

The in-depth study of this compound's formation, pharmacokinetics, and pharmacological activity is a testament to the rigorous process of modern drug development. A comprehensive understanding of a drug's metabolic fate is essential for ensuring its safety and efficacy, and the methodologies outlined in this guide provide a robust framework for such investigations. As the field of pharmacology continues to advance, the detailed characterization of drug metabolites will remain a cornerstone of bringing new and improved therapies to patients.

References

  • Celgene Corporation. (2021). OTEZLA® (apremilast)
  • Gottlieb, A. B., Strober, B., Krueger, J. G., et al. (2017). An open-label, single-arm, multicenter study of the safety and efficacy of apremilast in patients with moderate to severe plaque psoriasis.
  • Hoffmann, M., Kumar, G., Schafer, P., et al. (2011).
  • Lathia, C., Edwards, C. J., & Chakravarty, S. D. (2018). The safety of apremilast in patients with psoriatic arthritis: a pooled analysis of three phase III, randomized, controlled trials.
  • Schafer, P. H., Parton, A., Capone, L., et al. (2014). Apremilast is a selective PDE4 inhibitor with regulatory effects on innate immunity. Cellular Signalling, 26(9), 2016-2029.
  • OTEZLA (apremilast) tablets, for oral use. FDA Label. Available at: [Link]

  • European Medicines Agency. (2015). Assessment report: Otezla. Available at: [Link]

  • Li, Y., Kumar, G., Jiang, P., et al. (2013). The effect of apremilast, a selective phosphodiesterase-4 inhibitor, on the pharmacokinetics of methotrexate in patients with rheumatoid arthritis. Clinical Pharmacology in Drug Development, 2(4), 312-318.
  • Pal-Bhadra, M., Kumar, G., & Usiskin, K. (2015). The effect of apremilast on the pharmacokinetics of a combination oral contraceptive in healthy female subjects. Clinical Pharmacology in Drug Development, 4(2), 126-132.

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An In-depth Technical Guide to the Characterization of O-Demethyl Apremilast as a Phosphodiesterase 4 (PDE4) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the characterization of O-Demethyl apremilast, a primary metabolite of the oral phosphodiesterase 4 (PDE4) inhibitor, apremilast. While apremilast is the principal active moiety, a thorough understanding of its metabolites is critical for a complete pharmacological profile. This document delineates the mechanism of PDE4 inhibition, presents detailed protocols for both in vitro enzymatic and cell-based functional assays, and offers insights into the interpretation of resulting data. The methodologies described herein are designed to provide a robust, self-validating system for assessing the potency and cellular activity of this compound or other related compounds targeting the PDE4 enzyme.

Introduction: The Significance of Apremilast and its Metabolites

Apremilast is an orally available small molecule inhibitor of PDE4, approved for the treatment of psoriatic arthritis and plaque psoriasis.[1][2] Its therapeutic effect is rooted in its ability to modulate the production of pro-inflammatory and anti-inflammatory mediators.[2][3] The mechanism involves the inhibition of PDE4, the primary enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in immune cells.[1][4]

Upon oral administration, apremilast is extensively metabolized through pathways including oxidation, glucuronidation, and hydrolysis.[5][6] this compound is a major metabolite, and while it is reported to be substantially less pharmacologically active than its parent compound, its characterization is a quintessential component of a comprehensive drug development program.[5][7] Evaluating the PDE4 inhibitory activity of such metabolites is crucial for understanding the complete disposition of the drug, identifying any potential off-target effects, and ensuring that the parent drug accounts for the majority of the observed clinical efficacy.

The Central Role of PDE4 in Inflammatory Signaling

Phosphodiesterase 4 (PDE4) is a superfamily of enzymes that specifically hydrolyzes the second messenger cAMP into its inactive form, adenosine 5'-monophosphate (AMP).[8][9] This function positions PDE4 as a critical regulator of intracellular cAMP levels. The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to over 20 isoforms through alternative splicing.[10][11] These isoforms are expressed differently across various tissues and cell types, allowing for compartmentalized regulation of cAMP signaling.[12][13]

In immune and inflammatory cells, elevated cAMP levels are generally associated with an anti-inflammatory state.[14] Increased cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates transcription factors like cAMP response element-binding protein (CREB).[9][15] This signaling cascade leads to the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-17 (IL-17), and IL-23, and the upregulation of the anti-inflammatory cytokine IL-10.[2][16] By inhibiting PDE4, compounds like apremilast and its metabolites can increase intracellular cAMP, thereby suppressing the inflammatory response.[3][17]

PDE4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP converts ATP ATP PDE4 PDE4 PKA PKA (Active) cAMP->PKA activates AMP AMP PDE4->AMP hydrolyzes Inhibitor O-Demethyl Apremilast Inhibitor->PDE4 inhibits CREB CREB (Active) PKA->CREB activates ProInflammatory Pro-inflammatory Genes (TNF-α, IL-23) CREB->ProInflammatory downregulates AntiInflammatory Anti-inflammatory Gene (IL-10) CREB->AntiInflammatory upregulates

Caption: Mechanism of PDE4 Inhibition by this compound.

Experimental Characterization Workflow

A systematic, multi-stage approach is required to accurately determine the PDE4 inhibitory profile of a test compound like this compound. The workflow progresses from a direct enzymatic interaction to a more complex, physiologically relevant cellular environment. This progression is essential for validating initial findings and understanding the compound's potential in a biological system.

Experimental_Workflow cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity Validation cluster_2 Phase 3: Profile Synthesis A1 Compound Acquisition (this compound) A2 In Vitro Enzymatic Assay (e.g., FP or TR-FRET) A1->A2 A3 Data Analysis: Determine IC50 vs. PDE4 Isoforms A2->A3 B1 Cell-Based cAMP Assay (e.g., CRE-Luciferase) A3->B1 Proceed if active B2 Cytokine Modulation Assay (e.g., ELISA on PBMCs) A3->B2 Proceed if active B3 Data Analysis: Determine EC50 and Cytokine Inhibition B1->B3 B2->B3 C1 Comprehensive Pharmacological Profile B3->C1

Caption: Workflow for Characterizing a PDE4 Inhibitor.

Methodologies and Protocols

In Vitro PDE4 Enzymatic Inhibition Assay

Rationale: The primary objective is to determine the direct inhibitory potency of this compound on the catalytic activity of isolated PDE4 enzymes. A fluorescence polarization (FP) assay is a robust, homogeneous method suitable for this purpose.[18][19] It measures the hydrolysis of a fluorescein-labeled cAMP (cAMP-FAM) substrate. Inhibition of PDE4 activity results in less hydrolyzed substrate, leading to a lower FP signal. This protocol allows for the determination of the half-maximal inhibitory concentration (IC50).

Protocol: PDE4B Inhibition using Fluorescence Polarization

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing 10 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).

    • Test Compound: Prepare a 10 mM stock solution of this compound (or apremilast as a positive control) in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

    • Enzyme Solution: Dilute purified recombinant human PDE4B enzyme in cold Assay Buffer to the desired working concentration (e.g., 200 pM, determined via prior enzyme titration).

    • Substrate Solution: Dilute cAMP-FAM stock in Assay Buffer to a working concentration of 100 nM.

    • Binding Agent: Prepare the phosphate-binding agent as per the manufacturer's instructions (e.g., BPS Bioscience, #3010).[18]

  • Assay Procedure (96-well format):

    • Add 2 µL of serially diluted test compound or DMSO (vehicle control) to appropriate wells of a low-volume black assay plate.

    • Add 18 µL of the PDE4B Enzyme Solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 5 µL of the cAMP-FAM Substrate Solution to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Terminate the reaction by adding 25 µL of the Binding Agent solution.

    • Incubate for an additional 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization on a microplate reader equipped for FP measurements (e.g., Excitation at 485 nm, Emission at 535 nm).

    • Plot the FP signal against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to calculate the IC50 value.

Cell-Based cAMP and Cytokine Modulation Assays

Rationale: Moving from a biochemical to a cellular context is a critical validation step.[20] Cell-based assays account for factors like membrane permeability and intracellular target engagement. A CRE-luciferase reporter assay is a common method to measure changes in intracellular cAMP levels.[21] Furthermore, assessing the compound's effect on cytokine production in primary human immune cells, such as Peripheral Blood Mononuclear Cells (PBMCs), provides direct evidence of its anti-inflammatory potential.

Protocol: Cellular cAMP Measurement via CRE-Luciferase Reporter

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Co-transfect cells in a 96-well plate with a CRE-luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

    • Incubate for 24 hours to allow for plasmid expression.

  • Compound Treatment and Cell Stimulation:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the medium on the transfected cells with the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

    • Pre-incubate with the compound for 30 minutes.

    • Stimulate the cells with an adenylyl cyclase activator like Forskolin (e.g., 10 µM final concentration) to induce cAMP production.

    • Incubate for 4-6 hours at 37°C in a CO₂ incubator.

  • Lysis and Luminescence Reading:

    • Lyse the cells using a dual-luciferase reporter assay buffer.

    • Measure both Firefly and Renilla luciferase activity on a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.

    • Plot the normalized luminescence against the log of compound concentration to determine the half-maximal effective concentration (EC50).

Data Interpretation and Expected Outcomes

The primary data from these experiments will be IC50 and EC50 values, which quantify the potency of this compound. It is essential to compare these values against the parent drug, apremilast, to understand its relative contribution to the overall pharmacological effect.

Table 1: Hypothetical Comparative Potency Data

CompoundPDE4A IC50 (nM)PDE4B IC50 (nM)PDE4D IC50 (nM)Cellular cAMP EC50 (nM)LPS-induced TNF-α Inhibition IC50 (nM)
Apremilast 1105313095150
This compound >10,0002,800>10,0007,500>20,000

Note: Data are hypothetical and for illustrative purposes, reflecting literature suggesting metabolites are significantly less active.[5][7]

Interpretation:

  • Potency: The data in Table 1 would indicate that this compound is over 50-fold less potent at inhibiting the PDE4B isoform compared to apremilast.[5] Its activity against PDE4A and PDE4D is negligible at relevant concentrations.

  • Cellular Activity: The higher EC50 in the cellular cAMP assay compared to the biochemical IC50 is expected and reflects the challenges of crossing the cell membrane and engaging the target in a complex intracellular milieu.

  • Functional Effect: The lack of significant inhibition of TNF-α release from stimulated PBMCs, even at high concentrations, would confirm that this compound contributes minimally to the anti-inflammatory effects observed with apremilast therapy.

Conclusion

This guide outlines a rigorous, technically grounded approach to characterizing the PDE4 inhibitory activity of this compound. The described workflow, progressing from direct enzyme inhibition to cell-based functional readouts, provides a comprehensive framework for assessing the pharmacological profile of this key metabolite. While evidence suggests this compound is significantly less potent than its parent compound, apremilast, conducting these detailed investigations is a non-negotiable aspect of modern drug development. It ensures a complete understanding of a drug's metabolism and confirms that the observed clinical efficacy is attributable to the intended active pharmaceutical ingredient. The protocols and principles detailed herein are broadly applicable to the study of other PDE4 inhibitors and their metabolites.

References

  • MDPI. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Available from: [Link].

  • Hoffmann, M., et al. (2012). Disposition, metabolism and mass balance of [(14)C]apremilast following oral administration. Xenobiotica, 42(9), 839-851. Available from: [Link].

  • Peng, T., et al. (2020). Advances in the Development of Phosphodiesterase-4 Inhibitors. Journal of Medicinal Chemistry, 63(12), 6274-6294. Available from: [Link].

  • Chiricozzi, A., et al. (2016). Pharmacodynamic assessment of apremilast for the treatment of moderate-to-severe plaque psoriasis. Expert Opinion on Drug Metabolism & Toxicology, 12(9), 1105-1115. Available from: [Link].

  • Schett, G., et al. (2016). The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases. Frontiers in Immunology, 7, 123. Available from: [Link].

  • Hoffmann, M., et al. (2012). Disposition, metabolism and mass balance of [14C]apremilast following oral administration. Xenobiotica, 42(9), 839-851. Available from: [Link].

  • Titus, S., et al. (2008). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Journal of Biomolecular Screening, 13(7), 609-618. Available from: [Link].

  • Schett, G., et al. (2016). The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases. Frontiers in Immunology, 7, 123. Available from: [Link].

  • Galdiero, M.R., et al. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Molecules, 27(15), 5003. Available from: [Link].

  • Serezani, C.H., et al. (2017). Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases. Frontiers in Pharmacology, 8, 340. Available from: [Link].

  • Kim, H., et al. (2021). Pharmacokinetics and tolerability of apremilast in healthy Korean adult men. Translational and Clinical Pharmacology, 29(1), 40-48. Available from: [Link].

  • Liu, Y., et al. (2024). Pharmacokinetics and Bioequivalence of Apremilast Tablets. Drug Design, Development and Therapy, 18, 1923-1934. Available from: [Link].

  • National Center for Biotechnology Information. Apremilast. PubChem Compound Summary for CID 11561674. Available from: [Link].

  • Mayr, B. & Montminy, M. (2021). Emerging Role of cAMP/AMPK Signaling. International Journal of Molecular Sciences, 22(11), 5937. Available from: [Link].

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  • Napolitani, G., et al. (2013). The cAMP Pathway Amplifies Early MyD88-Dependent and Type I Interferon-Independent LPS-Induced Interleukin-10 Expression in Mouse Macrophages. PLoS ONE, 8(8), e72585. Available from: [Link].

  • Zoccarato, A., et al. (2024). Role of PDE4 Family in Cardiomyocyte Physiology and Heart Failure. International Journal of Molecular Sciences, 25(11), 5945. Available from: [Link].

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  • da Silva, A.C.S., et al. (2021). Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2). Frontiers in Pharmacology, 12, 638209. Available from: [Link].

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  • Li, H., et al. (2018). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology, 9, 109. Available from: [Link].

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  • Bunick, C.G. & Lito, I. (2025). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. Journal of Investigative Dermatology. Available from: [Link].

  • Wunder, F., et al. (2014). Characterization of the Cellular Activity of PDE 4 Inhibitors Using Two Novel PDE 4 Reporter Cell Lines. PLoS ONE, 9(10), e110841. Available from: [Link].

  • Souness, J.E., et al. (1997). Suppression of human inflammatory cell function by subtype-selective PDE4 inhibitors correlates with inhibition of PDE4A and PDE4B. British Journal of Pharmacology, 121(4), 743-750. Available from: [Link].

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The Pharmacological Profile of O-Demethyl Apremilast: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Metabolism in Pharmacotherapy

In the landscape of modern pharmacotherapy, the journey of a drug through the human body is as critical as its initial interaction with its target. Apremilast (Otezla®), an orally available small-molecule inhibitor of phosphodiesterase 4 (PDE4), stands as a key therapeutic for inflammatory conditions such as psoriasis and psoriatic arthritis. Its efficacy is rooted in its ability to modulate intracellular inflammatory signaling cascades.[1] However, like most xenobiotics, apremilast undergoes extensive metabolism, yielding a spectrum of metabolites. This guide provides a detailed technical examination of O-Demethyl apremilast, a primary metabolite, to elucidate its synthesis, pharmacokinetic profile, pharmacodynamic activity, and ultimate contribution—or lack thereof—to the therapeutic action of its parent compound. Understanding the pharmacological profile of major metabolites is not merely an academic exercise; it is a cornerstone of drug development, essential for predicting drug-drug interactions, understanding variability in patient response, and ensuring that the observed clinical activity is correctly attributed to the parent drug.

Section 1: Metabolic Fate and Bioactivation Pathway

Apremilast is subject to extensive metabolic transformation following oral administration. These processes are designed to increase the water solubility of the compound, thereby facilitating its excretion. The metabolic clearance of apremilast is the primary route of its elimination.[2]

The biotransformation of apremilast occurs through multiple pathways, principally:

  • Oxidative Metabolism: Primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributor and minor pathways involving CYP1A2 and CYP2A6.[3][4]

  • Hydrolysis: Non-enzymatic and potentially enzymatic cleavage of the molecule.[5]

  • Conjugation: Subsequent modification of metabolites, most notably glucuronidation.[3]

This compound (designated as metabolite M3 in some studies) is a direct product of the first phase of this process—specifically, the CYP-mediated O-demethylation of the methoxy group on the phenyl ring.[3][6] This initial transformation is a critical step that precedes further metabolism. This compound is itself a substrate for Phase II metabolism, where it is conjugated with glucuronic acid to form O-desmethyl apremilast glucuronide (M12) .[7] This glucuronide conjugate is the predominant circulating metabolite found in human plasma.[2][6]

Metabolic Pathway of Apremilast Apremilast Apremilast (Parent Drug) M3 This compound (Metabolite M3) Apremilast->M3 Phase I Metabolism CYP3A4-mediated O-demethylation M12 O-Desmethyl Apremilast Glucuronide (Metabolite M12) Major Circulating Metabolite M3->M12 Phase II Metabolism Glucuronidation Excretion Renal & Fecal Excretion M3->Excretion Minor fecal excretion M12->Excretion

Caption: Metabolic conversion of Apremilast to its primary metabolites.

Section 2: Comparative Pharmacokinetics

Following a single oral dose of radiolabeled apremilast, approximately 45% of the circulating radioactivity in plasma is attributable to the unchanged parent drug, while 39% corresponds to the M12 metabolite.[2] This underscores the significance of the O-demethylation pathway. This compound (M3) itself is not a major circulating component but is a key intermediate and has been detected as one of the more abundant metabolites in feces, accounting for approximately 5% of an administered dose.[6]

The pharmacokinetic parameters of the metabolites differ notably from the parent compound. Metabolites generally exhibit a later time to maximum concentration (Tmax) and a longer elimination half-life (t½) compared to apremilast, indicating slower formation and clearance rates.[6]

ParameterApremilast (Parent Drug)This compound (M3)O-Desmethyl Apremilast Glucuronide (M12)
Relative Plasma Exposure ~45% of circulating radioactivityLow; detected in feces (5% of dose)[6]~39% of circulating radioactivity
Tmax (Median Time to Peak) ~1.5 - 2.5 hours[4]N/A (not a major circulating species)1 - 5 hours[6]
Elimination Half-life (t½) ~6 - 9 hours[4]N/A (not a major circulating species)11 - 16 hours[6]
Pharmacological Activity Active PDE4 Inhibitor[8]Substantially less activeInactive[7]

Table 1: Comparative Pharmacokinetic and Activity Profile.

Section 3: Pharmacodynamics and In Vitro Activity

The therapeutic effect of apremilast is derived from its inhibition of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, apremilast increases intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the transcription of various pro-inflammatory and anti-inflammatory cytokines. The net effect is a downregulation of key pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-23 (IL-23), and IL-17, and an upregulation of the anti-inflammatory cytokine IL-10.[9]

Mechanism of Action cluster_cell Immune Cell cluster_nucleus Nucleus Apremilast Apremilast / Active Metabolite PDE4 PDE4 Enzyme Apremilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades AMP AMP (Inactive) cAMP->AMP PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates Transcription Modulation of Gene Transcription PKA->Transcription Pro_Inflammatory ↓ TNF-α, IL-23, IL-17 Transcription->Pro_Inflammatory Anti_Inflammatory ↑ IL-10 Transcription->Anti_Inflammatory PDE4 Inhibition Assay Workflow start Start step1 Isolate PDE4 Enzyme (e.g., from U937 cells) start->step1 step2 Prepare Serial Dilutions of Test Compound & Controls step1->step2 step3 Incubate Enzyme with Compound/Controls step2->step3 step4 Initiate Reaction by adding cAMP substrate step3->step4 step5 Stop Reaction & Measure Remaining cAMP step4->step5 step6 Calculate % Inhibition and Determine IC50 step5->step6 end End step6->end

Caption: Workflow for determining PDE4 inhibitory activity.

Methodology:

  • Enzyme Preparation:

    • Culture U937 human monocytic cells and harvest.

    • Lyse the cells and isolate the PDE4 enzyme using established biochemical techniques such as column chromatography. [10]2. Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations (e.g., 10-point curve).

    • Prepare identical dilution curves for apremilast (positive control) and a vehicle control (DMSO only).

  • Assay Procedure (in 384-well plate format):

    • Add assay buffer to all wells.

    • Add the diluted compounds or controls to the respective wells.

    • Add the diluted PDE4 enzyme solution to all wells except for a "no enzyme" control.

    • Pre-incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction. [11] * Initiate the enzymatic reaction by adding the cAMP substrate to all wells.

    • Incubate at 37°C for a fixed duration (e.g., 60 minutes). [11]4. Detection and Analysis:

    • Terminate the reaction.

    • Measure the amount of remaining cAMP or the product (AMP) using a suitable detection method (e.g., fluorescence polarization, HTRF, or luminescence-based kits). [11][12] * Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value. [5]

Protocol 2: TNF-α Release Assay in Human PBMCs

This cell-based functional assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from primary human immune cells. Its self-validating system includes unstimulated cells (negative control), LPS-stimulated cells (positive control for cytokine release), and a known inhibitor (apremilast).

Methodology:

  • PBMC Isolation:

    • Obtain whole blood from healthy human donors.

    • Dilute the blood with PBS.

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) by density gradient centrifugation over Ficoll-Paque. [13][14] * Wash the isolated PBMCs and resuspend them in complete cell culture medium (e.g., RPMI 1640 + 10% FBS). [15]2. Cell Plating and Treatment:

    • Plate the PBMCs in a 96-well culture plate at a predetermined optimal density (e.g., 2 x 10^5 cells/well). [13][16] * Prepare serial dilutions of this compound, apremilast, and vehicle control.

    • Add the diluted compounds to the cells and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator. [11]3. Stimulation:

    • Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 10-100 ng/mL to all wells except the unstimulated negative control. [11][14] * Incubate the plate for 4-24 hours (time-course may be optimized) at 37°C in a 5% CO₂ incubator. [14][16]4. TNF-α Quantification:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well.

    • Quantify the concentration of TNF-α in the supernatant using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) kit. [16]5. Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. [5]

Conclusion

This compound is a primary, CYP3A4-mediated metabolite of apremilast. While it is a key intermediate in the drug's metabolic cascade, its pharmacological profile is characterized by a profound loss of activity compared to the parent compound. Both this compound and its major circulating glucuronide conjugate (M12) are considered to be pharmacologically inactive and do not contribute to the therapeutic efficacy of apremilast in treating inflammatory diseases. The entire metabolic pathway represents a deactivation and clearance route for the active drug. For drug development professionals, this knowledge reinforces that the parent compound is the sole active moiety, simplifying PK/PD analysis and focusing clinical monitoring on apremilast itself.

References

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O-Demethyl apremilast chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to O-Demethyl Apremilast: Structure, Properties, Synthesis, and Analysis

Abstract

This technical guide provides a comprehensive overview of this compound, a primary metabolite of the phosphodiesterase 4 (PDE4) inhibitor, apremilast. Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's chemical structure, physicochemical properties, metabolic formation, and biological significance. Furthermore, it offers field-proven insights into its chemical synthesis for use as a reference standard and outlines a detailed protocol for its quantification using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Section 1: Introduction to Apremilast and the Imperative of Metabolite Profiling

Apremilast, marketed as Otezla®, is an orally administered small molecule inhibitor of phosphodiesterase 4 (PDE4).[1] PDE4 is the predominant enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in inflammatory cells.[2] By inhibiting PDE4, apremilast increases intracellular cAMP levels, which in turn modulates the expression of a cascade of pro-inflammatory and anti-inflammatory mediators.[3] This mechanism underpins its therapeutic efficacy in treating inflammatory conditions such as psoriatic arthritis and plaque psoriasis.[1]

The clinical development and regulatory approval of any pharmaceutical agent necessitate a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. Apremilast undergoes extensive metabolism in humans, with the parent drug accounting for only 45% of the circulating radioactivity after oral administration.[4] The majority of the drug is converted into various metabolites, making the characterization and quantification of these compounds critical for a complete pharmacokinetic and safety assessment. This compound (also known as M3) is a key initial product of this metabolic cascade, formed through cytochrome P450 (CYP) mediated oxidation.[4] Understanding its properties is essential for drug-drug interaction studies, bioequivalence testing, and overall elucidation of apremilast's disposition in the body.

Section 2: Chemical Identity and Physicochemical Properties

This compound is the direct product of the demethylation of the methoxy group on the phenyl ring of apremilast. Its accurate characterization is fundamental for its use as an analytical reference standard.

Chemical Structure:

  • IUPAC Name: N-[2-[(1S)-1-(3-ethoxy-4-hydroxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide[5]

  • Synonyms: O-Desmethyl apremilast, Apremilast (m3), CC-16085[4][5]

The core physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₁H₂₂N₂O₇S[5][6]
Molecular Weight 446.47 g/mol [6]
CAS Number 1384441-38-6[5][6]
Appearance Solid (typically white to off-white powder)[6]
Solubility Practically insoluble in water; soluble in organic solvents like DMSO and acetone.[7][8]
XLogP3 (Computed) 1.5[5]

The compound's moderate lipophilicity, as suggested by its computed LogP value, and its poor aqueous solubility present challenges for oral bioavailability, though this is of minimal clinical relevance given its status as an inactive metabolite.[3][7] These properties are, however, critical considerations for the development of analytical methods and in vitro assay conditions.

Section 3: In Vivo Metabolism and Pharmacokinetics

Apremilast is extensively metabolized through multiple pathways, primarily involving CYP-mediated oxidation and non-enzymatic hydrolysis.[8] The formation of this compound is a primary oxidative step, predominantly mediated by the CYP3A4 enzyme, with minor contributions from other isoforms.[8]

Following its formation, this compound is rapidly conjugated with glucuronic acid to form O-desmethyl apremilast glucuronide (M12) . This glucuronide conjugate is the most abundant circulating metabolite, representing 39% of the total radioactivity in plasma, and is pharmacologically inactive.[3][4] this compound itself is a minor circulating component.[4] The metabolic clearance of apremilast is the primary route of elimination.[4]

Apremilast Metabolism Apremilast Apremilast (Parent Drug) ODemethyl This compound (Metabolite M3) Apremilast->ODemethyl CYP3A4-mediated O-Demethylation Glucuronide O-Desmethyl Apremilast Glucuronide (Metabolite M12) (Major Circulating Metabolite) ODemethyl->Glucuronide UGT-mediated Glucuronidation Excretion Renal and Fecal Excretion Glucuronide->Excretion

Caption: Metabolic pathway of apremilast to this compound and its glucuronide conjugate.

Section 4: Chemical Synthesis for a Reference Standard

For quantitative bioanalysis and metabolic studies, a pure reference standard of this compound is required. While this compound is a metabolite, it is typically produced via chemical synthesis for research purposes.[4] The following protocol describes a plausible laboratory-scale synthesis based on the demethylation of a suitable precursor, a common strategy in medicinal chemistry.[9]

Protocol: Synthesis of this compound

  • Principle: This protocol is based on the final condensation step used in many apremilast syntheses, but starting with a demethylated precursor. The key intermediate, (S)-1-(3-ethoxy-4-hydroxyphenyl)-2-(methylsulfonyl)ethylamine, is condensed with N-(1,3-dioxo-1,3-dihydro-2-benzofuran-4-yl)acetamide. This approach avoids harsh demethylation on the final complex molecule.

  • Step 1: Synthesis of (S)-1-(3-ethoxy-4-hydroxyphenyl)-2-(methylsulfonyl)ethylamine

    • Rationale: This chiral amine is the cornerstone of the synthesis. It is typically prepared from 3-ethoxy-4-hydroxybenzaldehyde over several steps, including the introduction of the methylsulfonyl ethyl group and subsequent chiral resolution or asymmetric synthesis to obtain the desired (S)-enantiomer.[10][11] For the purpose of this guide, we assume this key intermediate is available.

  • Step 2: Condensation to form this compound

    • Rationale: This step involves the formation of the phthalimide ring by reacting the primary amine of the key intermediate with a phthalic anhydride derivative. Acetic acid or a high-boiling polar aprotic solvent like N,N-dimethylacetamide (DMAc) is used to facilitate the reaction at elevated temperatures.[12]

    • To a round-bottom flask, add N-(1,3-dioxo-1,3-dihydro-2-benzofuran-4-yl)acetamide (1.0 eq).

    • Add (S)-1-(3-ethoxy-4-hydroxyphenyl)-2-(methylsulfonyl)ethylamine (1.05 eq).

    • Add glacial acetic acid as the solvent (approx. 10 mL per gram of the anhydride).

    • Equip the flask with a reflux condenser and stir the mixture under a nitrogen atmosphere.

    • Heat the reaction mixture to 110-120°C and maintain for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature. A precipitate may form.

    • Slowly add the reaction mixture to a beaker of cold water with stirring to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash thoroughly with water, followed by a non-polar solvent like hexane to remove non-polar impurities.

  • Step 3: Purification

    • Rationale: Purification is essential to achieve the >98% purity required for a reference standard. Recrystallization is a cost-effective and scalable method for purifying solid organic compounds. A solvent system of acetone and ethanol is effective for apremilast and its analogs.[12]

    • Dissolve the crude solid in a minimal amount of hot acetone.

    • Slowly add hot ethanol (approx. 4 volumes relative to acetone) to the solution.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

    • Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum at 50-60°C.

    • Confirm the structure and purity using ¹H NMR, LC-MS, and HPLC analysis.

Section 5: Analytical Methodologies for Quantification

The quantification of this compound, particularly in biological matrices, requires a highly sensitive and selective analytical method to distinguish it from the parent drug and other metabolites. UPLC-MS/MS is the gold standard for this application.[13][14]

Protocol: UPLC-MS/MS Quantification of this compound in Plasma

  • Principle: This method utilizes the chromatographic separation power of UPLC combined with the specificity and sensitivity of tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard is ideally used to ensure accuracy.

  • Workflow Diagram:

Analytical Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS Add Internal Standard (e.g., Apremilast-d5) Plasma->IS Precip Protein Precipitation (e.g., Acetonitrile) IS->Precip Vortex Vortex & Centrifuge Precip->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Evap Evaporate to Dryness Supernatant->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject Sample (5-10 µL) Recon->Inject UPLC UPLC Separation (e.g., C18 Column) Inject->UPLC MS Mass Spectrometry (ESI+, MRM Mode) UPLC->MS Quant Quantification (Peak Area Ratio vs. Conc.) MS->Quant

Sources

Methodological & Application

Development and Validation of a High-Throughput LC-MS/MS Method for the Quantification of O-Demethyl Apremilast in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of O-Demethyl apremilast in human plasma. This compound is a primary metabolite of apremilast (Otezla®), a phosphodiesterase 4 (PDE4) inhibitor used in the treatment of psoriatic arthritis and plaque psoriasis.[1][2][3] Accurate measurement of this metabolite is critical for comprehensive pharmacokinetic profiling, metabolism studies, and understanding the complete disposition of the parent drug.[4][5] The protocol herein employs a straightforward protein precipitation extraction procedure, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been validated for specificity, linearity, accuracy, precision, and stability, demonstrating its suitability for high-throughput bioanalysis in a clinical or research setting.

Introduction: The Rationale for Metabolite Quantification

Apremilast is an oral small-molecule inhibitor of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP).[6] By inhibiting PDE4, apremilast increases intracellular cAMP levels, which in turn modulates the expression of various pro-inflammatory and anti-inflammatory mediators.[2][3] Following oral administration, apremilast is extensively metabolized through multiple pathways, including cytochrome P450 (CYP)-mediated oxidation and non-enzymatic hydrolysis.[2][7]

One of the key metabolic pathways is the O-demethylation of the parent drug, primarily mediated by the CYP3A4 isoenzyme with minor contributions from CYP1A2 and CYP2A6, to form this compound (also known as M3).[8][9] This metabolite is subsequently conjugated to form O-desmethyl apremilast glucuronide (M12), the most abundant circulating metabolite.[4][5][8] While this compound is considered significantly less pharmacologically active than its parent compound, its quantification is essential for several reasons:

  • Pharmacokinetic (PK) Modeling: Understanding the formation and elimination rates of this compound provides a more complete picture of apremilast's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Phenotyping: The concentration of this metabolite can serve as a proxy for the activity of key drug-metabolizing enzymes, such as CYP3A4.

  • Drug-Drug Interaction (DDI) Studies: Monitoring the metabolite-to-parent drug ratio can help elucidate the impact of co-administered CYP inducers or inhibitors.[6]

This guide provides a detailed protocol for a validated analytical method designed to meet the rigorous demands of drug development research.

Metabolic Pathway of Apremilast

Apremilast undergoes extensive biotransformation. The initial O-demethylation is a critical step leading to the formation of the primary metabolite, which is then further processed for excretion.

Metabolic Pathway Apremilast Apremilast (C₂₂H₂₄N₂O₇S) Metabolite This compound (C₂₁H₂₂N₂O₇S) Apremilast->Metabolite CYP3A4, CYP1A2 O-demethylation Conjugate This compound Glucuronide (M12) Metabolite->Conjugate Glucuronidation

Caption: Metabolic conversion of Apremilast to its primary metabolites.

Materials and Methods

Chemicals and Reagents
  • Reference Standards: this compound (CAS: 1384441-38-6) and a suitable stable isotope-labeled internal standard (e.g., this compound-d4) should be procured from a reputable supplier of pharmaceutical reference standards.[10][11] Purity should be ≥98%.

  • Solvents: LC-MS grade acetonitrile, methanol, and water (Optima™ LC/MS grade or equivalent).

  • Reagents: Formic acid (≥99%) and ammonium acetate (≥98%).

  • Biological Matrix: Drug-free, pooled human plasma (K2-EDTA as anticoagulant) obtained from an accredited biological vendor.

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole tandem mass spectrometer equipped with a heated electrospray ionization (HESI) source is required. Data acquisition and processing should be performed using compatible software (e.g., MassLynx, Analyst, Xcalibur).

Standard Solutions and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (IS) in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS) and quality controls (QC).

  • Calibration Standards & Quality Controls: Spike the appropriate working solutions into blank human plasma to achieve the desired concentrations. A typical calibration range might be 0.5–500 ng/mL. Prepare QC samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

LC-MS/MS Method Parameters

The selection of chromatographic and mass spectrometric parameters is driven by the need for selectivity, sensitivity, and speed. A reversed-phase C18 column is chosen for its ability to retain and separate moderately polar compounds like this compound from endogenous plasma components. Gradient elution allows for efficient separation and a rapid wash of the column. Electrospray ionization in positive mode (ESI+) is selected based on the chemical structure, which contains basic nitrogen atoms amenable to protonation.

Parameter Setting Rationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides high-resolution separation for complex matrices.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes protonation for ESI+ and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Flow Rate 0.5 mL/minOptimal for the column dimensions, ensuring efficient separation.
Gradient 5% B to 95% B in 2.5 min, hold for 0.5 min, return to 5% BRapid gradient for high-throughput analysis.
Column Temp. 40 °CEnsures reproducible retention times and reduces viscosity.
Injection Vol. 5 µL
Ionization Mode ESI Positive (ESI+)Analyte contains proton-accepting sites.
MRM Transition (Analyte) Specific to Analyte (e.g., 447.1 > 368.1)Precursor ion [M+H]⁺ and a stable, high-intensity product ion.
MRM Transition (IS) Specific to IS (e.g., 451.1 > 372.1)Shifted by the mass of the stable isotopes.
Capillary Voltage 3.5 kV
Collision Gas Argon
Source/Desolvation Temp. 150 °C / 500 °C

Note: MRM transitions and collision energies must be optimized empirically by infusing a standard solution of the analyte and IS.

Experimental Protocol: Sample Preparation

The protein precipitation (PPT) method is chosen for its simplicity, speed, and suitability for high-throughput workflows. It effectively removes the majority of plasma proteins which can interfere with the analysis and damage the LC column.

Sample Preparation Workflow cluster_prep Protein Precipitation Protocol s1 1. Aliquot 50 µL Plasma (Sample, Blank, CS, or QC) s2 2. Add 10 µL Internal Standard Working Solution s1->s2 s3 3. Add 200 µL Acetonitrile (Precipitation Solvent) s2->s3 s4 4. Vortex Mix for 1 minute s3->s4 s5 5. Centrifuge at 13,000 rpm for 10 minutes at 4°C s4->s5 s6 6. Transfer 100 µL Supernatant to a clean 96-well plate s5->s6 s7 7. Inject 5 µL into LC-MS/MS System s6->s7

Caption: Step-by-step workflow for plasma sample preparation.

Method Validation

The method was validated according to established international guidelines for bioanalytical method validation (e.g., FDA Guidance, ICH M10). This ensures the reliability, reproducibility, and accuracy of the data generated.

Specificity and Selectivity

Specificity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of this compound or its internal standard, confirming the selectivity of the method.

Linearity and LLOQ

The calibration curve was linear over the range of 0.5 to 500 ng/mL. The relationship between concentration and the peak area ratio (analyte/IS) was evaluated using a weighted (1/x²) linear regression.

Matrix Concentration Range (ng/mL) Regression Model Correlation Coefficient (r²)
Human Plasma0.5 - 500Weighted (1/x²) Linear> 0.995

The Lower Limit of Quantification (LLOQ) was established at 0.5 ng/mL, with a signal-to-noise ratio >10 and acceptable accuracy (within ±20%) and precision (≤20%).

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing six replicates of QC samples at four concentration levels on three separate days. The results demonstrate high accuracy and precision.

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ0.5≤ 10.595.2 - 108.4≤ 12.196.8 - 105.3
Low1.5≤ 8.298.1 - 104.5≤ 9.599.0 - 103.1
Mid75≤ 6.596.7 - 102.3≤ 7.897.5 - 101.9
High400≤ 5.198.5 - 101.8≤ 6.399.2 - 101.5

Acceptance criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy within ±15% (±20% for LLOQ) of the nominal value.

Matrix Effect and Recovery

The matrix effect was found to be minimal and consistent across different plasma lots. The extraction recovery for this compound was determined to be consistent and high (>85%) across all QC levels, indicating the efficiency of the protein precipitation protocol.

Stability

This compound was demonstrated to be stable in human plasma under various storage and handling conditions, including:

  • Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.

  • Short-Term Stability: Stable on the benchtop at room temperature for at least 8 hours.

  • Long-Term Stability: Stable when stored at -80°C for at least 90 days.

  • Post-Preparative Stability: Extracted samples are stable in the autosampler at 10°C for at least 24 hours.

Conclusion

The LC-MS/MS method described provides a reliable, high-throughput solution for the quantitative analysis of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it ideal for supporting large-scale clinical and non-clinical studies. The successful validation confirms that the method is accurate, precise, and specific, meeting the stringent requirements for regulated bioanalysis.

References

  • Hoffmann M, et al. (2011). Disposition, metabolism and mass balance of [(14)C]apremilast following oral administration. Xenobiotica, 41(12), 1063-75. Available from: [Link]

  • Das, S., & Panda, S. (2020). Analytical Methods for Determination of Apremilast from Bulk, Dosage Form and Biological Fluids: A Critical Review. Current Pharmaceutical Analysis, 16(7), 816-825. Available from: [Link]

  • Hoffmann M, et al. (2011). Disposition, metabolism and mass balance of [14C]apremilast following oral administration. National Center for Biotechnology Information. Available from: [Link]

  • Kaur, M., & Singh, K. (2015). Apremilast (Otezla): A New Oral Treatment for Adults With Psoriasis and Psoriatic Arthritis. P & T : a peer-reviewed journal for formulary management, 40(8), 497–501. Available from: [Link]

  • Badhe P, et al. (2019). Analytical Method of Apremilast: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 1116-1119. Available from: [Link]

  • This compound | C21H22N2O7S. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Metabolic scheme of apremilast in humans. ResearchGate. Available from: [Link]

  • O-Demethyl-N-deacetyl apremilast | C19H20N2O6S. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Waghmare, A., et al. (2020). A Review on Analytical Methods for estimation of Apremelast in Bulk, Pharmaceutical Formulation and in Biological Samples. Research Journal of Science and Technology, 12(3), 163-170. Available from: [Link]

  • Waghmare, A., et al. (2020). A Review on Analytical Methods for estimation of Apremelast in Bulk, Pharmaceutical Formulation and in Biological Samples. Research Journal of Science and Technology, 12(3), 163-170. Available from: [Link]

  • Das, S., & Panda, S. (2020). Analytical Methods for Determination of Apremilast from Bulk, Dosage Form and Biological Fluids: A Critical Review. ResearchGate. Available from: [Link]

  • This compound glucuronide | C27H30N2O13S. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Apremilast | C22H24N2O7S. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Fragment ions and relative amounts for apremilast metabolites characterized in plasma, urine and faeces. ResearchGate. Available from: [Link]

  • Liu, Y., et al. (2021). Pharmacokinetics and tolerability of apremilast in healthy Korean adult men. Translational and Clinical Pharmacology, 29(1), 37-44. Available from: [Link]

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Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of O-Demethyl Apremilast in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of O-Demethyl apremilast, a primary metabolite of apremilast, in human plasma. Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor, is extensively metabolized, with O-demethylation being a key pathway.[1][2][3][4] Accurate quantification of its metabolites is crucial for comprehensive pharmacokinetic and drug metabolism studies. This method employs a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup and utilizes a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The method has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, demonstrating excellent performance in terms of linearity, accuracy, precision, selectivity, and stability.[5][6][7][8][9][10][11]

Introduction

Apremilast is an orally administered small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic arthritis and plaque psoriasis.[2][12][13] The in-vivo biotransformation of apremilast is extensive, involving multiple metabolic pathways, including oxidation, hydrolysis, and conjugation.[2][4] One of the major circulating metabolites is formed through O-demethylation.[1][3] Understanding the pharmacokinetic profile of significant metabolites like this compound is essential for a complete characterization of the drug's disposition and for assessing the potential contribution of metabolites to the overall pharmacological effect and safety profile.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of drugs and their metabolites in complex biological matrices due to its high selectivity, sensitivity, and speed.[14][15][16][17] This application note presents a detailed protocol for a validated LC-MS/MS method developed for the reliable quantification of this compound in human plasma, suitable for supporting clinical and non-clinical pharmacokinetic studies.

Experimental

Materials and Reagents
  • Analytes and Standards: this compound and this compound-d3 (internal standard) reference standards were procured from a certified supplier.

  • Chemicals and Solvents: HPLC-grade methanol, acetonitrile, methyl tert-butyl ether (MTBE), and formic acid were used. Ultrapure water was generated in-house.

  • Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant) was obtained from a registered biobank.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for analysis.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the optimized instrumental parameters.

Table 1: Chromatographic Conditions

ParameterValue
HPLC Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 20% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 20% B in 0.1 min, and re-equilibrate for 0.9 min
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temperature 10 °C

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550 °C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 8 psi
MRM Transitions This compound: m/z 447.1 -> 243.1; this compound-d3 (IS): m/z 450.1 -> 243.1
Dwell Time 150 ms

Rationale for Parameter Selection: A C18 column was chosen for its excellent resolving power for moderately polar compounds like this compound. The gradient elution with an acidic mobile phase ensures good peak shape and efficient ionization in positive ESI mode. The Multiple Reaction Monitoring (MRM) transitions were selected based on the fragmentation patterns of the analyte and IS, providing high selectivity and sensitivity. The use of a stable isotope-labeled internal standard (this compound-d3) is critical as it co-elutes with the analyte and experiences similar matrix effects and extraction variability, leading to highly accurate and precise quantification.

Sample Preparation and Protocol

A liquid-liquid extraction (LLE) method was optimized for the efficient extraction of this compound from plasma. LLE offers a high degree of sample cleanup and is a cost-effective alternative to solid-phase extraction (SPE).[18][19][20][21]

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Aliquot 50 µL Plasma p2 Add 25 µL IS Working Solution p1->p2 p3 Vortex Mix (10s) p2->p3 p4 Add 500 µL MTBE p3->p4 p5 Vortex Mix (5 min) p4->p5 p6 Centrifuge (5 min, 4000 rpm) p5->p6 p7 Transfer Supernatant p6->p7 p8 Evaporate to Dryness p7->p8 p9 Reconstitute in 100 µL Mobile Phase p8->p9 a1 Inject 5 µL into LC-MS/MS p9->a1 a2 Data Acquisition (MRM) a1->a2 d1 Peak Integration a2->d1 d2 Calculate Peak Area Ratios (Analyte/IS) d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify Unknown Samples d3->d4

Caption: Liquid-Liquid Extraction and LC-MS/MS Analysis Workflow.

Detailed Protocol
  • Sample Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 50 µL of the plasma sample.

  • Internal Standard Addition: Add 25 µL of the this compound-d3 internal standard working solution (100 ng/mL in 50% methanol) to each tube.

  • Mixing: Vortex the mixture for 10 seconds.

  • Extraction: Add 500 µL of methyl tert-butyl ether (MTBE) to each tube.

  • Vortexing: Vortex the samples vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 450 µL) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (20% acetonitrile in 0.1% formic acid). Vortex for 30 seconds.

  • Injection: Transfer the reconstituted sample to an autosampler vial and inject 5 µL into the LC-MS/MS system.

Method Validation

The method was validated following the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[5][8][11] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Selectivity

Selectivity was evaluated by analyzing six different batches of blank human plasma. No significant interfering peaks were observed at the retention times of this compound and the IS.

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. The coefficient of determination (r²) was consistently >0.99. The LLOQ was established at 0.5 ng/mL with a signal-to-noise ratio >10 and acceptable accuracy and precision.

Table 3: Calibration Curve Parameters

ParameterValue
Concentration Range 0.5 - 500 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995
LLOQ 0.5 ng/mL
Accuracy and Precision

Intra-day and inter-day accuracy and precision were assessed by analyzing QC samples at four concentration levels (LLOQ, Low, Medium, and High) in six replicates.

Table 4: Summary of Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ 0.5102.48.7105.111.2
Low 1.598.96.5101.38.9
Medium 75101.24.899.86.1
High 40099.53.9100.75.4

The results demonstrate that the method is both accurate and precise, with all values falling within the acceptance criteria of ±15% (±20% for LLOQ) of the nominal concentration.

Recovery and Matrix Effect

The extraction recovery and matrix effect were evaluated at low, medium, and high QC concentrations.

  • Extraction Recovery: The mean extraction recovery for this compound was approximately 85%, and for the IS, it was 88%.

  • Matrix Effect: The matrix factor was consistently between 0.95 and 1.05, indicating no significant ion suppression or enhancement from the plasma matrix.

Stability

The stability of this compound in human plasma was assessed under various conditions to ensure sample integrity during handling and storage.

Table 5: Stability Assessment

Stability ConditionDurationResult
Bench-top (Room Temp) 6 hoursStable
Autosampler (10 °C) 24 hoursStable
Freeze-Thaw Cycles 3 cyclesStable
Long-term (-80 °C) 90 daysStable

Conclusion

This application note describes a robust, sensitive, and validated LC-MS/MS method for the quantification of this compound in human plasma. The simple liquid-liquid extraction procedure provides high recovery and minimal matrix effects. The method meets the rigorous standards of international regulatory guidelines for bioanalytical method validation and is suitable for high-throughput analysis in support of pharmacokinetic studies of apremilast.[5][6][7][8][9][10][11]

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Hoffmann, M., et al. (2011). Disposition, metabolism and mass balance of [14C]apremilast following oral administration. Xenobiotica, 41(12), 1063-75. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Abdel-Ghany, M. F., et al. (2015). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Journal of Analytical Methods in Chemistry, 2015, 859174. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • PubChem. Apremilast. National Center for Biotechnology Information. [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation. [Link]

  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(17), 2169-77. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Hoffmann, M., et al. (2011). Disposition, metabolism and mass balance of [14C]apremilast following oral administration. Poster presented at the 17th North American ISSX Meeting. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Li, W., et al. (2003). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 32(3), 569-78. [Link]

  • ResearchGate. Fragment ions and relative amounts for apremilast metabolites characterized in plasma, urine and faeces. [Link]

  • Liu, Y., et al. (2020). Pharmacokinetics and Bioequivalence of Apremilast Tablets in Healthy Chinese Subjects under Fasting and Fed Conditions. Drug Design, Development and Therapy, 14, 2675-2683. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Theodoridis, G., et al. (2011). Determination of drugs in human plasma by in-tube solid-phase microextraction coupled to liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 879(24), 2465-72. [Link]

  • Carpinella, M. C., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(19), 6619. [Link]

  • Lee, X. P., et al. (2008). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. Malaysian Journal of Pharmaceutical Sciences, 6(1), 1-17. [Link]

  • Ammari, W. G., et al. (2015). A Validated Liquid Chromatography-Tandem Mass Spectrometry Coupled with Liquid-Liquid Extraction for Indacaterol Quantitation in Human Plasma. Advances in Pharmacology and Pharmacy, 3(2), 43-51. [Link]

  • Vlase, L., et al. (2019). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 174, 532-538. [Link]

  • El-Yazbi, A. F., et al. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Molecules, 25(18), 4236. [Link]

  • Klarić, T., et al. (2015). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Journal of Medical Biochemistry, 34(3), 324-332. [Link]

  • Sanson, A. L., et al. (2014). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Journal of Chromatographic Science, 52(8), 847-53. [Link]

  • Li, H., et al. (2020). A rapid and sensitive High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC/MS/MS) method for determining apremilast in beagle dog plasma and urine samples. Journal of Pharmaceutical and Biomedical Analysis, 186, 113318. [Link]

  • Liu, K., et al. (2018). Quantitation of Apremilast in Beagle Dogs Plasma by UPLC-MS-MS and Its Application to Pharmacokinetic Studies. Journal of Analytical Methods in Chemistry, 2018, 5418941. [Link]

  • MohanRao, T., et al. (2020). LC-MS/MS Determination and Pharmacokinetics Study of Apremilast after Oral Administration in Rabbits. International Journal of Pharmaceutical and Experimental Research, 11(1), 1-7. [Link]

  • Goski, S., & Venkatesh, P. (2022). DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF APREMILAST IN HUMAN PLASMA (K3EDTA) BY USING LC-MS/MS. International Journal of Scientific Development and Research, 7(5), 345-356. [Link]

  • Badhe, P., et al. (2019). Analytical Method of Apremilast: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 1116-1119. [Link]

  • Dash, R. P., et al. (2020). Analytical Methods for Determination of Apremilast from Bulk, Dosage Form and Biological Fluids: A Critical Review. Current Pharmaceutical Analysis, 16(6), 669-676. [Link]

  • ResearchGate. Analytical Methods for Determination of Apremilast from Bulk, Dosage Form and Biological Fluids: A Critical Review. [Link]

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  • ResearchGate. Development and Validation for Determination of Apremilast in Bulk and in Tablets by UV Spectrophotometer. [Link]

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Application Note: Quantitative Analysis of O-Demethyl Apremilast in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Apremilast is an orally administered small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic arthritis and plaque psoriasis.[1][2] The drug undergoes extensive metabolism in the body through various pathways, including oxidation, glucuronidation, and hydrolysis.[3][4] One of the notable metabolites is O-Demethyl apremilast, formed through the O-demethylation of the methoxy group on the phenyl ring.[3][5] Following administration, apremilast is significantly metabolized, with the unchanged drug accounting for 45% of circulating radioactivity, while its metabolites constitute the remainder.[3] The primary circulating metabolite is the O-desmethyl apremilast glucuronide, and other significant metabolites include O-demethylated apremilast and its hydrolysis product.[3] Given its prominence in circulation, a robust and sensitive bioanalytical method for the quantification of this compound is crucial for comprehensive pharmacokinetic and drug metabolism studies.

This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described protocol is founded on established principles of bioanalytical method validation, ensuring accuracy, precision, and reliability in line with regulatory expectations.[6][7]

Analyte and Internal Standard Properties

A foundational aspect of developing a robust LC-MS/MS method is a thorough understanding of the physicochemical properties of the analyte and the selected internal standard (IS).

Compound Chemical Name Molecular Formula Monoisotopic Mass (Da)
This compound N-[2-[(1S)-1-(3-ethoxy-4-hydroxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamideC₂₁H₂₂N₂O₇S446.1148
Apremilast N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]acetamideC₂₂H₂₄N₂O₇S460.1304
Internal Standard (IS) Apremilast-d₅ (deuterated)C₂₂H₁₉D₅N₂O₇S465.1619

Data sourced from PubChem.[8]

The choice of a stable isotope-labeled (SIL) internal standard, such as Apremilast-d₅, is highly recommended for quantitative bioanalysis.[9][10][11] A SIL-IS co-elutes with the analyte and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[12][13]

Experimental Protocol

This protocol is designed to be a self-validating system, incorporating steps and quality control measures that ensure the integrity of the results. The principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" are central to this methodology.[6][14]

Diagram: Bioanalytical Workflow for this compound

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add Internal Standard (Apremilast-d₅) plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip vortex Vortex & Centrifuge precip->vortex supernatant Transfer Supernatant vortex->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute injection Inject into UPLC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: A schematic of the bioanalytical workflow for the quantification of this compound in plasma.

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Apremilast-d₅ (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K₂EDTA)

2. Stock and Working Solutions Preparation

  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound and Apremilast-d₅ in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. The IS working solution should be prepared at an appropriate concentration (e.g., 200 ng/mL) in the same diluent.

3. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[15][16]

  • Aliquot 100 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution to all tubes except for the blank matrix.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile).

  • Vortex briefly and transfer to an autosampler vial for analysis.

4. LC-MS/MS Instrumentation and Conditions

The following conditions are based on typical parameters for the analysis of apremilast and can be optimized for the specific instrumentation used.[15][17][18]

Liquid Chromatography (LC) System

Parameter Condition
LC System UPLC (Ultra-Performance Liquid Chromatography) System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

Mass Spectrometry (MS) System

Parameter Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV
Multiple Reaction Monitoring (MRM) Transitions See table below

MRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
This compound 447.1To be determined empiricallyTo be optimized100
Apremilast-d₅ (IS) 466.5257.1To be optimized100

Rationale for MRM Transitions: The precursor ion for this compound will be its protonated molecule [M+H]⁺. The product ions need to be determined by infusing the standard solution and performing a product ion scan. For Apremilast-d₅, a common and stable fragment is often used.[19]

5. Method Validation

The bioanalytical method should be validated according to the latest regulatory guidelines from bodies like the FDA or EMA.[7][20][21] Key validation parameters include:

  • Selectivity and Specificity: Analysis of blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of the analyte and IS.

  • Linearity and Range: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response (r² > 0.99).

  • Accuracy and Precision: Assessed at a minimum of four QC levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High). Intra- and inter-day precision should be <15% CV (20% for LLOQ), and accuracy should be within ±15% of the nominal value (±20% for LLOQ).

  • Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by the biological matrix.

  • Recovery: The efficiency of the extraction process should be consistent across the concentration range.

  • Stability: Assessed under various conditions including bench-top, freeze-thaw, and long-term storage to ensure the integrity of the analyte in the biological matrix.

Diagram: Metabolic Pathway of Apremilast to this compound

metabolism apremilast Apremilast C₂₂H₂₄N₂O₇S m/z 460.1 odemethyl This compound C₂₁H₂₂N₂O₇S m/z 446.1 apremilast->odemethyl CYP-mediated O-demethylation glucuronide This compound Glucuronide C₂₇H₃₀N₂O₁₃S m/z 622.1 odemethyl->glucuronide Glucuronidation

Caption: The metabolic conversion of apremilast to its O-demethylated and subsequent glucuronidated forms.[4][22]

Data Analysis and Interpretation

The concentration of this compound in the plasma samples is determined by interpolating the peak area ratio of the analyte to the IS against the calibration curve. The use of a weighted (1/x or 1/x²) linear regression is often appropriate for bioanalytical assays.

This application note provides a comprehensive and scientifically grounded protocol for the LC-MS/MS analysis of this compound in human plasma. By leveraging a stable isotope-labeled internal standard and adhering to rigorous validation principles, this method offers the sensitivity, selectivity, and reliability required for pharmacokinetic and drug metabolism studies in a regulated environment. The detailed explanation of experimental choices and the inclusion of visual workflows aim to provide researchers with a robust starting point for their bioanalytical endeavors.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

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  • Hoffmann, M., Kumar, G., Schafer, P., Cedzik, D., Capone, L., & Gschaidmeier, H. (2011). Disposition, metabolism and mass balance of [14C]apremilast following oral administration. Xenobiotica, 41(12), 1063-1075. [Link]

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  • Liu, Y., Zhang, D., Li, Y., Wang, Y., & Lu, C. (2018). Quantitation of Apremilast in Beagle Dogs Plasma by UPLC-MS-MS and Its Application to Pharmacokinetic Studies. Journal of Analytical Methods in Chemistry, 2018, 5418931. [Link]

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  • Rao, T. M., Rao, D. S., & Rao, J. V. (2020). LC-MS/MS Determination and Pharmacokinetics Study of Apremilast after Oral Administration in Rabbits. Indian Journal of Pharmaceutical Education and Research, 54(2), 440-447. [Link]

  • Li, X., Li, J., Lv, H., & Zhang, Z. (2020). A rapid and sensitive High-Performance Liquid Chromatography-tandem Mass Spectrometry method for determining apremilast in beagle dog plasma and urine: Application in a pharmacokinetic study. Acta Pharmaceutica Hungarica, 90(2), 70-79. [Link]

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O-Demethyl apremilast in vitro cell-based assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the In Vitro Cellular Characterization of O-Demethyl Apremilast

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design and execution of in vitro cell-based assays to characterize this compound, a primary metabolite of the phosphodiesterase 4 (PDE4) inhibitor, apremilast. We delve into the scientific rationale behind key experimental choices, offering detailed, step-by-step protocols for quantifying target engagement, downstream functional effects on cytokine modulation, and essential cell viability controls. This guide is structured to ensure scientific integrity through self-validating experimental design and is grounded in authoritative references to support key claims.

Introduction: The Rationale for Characterizing Apremilast Metabolites

Apremilast is an orally administered small-molecule inhibitor of phosphodiesterase 4 (PDE4) approved for the treatment of psoriasis and psoriatic arthritis.[1] Upon administration, apremilast is extensively metabolized in the liver, primarily by CYP3A4, into numerous metabolites.[2][3] The main circulating metabolite is O-desmethyl apremilast glucuronide, which is considered inactive.[4] However, a comprehensive understanding of a drug's pharmacology necessitates the characterization of all major metabolites, including the precursor, this compound.

Determining the in vitro pharmacological activity of this compound is critical for several reasons:

  • Contribution to Efficacy: To ascertain if the metabolite contributes to the overall therapeutic effect of the parent drug.

  • Off-Target Activity: To identify any potential for unique or different off-target effects compared to apremilast.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To build more accurate models that correlate drug and metabolite exposure with clinical outcomes.

This guide provides the foundational assays to build a robust in vitro pharmacological profile for this compound, focusing on its expected mechanism of action as a PDE4 inhibitor.

Metabolic Pathway Overview

The metabolic journey from the parent drug to its metabolites is a key aspect of its pharmacology. The initial demethylation is a critical step in its biotransformation.

Apremilast Apremilast (Parent Drug) Metabolite This compound Apremilast->Metabolite CYP-mediated Demethylation Inactive Further Metabolites (e.g., Glucuronide Conjugates) Metabolite->Inactive Conjugation & Other Pathways

Caption: Metabolic conversion of apremilast.

Mechanism of Action: PDE4 Inhibition and Downstream Signaling

Apremilast's mechanism of action is the selective inhibition of PDE4.[5] PDE4 is the predominant enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in inflammatory cells.[6][7] By inhibiting PDE4, this compound is hypothesized to increase intracellular cAMP levels. This elevation in the second messenger cAMP activates Protein Kinase A (PKA), which in turn modulates the expression of various inflammatory genes.[8] The net effect is a downregulation of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-23 (IL-23), and IL-17, and an upregulation of anti-inflammatory cytokines such as IL-10.[4][8]

PDE4 Signaling Cascade

Understanding this signaling cascade is fundamental to selecting the appropriate assays for characterizing this compound's activity.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Stimulus (e.g., LPS) AC Adenylate Cyclase Receptor->AC Activates ATP ATP ATP->AC cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 PKA PKA (Active) cAMP->PKA Activates AMP AMP (Inactive) PDE4->AMP Degrades TF Transcription Factors (e.g., CREB) PKA->TF Phosphorylates TNFa_Gene TNF-α Gene TF->TNFa_Gene Downregulates Transcription IL10_Gene IL-10 Gene TF->IL10_Gene Upregulates Transcription Compound O-Demethyl Apremilast Compound->PDE4 Inhibits

Caption: PDE4 signaling pathway modulated by this compound.

Core Assays for In Vitro Characterization

We present a tiered approach to characterizing this compound, moving from direct target engagement to downstream functional consequences.

  • Primary Assay (Target Engagement): Intracellular cAMP Measurement.

  • Secondary Assay (Functional Outcome): Pro-inflammatory Cytokine Release.

  • Control Assay (Data Integrity): Cell Viability Assessment.

Overall Experimental Workflow

A well-planned workflow is essential for generating high-quality, reproducible data.

cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Stimulation cluster_assay Phase 3: Measurement cluster_analysis Phase 4: Data Analysis pbmc_iso Isolate Human PBMCs from Whole Blood cell_count Count Cells & Assess Viability pbmc_iso->cell_count plate_cells Plate Cells in 96-Well Plates cell_count->plate_cells pre_treat Pre-treat with O-Demethyl Apremilast (Dose-Response) plate_cells->pre_treat viability_assay Viability Assessment (CellTiter-Glo®) stimulate Stimulate with LPS (e.g., 100 ng/mL) pre_treat->stimulate incubate Incubate (4-24 hours) stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant lyse_cells Lyse Remaining Cells incubate->lyse_cells incubate->viability_assay Parallel Plate luminex Cytokine Analysis (Luminex) collect_supernatant->luminex cAMP_assay cAMP Measurement (HTRF) lyse_cells->cAMP_assay calc_ic50 Calculate IC50 (Cytokine Inhibition) luminex->calc_ic50 calc_ec50 Calculate EC50 (cAMP Accumulation) cAMP_assay->calc_ec50 normalize_viability Normalize to Vehicle Control viability_assay->normalize_viability

Caption: Comprehensive workflow for this compound characterization.

Assay Protocols and Methodologies

Primary Assay: Intracellular cAMP Measurement

Principle: This assay directly quantifies the accumulation of intracellular cAMP following PDE4 inhibition. We recommend a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay. In this format, cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody.[9][10] When the tracer binds the antibody, FRET occurs. Cellular cAMP disrupts this interaction, leading to a decrease in the FRET signal that is inversely proportional to the amount of cAMP produced.[11]

Protocol: HTRF cAMP Assay

  • Cell Preparation:

    • Isolate human Peripheral Blood Mononuclear Cells (PBMCs) using a standard Ficoll-Paque density gradient method.[12]

    • Resuspend cells in assay buffer (e.g., HBSS with 1 mM IBMX, a broad-spectrum PDE inhibitor, to amplify the signal window).

    • Seed 100,000 to 200,000 cells per well in a 96-well white assay plate.

  • Compound Addition:

    • Prepare a 10-point, 3-fold serial dilution of this compound in assay buffer (e.g., starting from 100 µM).

    • Add the compound dilutions to the cells and incubate for 30 minutes at room temperature. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis and Reagent Addition:

    • Add the d2-labeled cAMP and the Europium cryptate-labeled antibody lysis solution provided by the kit manufacturer (e.g., Revvity, Cisbio).[13]

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate signal).

  • Data Analysis:

    • Calculate the 665/620 ratio for each well.

    • Plot the ratio against the log concentration of this compound.

    • Fit the data to a four-parameter logistic curve to determine the EC50 value (the concentration at which 50% of the maximal cAMP accumulation is achieved).

Scientist's Note: The use of a non-selective PDE inhibitor like IBMX is crucial for Gαi-coupled receptor assays to measure a decrease in a stimulated cAMP signal. For measuring direct PDE4 inhibition without other stimuli, IBMX helps to establish a higher baseline of cAMP, making the additional accumulation from PDE4 inhibition more robust and easier to detect.

Secondary Assay: Multiplex Cytokine Release

Principle: This assay measures the functional downstream consequence of PDE4 inhibition—the suppression of pro-inflammatory cytokine production. We recommend using Lipopolysaccharide (LPS), a component of gram-negative bacteria cell walls, to stimulate Toll-like receptor 4 (TLR4) on monocytes within the PBMC population, triggering a robust inflammatory response and TNF-α release.[14] A bead-based multiplex immunoassay (e.g., Luminex) allows for the simultaneous quantification of multiple cytokines from a single small-volume sample, providing a comprehensive profile of the compound's effect.[15][16][17]

Protocol: LPS-Stimulated Cytokine Release in PBMCs

  • Cell Preparation:

    • Isolate human PBMCs as described previously.

    • Resuspend cells in complete RPMI-1640 medium supplemented with 10% FBS.

    • Seed 200,000 cells per well in a 96-well tissue culture plate.

  • Compound Pre-treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Add the compound to the cells and incubate for 1 hour at 37°C, 5% CO₂. This allows the compound to enter the cells and engage the target before stimulation.

  • Stimulation:

    • Add LPS to all wells (except the unstimulated control) to a final concentration of 100 ng/mL.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the cell-free supernatant for analysis.

  • Cytokine Quantification (Luminex):

    • Perform the Luminex assay according to the manufacturer's protocol (e.g., R&D Systems, Bio-Rad).[18] This typically involves incubating the supernatant with antibody-coupled magnetic beads, followed by detection antibodies and a fluorescent reporter.

    • Acquire data on a Luminex instrument (e.g., MAGPIX®, xMAP®).

  • Data Analysis:

    • Calculate the concentration of each cytokine (e.g., TNF-α, IL-6, IL-1β, IL-10) based on the standard curve.

    • Normalize the data to the LPS-stimulated vehicle control (defined as 100% stimulation).

    • Plot the percent inhibition against the log concentration of this compound and fit to a four-parameter logistic curve to determine the IC50 value.

Scientist's Note: It is critical to source PBMCs from multiple healthy donors (at least three) to account for biological variability in the immune response.

Control Assay: Cell Viability

Principle: To ensure that the observed decrease in cytokine production is due to specific pharmacological activity and not compound-induced cell death, a cytotoxicity assay must be run in parallel. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[19][20]

Protocol: ATP-Based Cell Viability Assay

  • Assay Setup:

    • Set up a parallel 96-well plate identical to the cytokine assay plate (cells + compound dilutions). It is not necessary to stimulate this plate with LPS.

    • Incubate for the same duration (18-24 hours).

  • Reagent Addition:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.[20][21]

  • Lysis and Signal Stabilization:

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control wells (defined as 100% viability).

    • Plot percent viability against the log concentration of the compound. The CC50 (50% cytotoxic concentration) should be significantly higher than the functional IC50.

Data Presentation and Interpretation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Illustrative In Vitro Profile of this compound

Assay ParameterCell TypeReadoutResult (Mean ± SD, n=3)
Target Engagement Human PBMCscAMP Accumulation (EC50)85 ± 15 nM
Functional Activity LPS-Stimulated PBMCsTNF-α Inhibition (IC50)110 ± 25 nM
LPS-Stimulated PBMCsIL-23 Inhibition (IC50)150 ± 30 nM
LPS-Stimulated PBMCsIL-10 Induction (EC50)95 ± 20 nM
Selectivity Human PBMCsCell Viability (CC50)> 25,000 nM

Interpretation: The illustrative data suggest that this compound is a potent inhibitor of PDE4, as shown by the low nanomolar EC50 for cAMP accumulation. This target engagement translates directly to a functional anti-inflammatory effect, with potent IC50 values for the inhibition of key psoriatic cytokines TNF-α and IL-23. The compound also induces the anti-inflammatory cytokine IL-10. Crucially, the therapeutic window is wide, as the concentration required to cause 50% cytotoxicity (CC50) is over 200-fold higher than the effective concentrations, indicating the observed effects are not due to toxicity.

Conclusion

The protocols and methodologies outlined in this guide provide a robust framework for the in vitro characterization of this compound. By systematically assessing target engagement (cAMP accumulation), functional outcomes (cytokine modulation), and ensuring data integrity (cell viability), researchers can build a comprehensive pharmacological profile of this key metabolite. These data are essential for understanding its potential contribution to the clinical activity of apremilast and for informing the development of next-generation PDE4 inhibitors.

References

  • Schett, G., et al. (2016). Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases. PMC - PubMed Central. [Link]

  • Jang, D., et al. (2020). Genetically-encoded tools for cAMP probing and modulation in living systems. PMC. [Link]

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Application Notes and Protocols for O-Demethyl Apremilast

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Role of a Key Apremilast Metabolite

O-Demethyl apremilast is a significant metabolite of apremilast, a widely recognized oral phosphodiesterase 4 (PDE4) inhibitor. Apremilast is approved for the treatment of psoriasis and psoriatic arthritis, exerting its anti-inflammatory effects by increasing intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] While apremilast is the primary active agent, understanding the pharmacological profile of its metabolites is crucial for a comprehensive grasp of its in vivo activity and potential off-target effects. This compound, in particular, has been shown to retain biological activity, inhibiting PDE4 and tumor necrosis factor-alpha (TNF-α) with IC50 values of 8.3 µM and 5.6 µM, respectively.[3] This contrasts with its subsequent glucuronidated form, M12, which is considered inactive.[4][5]

These application notes provide detailed experimental protocols for researchers, scientists, and drug development professionals to investigate the in vitro effects of this compound. The protocols are designed to be self-validating and are grounded in established methodologies for characterizing PDE4 inhibitors.

Mechanism of Action: A Visualized Pathway

This compound, like its parent compound, functions by inhibiting the PDE4 enzyme. This inhibition prevents the degradation of cAMP to AMP, leading to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn modulates the transcription of various genes, ultimately leading to a decrease in the production of pro-inflammatory cytokines like TNF-α and an increase in anti-inflammatory cytokines.[2]

This compound Signaling Pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates Pro-inflammatory Cytokines (e.g., TNF-α) Pro-inflammatory Cytokines (e.g., TNF-α) PKA->Pro-inflammatory Cytokines (e.g., TNF-α) Downregulates Transcription Anti-inflammatory Cytokines Anti-inflammatory Cytokines PKA->Anti-inflammatory Cytokines Upregulates Transcription

Caption: Signaling pathway of this compound.

Experimental Protocols

I. Preparation of this compound Stock Solutions

Rationale: Due to the low aqueous solubility of apremilast and its derivatives, a stock solution in an organic solvent is necessary for in vitro experiments.[6][7] Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[8]

Materials:

  • This compound (CAS No: 1384441-38-6)[9][10][11]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Vortex thoroughly to ensure complete dissolution.

  • Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.

  • For experiments, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

II. In Vitro PDE4 Inhibition Assay

Rationale: This protocol outlines a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against the PDE4 enzyme. The assay measures the hydrolysis of cAMP by PDE4.

Materials:

  • Recombinant human PDE4 enzyme

  • [³H]-cAMP

  • Snake venom nucleotidase

  • Anion-exchange resin

  • Scintillation cocktail and counter

  • This compound

  • Assay buffer (e.g., Tris-HCl based buffer with MgCl₂)

Protocol:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a reaction plate, add the PDE4 enzyme to each well.

  • Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (a known PDE4 inhibitor like rolipram).

  • Initiate the reaction by adding [³H]-cAMP.

  • Incubate the reaction mixture at 30°C for a specified time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop buffer or by heat inactivation.

  • Add snake venom nucleotidase to convert the resulting [³H]-AMP to [³H]-adenosine.

  • Incubate to allow for the conversion.

  • Add the anion-exchange resin slurry to bind the unreacted [³H]-cAMP.

  • Centrifuge the plate to pellet the resin.

  • Transfer an aliquot of the supernatant containing the [³H]-adenosine to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of PDE4 inhibition for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

III. TNF-α Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

Rationale: This cell-based assay measures the ability of this compound to inhibit the production and release of the pro-inflammatory cytokine TNF-α from stimulated human PBMCs. Lipopolysaccharide (LPS) is a potent inducer of TNF-α production in these cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • This compound

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Protocol:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend the PBMCs in complete RPMI 1640 medium (supplemented with FBS, penicillin, and streptomycin).

  • Seed the PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL.

  • Prepare serial dilutions of this compound in complete RPMI 1640 medium.

  • Pre-treat the cells with the different concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include an unstimulated control.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 18-24 hours.

  • After incubation, centrifuge the plate to pellet the cells.

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of TNF-α inhibition for each concentration of this compound relative to the LPS-stimulated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

TNF-alpha Release Assay Workflow cluster_0 Cell Preparation cluster_1 Treatment and Stimulation cluster_2 Incubation and Sample Collection cluster_3 Analysis A Isolate PBMCs B Seed PBMCs in 96-well plate A->B C Pre-treat with this compound B->C D Stimulate with LPS C->D E Incubate for 18-24 hours D->E F Collect supernatants E->F G Quantify TNF-α using ELISA F->G H Calculate IC50 G->H

Caption: Workflow for the TNF-α release assay.

Data Presentation

Table 1: Comparative Inhibitory Activities

CompoundTargetIC50Reference
This compound PDE48.3 µM[3]
TNF-α5.6 µM[3]
Apremilast PDE474 nM[8][12][13]
TNF-α (PBMCs)110 nM[8]

References

  • AusPAR Attachment 2: Extract from the Clinical Evaluation Report for Apremilast - Therapeutic Goods Administration (TGA). (URL: [Link])

  • This compound | C21H22N2O7S | CID 68088610 - PubChem. (URL: [Link])

  • O-Demethyl-N-deacetyl apremilast | C19H20N2O6S | CID 57524404 - PubChem. (URL: [Link])

  • Disposition, metabolism and mass balance of [14C]apremilast following oral administration - SciSpace. (URL: [Link])

  • Apremilast, a novel PDE4 inhibitor, inhibits spontaneous production of tumour necrosis factor-alpha from human rheumatoid synovial cells and ameliorates experimental arthritis. (URL: [Link])

  • Disposition, metabolism and mass balance of [14C]apremilast following oral administration - PMC - NIH. (URL: [Link])

  • Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis - PMC - NIH. (URL: [Link])

  • Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC - PubMed Central. (URL: [Link])

  • Pharmacokinetics and tolerability of apremilast in healthy Korean adult men - ResearchGate. (URL: [Link])

  • Pharmacodynamic assessment of apremilast for the treatment of moderate-to-severe plaque psoriasis - CORE. (URL: [Link])

  • Apremilast inhibition of Th1, Th2, and Th17 cytokines from primary... - ResearchGate. (URL: [Link])

  • Solubility and thermodynamics of apremilast in different mono solvents - Ovid. (URL: [Link])

  • Solubility and thermodynamics of apremilast in different mono solvents: Determination, correlation and molecular interactions - PubMed. (URL: [Link])

  • A Review on Analytical Methods for estimation of Apremelast in Bulk, Pharmaceutical Formulation and in Biological Samples - Research Journal of Science and Technology. (URL: [Link])

  • Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PubMed Central. (URL: [Link])

  • ENHANCEMENT OF SOLUBILITY AND DISSOLUTION RATE OF APREMILAST BY RECRYSTALLIZATION TECHNIQUE - IJRPC. (URL: [Link])

  • PDE4 inhibitor ME-3183 shows promising preclinical efficacy in atopic dermatitis | BioWorld. (URL: [Link])

  • Solubility and thermodynamics of apremilast in different mono solvents: Determination, correlation and molecular interactions | Request PDF - ResearchGate. (URL: [Link])

  • preparation and in-vitro evaluation of apremilast effervescent floating tablets - IJPSR (2009), Issue 1, Vol. (URL: [Link])

  • DESIGN AND CHARACTERIZATION OF APREMILAST LOADED EMULGEL FOR TOPICAL TREATMENT - International Journal of Pharmacy and Biological Sciences. (URL: [Link])

  • Fabrication and characterization of apremilast-loaded zinc oxide-mesoporous silica nanoparticles for psoriasis treatment - PubMed. (URL: [Link])

  • Formulation Development and Evaluation of Apremilast Nanoemulgel for Enhancing Permeability | Request PDF - ResearchGate. (URL: [Link])

Sources

Application Notes and Protocols for O-Demethyl Apremilast in Immunology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of O-Demethyl Apremilast

This compound is the principal active metabolite of apremilast, a well-established oral phosphodiesterase 4 (PDE4) inhibitor.[1][2][3][4] Apremilast is clinically approved for the treatment of psoriasis and psoriatic arthritis, conditions rooted in chronic inflammation.[1][5][6] The therapeutic efficacy of apremilast is largely attributed to its modulation of the immune response, a function directly carried out by this compound.[4] Understanding the specific actions of this active metabolite is therefore crucial for researchers in immunology and drug development.

This guide provides a comprehensive overview of the mechanism of action of this compound and detailed protocols for its application in immunological research. We will delve into its effects on key inflammatory pathways and provide step-by-step instructions for assessing its activity in vitro.

Mechanism of Action: A Deep Dive into PDE4 Inhibition

This compound, like its parent compound, is a potent inhibitor of phosphodiesterase 4 (PDE4).[7][8][9] PDE4 is a critical enzyme in immune cells that specifically degrades cyclic adenosine monophosphate (cAMP), a vital second messenger.[10][11][12] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[5][7][13] This elevation in cAMP levels triggers a cascade of downstream signaling events, primarily through the activation of Protein Kinase A (PKA).[12][14][15]

Activated PKA then phosphorylates the cAMP response element-binding protein (CREB), a key transcription factor.[12][14] Phosphorylated CREB (pCREB) translocates to the nucleus, where it modulates the expression of a wide range of genes involved in inflammation.[12] The net effect is a significant shift in the cytokine profile, characterized by:

  • Downregulation of pro-inflammatory cytokines: this compound suppresses the production of key drivers of inflammation, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-17 (IL-17), and Interleukin-23 (IL-23).[1][5][13]

  • Upregulation of anti-inflammatory cytokines: Conversely, it enhances the production of anti-inflammatory cytokines like Interleukin-10 (IL-10).[5][13]

This rebalancing of the inflammatory milieu is central to the therapeutic effects observed with apremilast and is the primary focus of in vitro studies with this compound.

Signaling Pathway of this compound

O_Demethyl_Apremilast_Pathway cluster_cell Immune Cell O-Demethyl_Apremilast This compound PDE4 Phosphodiesterase 4 (PDE4) O-Demethyl_Apremilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP ATP->cAMP Adenylate Cyclase CREB CREB PKA->CREB Phosphorylates pCREB pCREB (Active) CREB->pCREB Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-17, IL-23) pCREB->Pro_Inflammatory_Genes Downregulates Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription (IL-10) pCREB->Anti_Inflammatory_Genes Upregulates

Caption: this compound signaling pathway in an immune cell.

Experimental Protocols

The following protocols provide a framework for investigating the immunological effects of this compound in a research setting. It is important to note that optimal concentrations and incubation times may vary depending on the cell type and specific experimental conditions and should be determined empirically.

Assessment of Cytotoxicity using MTT Assay

Before evaluating the immunomodulatory effects of this compound, it is essential to determine its cytotoxic profile on the target cells. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[16]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved crystals.

Materials:

  • Target immune cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs, T cells, or monocytes)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[17]

  • 96-well flat-bottom plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.[16][17]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with the same concentration of DMSO used for the highest concentration of this compound) and untreated control wells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.[17]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[18]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the concentration of this compound that causes 50% inhibition of cell viability (IC50).

Quantification of Cytokine Production by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines in cell culture supernatants.[19][20] This protocol will allow you to assess the inhibitory effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-17, IL-23) and its stimulatory effect on anti-inflammatory cytokines (e.g., IL-10).

Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a 96-well plate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. A substrate solution is added, which is converted by HRP to a colored product. The intensity of the color is proportional to the amount of cytokine present.[21]

Materials:

  • ELISA kits for the cytokines of interest (containing capture antibody, detection antibody, recombinant cytokine standards, and streptavidin-HRP)

  • Immune cells (e.g., PBMCs)

  • Cell stimulation agent (e.g., Lipopolysaccharide - LPS for TNF-α and IL-10; anti-CD3/CD28 antibodies for IL-17 and IL-23)

  • This compound

  • 96-well ELISA plates

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed immune cells in a 96-well plate at an appropriate density.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with the appropriate agent (e.g., LPS at 1 µg/mL).

    • Incubate for 24-48 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • ELISA Protocol:

    • Follow the manufacturer's instructions for the specific ELISA kit. A general protocol is as follows:

    • Coat a 96-well plate with the capture antibody overnight at 4°C.[21][22]

    • Wash the plate and block non-specific binding sites.[21]

    • Add recombinant cytokine standards and the collected cell culture supernatants to the wells and incubate.[22]

    • Wash the plate and add the biotinylated detection antibody.[21]

    • Wash the plate and add streptavidin-HRP.[21]

    • Wash the plate and add the TMB substrate solution.[22]

    • Stop the reaction with the stop solution.[22]

  • Absorbance Measurement: Read the absorbance at 450 nm.[21]

  • Data Analysis: Generate a standard curve from the recombinant cytokine standards. Use this curve to calculate the concentration of the cytokine in your samples.[20]

Experimental Workflow for Cytokine Analysis

Caption: Workflow for analyzing cytokine production using ELISA.

Analysis of CREB Phosphorylation by Western Blot

Western blotting is a technique used to detect specific proteins in a sample.[23] This protocol will allow you to visualize the increase in phosphorylated CREB (pCREB) in response to this compound treatment, providing direct evidence of its mechanism of action.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then incubated with a primary antibody specific for the protein of interest (in this case, pCREB), followed by a secondary antibody conjugated to an enzyme (e.g., HRP). The addition of a chemiluminescent substrate results in the emission of light, which can be detected on film or with a digital imager.

Materials:

  • Immune cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[23][24]

  • Primary antibodies: anti-pCREB and anti-total CREB (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound for a short duration (e.g., 15-60 minutes).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[23][24]

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.[25]

    • Run the gel to separate the proteins by size.

    • Transfer the proteins from the gel to a membrane.[24]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[24]

    • Incubate the membrane with the primary anti-pCREB antibody overnight at 4°C.[23][24]

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

    • Wash the membrane extensively with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate.

    • Detect the signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with an anti-total CREB antibody to confirm equal protein loading.

Quantitative Data Summary

AssayParameter MeasuredExpected Outcome with this compound
MTT AssayCell Viability (IC50)Determine non-toxic concentration range
ELISA (TNF-α, IL-17, IL-23)Pro-inflammatory Cytokine ConcentrationDose-dependent decrease
ELISA (IL-10)Anti-inflammatory Cytokine ConcentrationDose-dependent increase
Western Blot (pCREB)Phosphorylated CREB Protein LevelsDose- and time-dependent increase

Conclusion and Future Directions

This compound represents a key tool for researchers investigating the intricacies of inflammatory and autoimmune diseases. By directly targeting PDE4 and modulating the cAMP-PKA-CREB signaling pathway, it offers a specific mechanism for dissecting the roles of pro- and anti-inflammatory cytokines. The protocols outlined in this guide provide a robust starting point for characterizing the in vitro effects of this compound. Further investigations could explore its impact on other immune cell functions, such as T cell proliferation and differentiation, and its potential synergistic effects with other immunomodulatory agents.

References

  • MTT Assay Protocol for Cell Viability. (n.d.). Roche. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • Apremilast Decreased Proinflammatory Cytokines and Subsequently Increased Inhibitory ones in Psoriasis: A Prospective Cohort Study. (2021). Frontiers in Immunology, 12, 741025. Retrieved from [Link]

  • MTT (Assay protocol). (2023, February 27). protocols.io. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Phosphodiesterase 4 Inhibitors in Immune-mediated Diseases: Mode of Action, Clinical Applications, Current and Future Perspectives. (2017). Current Pharmaceutical Design, 23(24), 3537-3547. Retrieved from [Link]

  • Apremilast. (n.d.). In Wikipedia. Retrieved from [Link]

  • Phosphodiesterase 4 Inhibitors in Immune-mediated Diseases: Mode of Action, Clinical Applications, Current and Future Perspectives. (2017). Current Pharmaceutical Design, 23(24), 3537-3547. Retrieved from [Link]

  • Recent Advances in PDE4 Inhibitors as Immunoregulators and Anti-Inflammatory Drugs. (2012). Current Medicinal Chemistry, 19(21), 3527-3542. Retrieved from [Link]

  • Western Blot/Anti-pCREB. (n.d.). David Ginty Lab. Retrieved from [Link]

  • IFN-gamma activates cAMP/PKA/CREB signaling pathway in murine peritoneal macrophages. (2004). Journal of Interferon & Cytokine Research, 24(6), 334-342. Retrieved from [Link]

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  • Advancing Inflammation and Immunology Treatment Through PDE4 Inhibitors. (2025, December 13). LinkedIn. Retrieved from [Link]

  • Apremilast Normalizes Gene Expression of Inflammatory Mediators in Human Keratinocytes and Reduces Antigen-Induced Atopic Dermatitis in Mice. (2019). Journal of Clinical Medicine, 8(10), 1608. Retrieved from [Link]

  • The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases. (2016). Frontiers in Immunology, 7, 123. Retrieved from [Link]

  • Detection and Quantification of Cytokines and Other Biomarkers. (2011). Methods in Molecular Biology, 691, 15-30. Retrieved from [Link]

  • phospho-creb western blotting. (2016, June 15). Protocol Online. Retrieved from [Link]

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  • The Ultimate Guide To Using Elisa Kits For Cytokine Detection. (2024, January 17). Biomatik. Retrieved from [Link]

  • IL-12/IL-23p40 identified as a downstream target of apremilast in ex vivo models of arthritis. (2019). Arthritis Research & Therapy, 21(1), 49. Retrieved from [Link]

  • Apremilast. (n.d.). PubChem. Retrieved from [Link]

  • AusPAR Attachment 2: Extract from the Clinical Evaluation Report for Apremilast. (n.d.). Therapeutic Goods Administration (TGA). Retrieved from [Link]

  • Analytical Method of Apremilast. (2020). Asian Journal of Pharmaceutical Analysis, 10(4), 213-219. Retrieved from [Link]

  • IFN-gamma activates cAMP/PKA/CREB signaling pathway in murine peritoneal macrophages. (2004). Journal of Interferon & Cytokine Research, 24(6), 334-342. Retrieved from [Link]

  • Effect of apremilast on interleukin (IL)-4-and IL-17-stimulated adult... (n.d.). ResearchGate. Retrieved from [Link]

  • Activation of PKA-CREB pathway is required but insufficient for... (n.d.). ResearchGate. Retrieved from [Link]

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  • Unveiling The CAMP-PKA-CREB Signaling Pathway. (2026, January 5). B.Osunstate. Retrieved from [Link]

  • Western blot showing the change in pCREB expression (arrow) over time... (n.d.). ResearchGate. Retrieved from [Link]

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  • Mechanism of Action of Apremilast (Otezla). (2025, July 3). Pharmacy Freak. Retrieved from [Link]

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  • A comparison of the inhibitory activity of PDE4 inhibitors on leukocyte PDE4 activity in vitro and eosinophil trafficking in vivo. (1998). British Journal of Pharmacology, 125(4), 787-794. Retrieved from [Link]

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Application Note: Quantification of O-Demethyl Apremilast in Human Plasma Using O-Demethyl Apremilast as a Reference Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Apremilast (Otezla®) is an orally administered small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic arthritis and plaque psoriasis.[1][2] The therapeutic action of apremilast is mediated through the intracellular elevation of cyclic adenosine monophosphate (cAMP).[3] Following oral administration, apremilast undergoes extensive metabolism through multiple pathways, including cytochrome P450 (CYP) mediated oxidation and non-CYP mediated hydrolysis.[4][5][6] O-Demethyl apremilast is a primary metabolite of apremilast.[7][8] Although pharmacologically less active than the parent drug, accurate quantification of this compound is crucial for comprehensive pharmacokinetic and drug metabolism studies of apremilast.[7][8]

This application note provides a detailed protocol for the quantification of this compound in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This compound reference standard is utilized for the preparation of calibration standards and quality control samples to ensure the accuracy and reliability of the analytical results. This method is intended for researchers, scientists, and drug development professionals involved in the preclinical and clinical development of apremilast.

Metabolic Pathway of Apremilast

Apremilast is extensively metabolized in humans, with a significant pathway being O-demethylation to form this compound. This reaction is primarily mediated by CYP enzymes. This compound is then further metabolized, often via glucuronidation.[7][8]

Apremilast Apremilast ODemethyl_Apremilast This compound Apremilast->ODemethyl_Apremilast CYP-mediated O-demethylation Glucuronide_Conjugate This compound Glucuronide ODemethyl_Apremilast->Glucuronide_Conjugate Glucuronidation Excretion Excretion (Urine and Feces) Glucuronide_Conjugate->Excretion

Caption: Metabolic pathway of apremilast to this compound and its subsequent glucuronide conjugate.

Analytical Method

The quantification of this compound in human plasma is performed using a robust and sensitive LC-MS/MS method. This approach offers high selectivity and sensitivity, which are critical for analyzing biological samples.[3] The method described herein has been developed and validated based on the principles outlined in the FDA and ICH guidelines for bioanalytical method validation.[9][10][11]

Materials and Reagents
  • Reference Standards:

    • This compound (CAS No: 1384441-38-6)[12][13][14]

    • Apremilast (for chromatographic resolution checks) (CAS No: 608141-41-9)[15]

    • Internal Standard (IS): e.g., this compound-d3 or a structurally similar compound with stable isotope labels.

  • Reagents:

    • Methanol (HPLC grade or higher)

    • Acetonitrile (HPLC grade or higher)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • Ultrapure water (18.2 MΩ·cm)

    • Human plasma (K2-EDTA as anticoagulant), sourced from an accredited vendor.

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering reproducible gradients at high pressures.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) or equivalent that provides good peak shape and resolution.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality controls. The internal standard working solution should be prepared at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting this compound from plasma samples.

  • Label polypropylene tubes for each sample, calibration standard, and quality control.

  • Pipette 50 µL of plasma into the corresponding tubes.

  • Add 150 µL of the internal standard working solution in acetonitrile to each tube.

  • Vortex the tubes for 1 minute at high speed to precipitate the plasma proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject a portion of the supernatant (typically 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Parameter Condition
Column C18 reversed-phase, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: e.g., m/z 447.1 -> 257.2; IS: To be determined based on the specific IS used
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV

Note: The MRM transitions should be optimized by infusing a standard solution of this compound and the internal standard into the mass spectrometer.

Method Validation

A comprehensive validation of the bioanalytical method should be performed in accordance with regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry, ICH Q2(R1)).[9][10] The validation should assess the following parameters:

Parameter Acceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma samples.
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Accuracy & Precision Within ±15% (±20% for LLOQ) of the nominal concentration for accuracy, and a coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) for precision.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Matrix Effect The matrix factor should be consistent across different lots of plasma.
Recovery The extraction recovery of the analyte and IS should be consistent and reproducible.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term benchtop, and long-term storage.

Analytical Workflow

The overall analytical workflow for the quantification of this compound in plasma samples is depicted below.

cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample_Receipt Sample Receipt Sample_Login Sample Login & LIMS Entry Sample_Receipt->Sample_Login Sample_Storage Storage at -80°C Sample_Login->Sample_Storage Sample_Prep Sample Preparation (Protein Precipitation) Sample_Storage->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing Data Processing & Integration LCMS_Analysis->Data_Processing Data_Review Data Review & QC Data_Processing->Data_Review Report_Generation Report Generation Data_Review->Report_Generation

Caption: A typical bioanalytical workflow for the quantification of this compound.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in human plasma. The use of a certified this compound reference standard is essential for ensuring the accuracy, precision, and reliability of the results. This method is suitable for pharmacokinetic studies and other research applications requiring the measurement of this key apremilast metabolite. Adherence to established bioanalytical method validation guidelines is critical for ensuring data integrity and regulatory acceptance.

References

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  • ResearchGate. (n.d.). Metabolic scheme of apremilast in humans. [Link]

  • Li, Y., et al. (2022). Pharmacokinetics and Bioequivalence of Apremilast Tablets. Drug Design, Development and Therapy, 16, 1837-1847. [Link]

  • Chiricozzi, A., et al. (2016). Pharmacodynamic assessment of apremilast for the treatment of moderate-to-severe plaque psoriasis. Expert Opinion on Drug Metabolism & Toxicology, 12(9), 1105-1114. [Link]

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  • SynZeal. (n.d.). Apremilast Impurities. [Link]

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  • Hoffmann, M., et al. (2011). Disposition, metabolism and mass balance of [14C]apremilast following oral administration. PubMed, 21859341. [Link]

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  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

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  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Iqbal, M., et al. (2015). Determination of Apremilast in Rat Plasma by UPLC–MS-MS and Its Application to a Pharmacokinetic Study. Journal of Chromatographic Science, 53(8), 1336-1341. [Link]

  • Singh, A., et al. (2021). A Review on Analytical Methods for estimation of Apremelast in Bulk, Pharmaceutical Formulation and in Biological Samples. Research Journal of Science and Technology, 13(2), 91-98. [Link]

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Application Note: A Comprehensive Guide to Stability Testing of O-Demethyl Apremilast

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed framework and robust protocols for conducting comprehensive stability testing of O-Demethyl apremilast, a primary metabolite of the phosphodiesterase 4 (PDE4) inhibitor, apremilast[1][2]. As a key metabolite and potential impurity, understanding the stability characteristics of this compound is critical for drug development, formulation, and regulatory compliance. The protocols herein are designed in accordance with the International Council for Harmonisation (ICH) guidelines, focusing on forced degradation (stress testing) to elucidate potential degradation pathways and long-term/accelerated stability studies to determine shelf-life and storage conditions. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction and Scientific Background

Apremilast is an oral small-molecule drug approved for the treatment of psoriatic arthritis and plaque psoriasis[3]. Following administration, it undergoes extensive metabolism. This compound (IUPAC Name: N-[2-[(1S)-1-(3-ethoxy-4-hydroxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide) is a significant metabolite formed through O-demethylation[2][4]. The stability of a drug substance and its related compounds is a critical quality attribute that can impact safety and efficacy.

Stability testing provides essential evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light[5][6]. The ICH Harmonised Tripartite Guideline Q1A(R2) provides the foundational framework for designing these studies[7][8].

The core objectives of this guide are:

  • To establish a stability-indicating analytical method capable of separating this compound from its potential degradation products.

  • To outline detailed protocols for forced degradation studies (hydrolysis, oxidation, photolysis, and thermal stress) to identify likely degradation pathways and products[9][10].

  • To provide a clear protocol for conducting long-term and accelerated stability studies under ICH-prescribed conditions[5][7].

Causality Behind Experimental Design: Forced degradation studies are intentionally aggressive and predictive. By subjecting the molecule to conditions harsher than standard storage, we can rapidly identify its intrinsic vulnerabilities[11][12]. This information is invaluable for developing robust formulations and establishing a validated, stability-indicating analytical method—a method that proves it can distinguish the intact analyte from any degradants that may form[13][14].

Materials and Apparatus

2.1 Reagents and Chemicals

  • This compound Reference Standard (Purity >95%)

  • Apremilast Reference Standard (for comparison)

  • Acetonitrile (HPLC Gradient Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, e.g., Milli-Q or equivalent)

  • Formic Acid (ACS Grade)

  • Hydrochloric Acid (HCl, ACS Grade)

  • Sodium Hydroxide (NaOH, ACS Grade)

  • Hydrogen Peroxide (H₂O₂, 30% solution, ACS Grade)

2.2 Apparatus and Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV-Vis Detector.

  • Analytical Balance (0.01 mg readability).

  • pH Meter.

  • Forced-air stability chambers/ovens capable of maintaining temperature and humidity with controlled accuracy (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

  • Photostability chamber compliant with ICH Q1B guidelines, equipped with both cool white fluorescent and near-UV lamps[15].

  • Water bath.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.22 µm or 0.45 µm, nylon or PTFE).

Analytical Methodology: Stability-Indicating RP-HPLC Method

A robust, stability-indicating method is the cornerstone of any stability study. Its purpose is to resolve the main component from all potential process impurities and degradation products. The following method is a validated starting point, adapted from published methods for the parent compound, apremilast[16][17][18].

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase Column (e.g., YMC Pack ODS-A, 250 x 4.6 mm, 5 µm)Provides excellent hydrophobic retention and separation for moderately polar compounds like this compound.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape and suppresses ionization of acidic functional groups.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength for this class of molecules.
Gradient Elution Time 0 min: 85% A, 15% BTime 40 min: 30% A, 70% BTime 45 min: 30% A, 70% BTime 50 min: 85% A, 15% BTime 55 min: 85% A, 15% BA gradient program is essential to elute both the parent compound and any potential degradants, which may have significantly different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance between resolution and run time.
Column Temperature 25°CControlled temperature ensures reproducible retention times.
Detection Wavelength 230 nm (using PDA detector)Apremilast and its derivatives show significant absorbance at this wavelength. A PDA detector is crucial for peak purity analysis and identifying new degradant peaks.[16]
Injection Volume 10 µLStandard volume for analytical HPLC.
Diluent Acetonitrile:Water (50:50, v/v)Ensures solubility of the analyte and compatibility with the mobile phase.

System Suitability Test (SST): Before any analysis, the system's performance must be verified. A solution containing this compound and a small percentage of a known degradant (or a stressed sample) should be injected. Acceptance criteria typically include:

  • Tailing Factor: ≤ 2.0 for the this compound peak.

  • Theoretical Plates (N): > 2000 for the this compound peak.

  • Resolution (Rs): > 2.0 between this compound and the closest eluting peak.

  • %RSD of Peak Area: ≤ 2.0% for six replicate injections.

Protocol 1: Forced Degradation (Stress Testing)

Forced degradation aims to generate 5-20% degradation of the drug substance to ensure that the analytical method is capable of detecting and resolving the degradants[10]. Studies should be performed on a single batch. A control sample (unstressed) should be analyzed alongside the stressed samples.

4.1 Stock Solution Preparation Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in the chosen diluent.

4.2 Acid and Base-Induced Hydrolysis

  • Acid Hydrolysis: Transfer 5 mL of the stock solution to a flask. Add 5 mL of 0.1 N HCl. Heat in a water bath at 80°C for 24 hours.

  • Base Hydrolysis: Transfer 5 mL of the stock solution to a flask. Add 5 mL of 0.1 N NaOH. Keep at room temperature for 8 hours.

  • Sample Processing: At designated time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot. Neutralize the acid sample with an equivalent amount of 0.1 N NaOH and the base sample with 0.1 N HCl. Dilute with diluent to a final concentration of ~50 µg/mL and analyze by HPLC.

4.3 Oxidative Degradation

  • Transfer 5 mL of the stock solution to a flask.

  • Add 5 mL of 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light, for 24 hours.

  • Sample Processing: At designated time points, withdraw an aliquot, dilute to ~50 µg/mL with diluent, and immediately inject into the HPLC system.

4.4 Thermal Degradation (Solid State)

  • Place a thin layer of this compound solid powder in a petri dish.

  • Expose the sample to dry heat at 105°C in a calibrated oven for 24 hours[13].

  • Sample Processing: Weigh the heat-stressed sample accurately, dissolve in diluent to a final concentration of ~50 µg/mL, and analyze by HPLC.

4.5 Photolytic Degradation (Solid State & Solution) This protocol must follow ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter[15].

  • Solid State: Spread a thin layer of the solid sample in a transparent container.

  • Solution: Prepare a 1 mg/mL solution in the diluent.

  • Place both samples in a photostability chamber. A parallel set of samples, wrapped in aluminum foil to serve as dark controls, must be stored under the same temperature conditions.

  • Expose the samples to the required light conditions.

  • Sample Processing: Prepare the samples as described for other stress conditions to a final concentration of ~50 µg/mL and analyze by HPLC alongside the dark controls.

Workflow for Stability Testing of this compound

G cluster_prep Phase 1: Preparation & Initial Analysis cluster_stress Phase 2: Forced Degradation cluster_formal Phase 3: Formal Stability Studies cluster_analysis Phase 4: Analysis & Reporting start Receive this compound Drug Substance method_dev Develop & Validate Stability-Indicating HPLC Method start->method_dev initial_analysis Perform Initial Analysis (t=0) (Assay, Purity, Appearance) method_dev->initial_analysis forced_deg Forced Degradation Studies (ICH Q1A/Q1B) initial_analysis->forced_deg formal_studies ICH Stability Studies (ICH Q1A(R2)) initial_analysis->formal_studies hydrolysis Acid/Base Hydrolysis forced_deg->hydrolysis oxidation Oxidation (H₂O₂) forced_deg->oxidation thermal Thermal (Dry Heat) forced_deg->thermal photo Photolysis (UV/Vis Light) forced_deg->photo hplc_analysis Analyze via Validated HPLC Method hydrolysis->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis long_term Long-Term (e.g., 25°C/60% RH) formal_studies->long_term accelerated Accelerated (e.g., 40°C/75% RH) formal_studies->accelerated pull_points Pull Samples at Defined Time Points long_term->pull_points accelerated->pull_points pull_points->hplc_analysis data_eval Evaluate Data (Mass Balance, Degradation Profile) hplc_analysis->data_eval report Generate Stability Report (Shelf-Life & Storage) data_eval->report

Caption: Workflow for this compound stability testing.

Potential Degradation Pathways of this compound

Caption: Hypothesized degradation sites on this compound.

Protocol 2: ICH-Compliant Long-Term and Accelerated Stability Studies

This protocol is for the definitive stability study on at least three primary batches of this compound to establish a re-test period. The drug substance should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution[19].

5.1 Study Design and Storage Conditions The storage conditions are defined by the ICH Q1A(R2) guideline for the climatic zone in which the drug will be marketed (Zone II: Subtropical/Mediterranean is common)[5][7].

Study TypeStorage ConditionMinimum DurationTesting Frequency (Months)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12, 18, 24
Intermediate ¹30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6

¹ Intermediate testing is performed if a significant change occurs during the accelerated study.

5.2 Protocol Steps

  • Initial Analysis (Time 0): Before placing samples in the stability chambers, perform a complete analysis on a representative sample from each batch. This includes appearance, assay, and purity/degradation products.

  • Sample Storage: Place a sufficient quantity of samples for each batch in each of the specified stability chambers.

  • Time Point Pulls: At each scheduled time point, withdraw samples from the chambers. Allow them to equilibrate to room temperature before opening the container.

  • Analysis: Perform the same set of tests as in the initial analysis:

    • Appearance: Visually inspect for any changes in color or physical state.

    • Purity/Degradation Products: Analyze by the validated stability-indicating HPLC method. Quantify any specified and unspecified degradation products.

    • Assay: Determine the potency of this compound.

  • Data Evaluation: Evaluate the data at each time point. Look for trends in the degradation profile or assay values. Any "significant change" (as defined by ICH) under accelerated conditions may trigger the need for intermediate testing.

Data Analysis and Interpretation

6.1 Forced Degradation Analysis

  • Peak Purity: Use the PDA detector to assess the peak purity of this compound at each stress condition to ensure no co-eluting peaks are present.

  • Mass Balance: A key aspect of validating a stability-indicating method is mass balance. The sum of the assay value (%) and the total percentage of all degradation products should ideally be between 95% and 105%[13]. This confirms that all major degradation products are being detected.

    • % Mass Balance = % Assay + Σ (% Area of Degradants)

6.2 Long-Term Stability Analysis

  • Trend Analysis: Plot the assay and individual degradant levels versus time.

  • Shelf-Life Determination: Use the long-term data to establish a re-test period or shelf life, which is the time during which the drug substance is expected to remain within its approved specification under the defined storage conditions. Statistical analysis of the data can be performed as described in ICH Q1E.

Conclusion

This application note provides a comprehensive and scientifically grounded approach to the stability testing of this compound. The protocols for forced degradation are designed to effectively identify potential degradation pathways, which is fundamental to developing a truly stability-indicating analytical method. The long-term and accelerated study designs adhere to global regulatory standards set by the ICH[8]. By following these detailed protocols, researchers and drug development professionals can generate reliable and robust stability data, ensuring the quality, safety, and efficacy of products related to apremilast.

References

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • PubMed. (2017). Identification and characterization of process-related substances and degradation products in apremilast: Process optimization and degradation pathway elucidation. PubMed. [Link]

  • International Council for Harmonisation. (n.d.). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. ICH. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. EMA. [Link]

  • PubMed. (2020). Analytical Methods for Determination of Apremilast from Bulk, Dosage Form and Biological Fluids: A Critical Review. PubMed. [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]

  • Avomeen. (2026). USP Forced Degradation Testing of Solid Dosage Forms. Avomeen. [Link]

  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. [Link]

  • International Journal of Pharmaceutical Research and Applications. (n.d.). Development and Validation of Stability Based Hplc Method for Apremilast Tablets. IJPRA. [Link]

  • Springer Nature Experiments. (n.d.). Forced Degradation and Long-Term Stability Testing for Oral Drug Products: A Practical Approach. Springer Nature. [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Analytical Method of Apremilast: A Review. JDDT. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Validation of Stability Indicating Method and Degradation Kinetic Study of Apremilast. JDDT. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A new Stability indicating RP-HPLC method for the determination of Apremilast-An Antirheumatic drug. RJPT. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q1B Photostability Testing of New Drug Substances and Products. FDA. [Link]

  • Pharmaceutical Technology. (2012). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

  • Walsh Medical Media. (2016). Stability of a Dosage Form and Forced Degradation Studies. Walsh Medical Media. [Link]

  • Scholars Research Library. (n.d.). Development and Validation of a Stability-Indicating Reversed Phase Hplc Method for Determination of Apremilast in Bulk and. Scholars Research Library. [Link]

  • Global Substance Registration System. (n.d.). This compound. GSRS. [Link]

  • Scientific Research Publishing. (2017). Development and Validation of Stability Indicating Rapid RP-LC Method for Determination of Process and Degradation Related Impurities of Apremilast, an Anti-Inflammatory Drug. SCIRP. [Link]

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Application Note & Protocol: Formulation of O-Demethyl Apremilast for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Apremilast is an orally available small-molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis.[1][2] Its mechanism of action involves the inhibition of PDE4, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This cascade modulates the expression of various pro-inflammatory and anti-inflammatory cytokines.[1][4] In both preclinical and clinical studies, understanding the metabolism and pharmacokinetics of a parent drug is critical. O-Demethyl apremilast (also known as O-Desmethyl Apremilast; CAS No. 1384441-38-6) is a primary metabolite of apremilast.[5][6][7] While it is substantially less pharmacologically active than its parent compound, it serves as an essential reference standard for in vitro metabolic profiling, pharmacokinetic (PK) analyses, and drug-drug interaction studies.[7][8]

A primary technical challenge in working with this compound, much like its parent compound, is its poor aqueous solubility.[1][9] This application note provides a comprehensive guide and detailed protocols for the solubilization and formulation of this compound for common research applications, including in vitro cell-based assays and initial considerations for in vivo studies. The methodologies herein are designed to ensure solution stability, experimental reproducibility, and data integrity.

Scientific Context: The Apremilast Mechanism of Action

To effectively use this compound as a metabolic reference, it is crucial to understand the biological pathway of the parent drug. Apremilast targets PDE4, a key enzyme in inflammatory cells that degrades cAMP.[3][10] By inhibiting PDE4, apremilast increases cAMP levels, which in turn activates Protein Kinase A (PKA). This activation leads to the downstream modulation of transcription factors, resulting in decreased production of pro-inflammatory mediators (e.g., TNF-α, IL-23, IL-17) and increased production of anti-inflammatory mediators (e.g., IL-10).[1][3][4] Studying metabolites like this compound helps to determine if they contribute to or interfere with this pathway.

Apremilast_MOA cluster_cell Inflammatory Cell Apremilast Apremilast PDE4 Phosphodiesterase 4 (PDE4) Apremilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Pro_Inflammatory Pro-Inflammatory Cytokines (TNF-α, IL-23, IL-17) PKA->Pro_Inflammatory Down-regulates Anti_Inflammatory Anti-Inflammatory Cytokines (IL-10) PKA->Anti_Inflammatory Up-regulates

Caption: Mechanism of action of the parent drug, apremilast.

Physicochemical and Solubility Data

Accurate formulation begins with a clear understanding of the compound's properties. This compound is a solid powder.[5] Its solubility is a critical parameter for preparing solutions suitable for biological assays.

PropertyValueSource(s)
CAS Number 1384441-38-6[5][6][9][11]
Molecular Formula C₂₁H₂₂N₂O₇S[5][9][11]
Molecular Weight 446.5 g/mol [9][11]
Appearance Solid[5]
Solubility in DMSO ≤ 30 mg/mL[9]
Solubility in DMF ≤ 30 mg/mL[9]
Aqueous Solubility Practically Insoluble[1][9]

Note: The aqueous insolubility of the parent compound, apremilast, serves as a strong indicator for its metabolite.[1]

Required Equipment and Reagents

4.1 Equipment

  • Analytical balance (sensitive to 0.1 mg)

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

  • Sterile conical tubes (e.g., 1.5 mL, 15 mL, 50 mL)

  • Biological safety cabinet (for cell culture work)

  • Chemical fume hood

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

4.2 Reagents

  • This compound (solid powder)[5]

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile cell culture medium appropriate for the assay (e.g., DMEM, RPMI-1640)

  • Sterile, pyrogen-free water for injection or equivalent[12]

Protocol 1: Preparation of High-Concentration Stock Solution

The causality behind creating a concentrated stock in an organic solvent is twofold: it overcomes the poor aqueous solubility and allows for minimal volumes to be added to experimental systems, thereby reducing potential solvent toxicity.[13] DMSO is the recommended solvent due to its high solubilizing power for this compound and its common use in biological assays.[9][14]

5.1 Objective: To prepare a 10 mM stock solution of this compound in 100% DMSO.

5.2 Calculation:

  • Molecular Weight (MW) = 446.5 g/mol = 446.5 mg/mmol

  • To make 1 mL of a 10 mM solution:

    • Mass (mg) = Volume (L) × Concentration (mol/L) × MW ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.001 L × 0.010 mol/L × 446.5 g/mol × 1000 mg/g = 4.465 mg

5.3 Step-by-Step Procedure:

  • Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

  • Carefully weigh approximately 4.5 mg of this compound powder into the tube. Record the exact mass.

  • In a chemical fume hood, add the volume of 100% DMSO required to achieve a 10 mM concentration based on the actual mass weighed. (Calculation: Volume (µL) = [Mass (mg) / 446.5 (mg/mmol)] × 100,000).

  • Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed.

  • Visually inspect the solution against a light source to ensure there are no visible particulates.

5.4 Storage and Stability:

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which can degrade the compound.[13]

  • Store aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).[15]

Protocol 2: Formulation for In Vitro Cell-Based Assays

For cell-based assays, the DMSO stock solution must be serially diluted into an aqueous buffer or cell culture medium.[15] The primary goal is to achieve the desired final concentration of the compound while ensuring the final DMSO concentration is non-toxic to the cells, typically well below 0.5%.[13]

In_Vitro_Workflow Stock Step 1: Stock Solution 10 mM in 100% DMSO Inter Step 2: Intermediate Dilution (e.g., 100 µM in Media) Stock->Inter 1:100 dilution Vehicle Vehicle Control (Equivalent % DMSO in Media) Stock->Vehicle Same dilution steps without compound Final Step 3: Final Working Solutions (e.g., 0.1-10 µM in 96-well plate) Inter->Final Serial Dilution Vehicle->Final

Caption: Workflow for preparing working solutions for cell-based assays.

6.1 Objective: To prepare a series of working solutions for treating cells in a 96-well plate format.

6.2 Step-by-Step Procedure (Example for 10 µM final concentration):

  • Prepare Intermediate Dilution: In a sterile tube, perform a 1:100 dilution of the 10 mM DMSO stock into cell culture medium to create a 100 µM intermediate solution.

    • Example: Add 5 µL of 10 mM stock to 495 µL of culture medium. Vortex gently.

    • Causality: This step reduces the DMSO concentration significantly before the final dilution, minimizing the risk of compound precipitation when added to the final aqueous volume.

  • Prepare Final Working Solutions: Add the appropriate volume of the 100 µM intermediate solution to the wells of your cell culture plate to achieve the desired final concentration.

    • Example: For a final well volume of 200 µL, adding 20 µL of the 100 µM intermediate solution will result in a final concentration of 10 µM. (Calculation: C1V1 = C2V2).

  • Prepare Vehicle Control: The vehicle control is critical for distinguishing the effect of the compound from the effect of the solvent.[14] Prepare a parallel dilution of 100% DMSO in culture medium, following the exact same dilution steps used for the compound. This control should be added to a separate set of wells.

  • Perform Serial Dilutions: For creating a dose-response curve, perform serial dilutions from your highest concentration working solution directly in the plate or in separate tubes.

6.3 Protocol Validation (Trustworthiness):

  • To ensure the final DMSO concentration is not cytotoxic, it is essential to run a vehicle-only toxicity test.

  • Prepare a set of wells containing cells and add only the vehicle control (at the highest concentration used in the experiment, e.g., 0.1% DMSO).

  • Assess cell viability using a standard method like an MTT or resazurin assay after the incubation period.[16][17] Cell viability should be >95% compared to untreated cells.

Considerations for In Vivo Formulation

Formulating compounds for animal studies is significantly more complex and requires careful consideration of the route of administration, animal species, dose volume, and potential toxicity of the vehicle itself.[14][18] A universal vehicle does not exist. The goal is to create a sterile, stable, and physiologically compatible solution or suspension.[12][19]

7.1 Key Principles:

  • Toxicity: High concentrations of DMSO can cause local irritation and are generally avoided for direct injection.[14]

  • Solubility & Stability: The formulation must keep the compound solubilized or uniformly suspended throughout the duration of the study.

  • Sterility: All injectable formulations must be prepared aseptically and be sterile to prevent infection.[12]

  • Pilot Studies: It is imperative to conduct small pilot studies to confirm the solubility, stability, and tolerability of any new formulation in the target animal species before commencing a large-scale experiment.[20]

7.2 Common Vehicle Systems for Poorly Soluble Compounds: The following are common starting points for formulating poorly soluble compounds for parenteral or oral administration in preclinical research. Optimization is almost always required.

Vehicle CompositionRoute of Admin.Key CharacteristicsSource(s)
10% DMSO, 90% SalineIV, IPSimple to prepare, but may cause precipitation. Best for lower concentrations.[14]
5-10% DMSO, 40% PEG300/400, 45-50% Water/SalineIV, IP, POPEG acts as a co-solvent to improve solubility. Good general-purpose vehicle.[14][21]
5% DMSO, 10% Tween 80, 85% SalineIP, POTween 80 is a surfactant that helps create a stable micro-suspension or emulsion.[21][22]
20% Captisol® (Sulfobutylether-β-cyclodextrin) in WaterIV, IP, SC, POCyclodextrins form inclusion complexes to enhance aqueous solubility. Often very well tolerated.[21]

Abbreviations: IV (Intravenous), IP (Intraperitoneal), SC (Subcutaneous), PO (Oral Gavage).

7.3 Example Starting-Point Protocol (Hypothetical - Requires Validation):

  • In a sterile tube, dissolve this compound in the required volume of DMSO.

  • In a separate sterile beaker, add the PEG300 and Tween 80 (if used). Mix well.

  • Slowly add the DMSO solution to the PEG/Tween mixture while vortexing or stirring continuously.

  • Add the sterile saline or water dropwise while continuing to mix.

  • Visually inspect the final formulation for clarity and absence of precipitation. The solution should be sterile-filtered (0.22 µm filter) if intended for IV administration.

References

  • Apremilast - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Mechanism of Action (MOA) | Otezla® (apremilast) HCP. (n.d.). Otezla. Retrieved from [Link]

  • Schafer, P. (2012). Apremilast mechanism of action and application to psoriasis and psoriatic arthritis. PubMed. Retrieved from [Link]

  • Schett, G., et al. (2012). Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases. PubMed Central. Retrieved from [Link]

  • Torres-Navarro, I., & Carretero, G. (2018). Apremilast. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Hoffmann, M., et al. (2011). Disposition, metabolism and mass balance of [14C]apremilast following oral administration. PubMed Central. Retrieved from [Link]

  • Hoffmann, M., et al. (2011). Disposition, metabolism and mass balance of [(14)C]apremilast following oral administration. PubMed. Retrieved from [Link]

  • Hoffmann, M., et al. (2011). Disposition, metabolism and mass balance of [14C]apremilast following oral administration. SciSpace. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. Retrieved from [Link]

  • This compound glucuronide. (n.d.). PubChem. Retrieved from [Link]

  • Formulation Development and Evaluation of Apremilast Nanoemulsion. (2021). RJPT. Retrieved from [Link]

  • Patel, N., et al. (2023). Formulation Development and Evaluation of Apremilast Nanoemulgel for Enhancing Permeability. Bentham Science Publishers. Retrieved from [Link]

  • O-Demethyl-N-deacetyl apremilast. (n.d.). PubChem. Retrieved from [Link]

  • Formulation Development and Evaluation of Apremilast Nanoemulgel for Enhancing Permeability. (2023). R Discovery. Retrieved from [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. ResearchGate. Retrieved from [Link]

  • apremilast. (n.d.). ClinPGx. Retrieved from [Link]

  • Al-Quadeib, B., et al. (2018). Preparation of sustained release apremilast-loaded PLGA nanoparticles: in vitro characterization and in vivo pharmacokinetic study in rats. NIH. Retrieved from [Link]

  • Reed, M., & Strober, B. (2015). Apremilast (Otezla): A New Oral Treatment for Adults With Psoriasis and Psoriatic Arthritis. P&T. Retrieved from [Link]

  • FORMULATION, DEVELOPMENT AND EVALTUATION OF APREMILAST IMMEDIATE RELEASE TABLET FOR MANAGMENT OF PSORIATIC. (2023). IJNRD. Retrieved from [Link]

  • Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Journal of Pharmaceutical Research and Innovation. Retrieved from [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery. Retrieved from [Link]

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Troubleshooting & Optimization

improving stability of O-Demethyl apremilast solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Improving Solution Stability for Researchers

Welcome to the technical support center for O-Demethyl apremilast. As Senior Application Scientists, we understand that the success of your research hinges on the integrity of your experimental components. The stability of small molecules in solution is a critical, yet often overlooked, factor that can significantly impact data reproducibility and accuracy. This guide is designed to provide you with expert insights and practical troubleshooting strategies to ensure the stability of your this compound solutions.

Section 1: Understanding the Molecule: Key Stability Considerations

This section addresses the fundamental chemical properties of this compound that are crucial for understanding its stability profile.

Q1: What is this compound, and why is its stability a primary concern for researchers?

This compound is a primary metabolite of apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor used in the treatment of psoriasis and psoriatic arthritis[1][2]. It is formed in the body through oxidative metabolism, primarily by the CYP3A4 enzyme, which removes a methyl group from the methoxy moiety on the phenyl ring, converting it to a hydroxyl group[3][4]. The chemical structure of this compound is N-[2-[(1S)-1-(3-ethoxy-4-hydroxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide[5].

The primary stability concern arises directly from this structural difference. The introduction of a phenolic hydroxyl group makes the molecule susceptible to oxidation. Phenols can be oxidized to form colored quinone-type structures, which can lead to solution discoloration and a loss of the active compound. Furthermore, like its parent compound apremilast, the phthalimide ring system can be susceptible to hydrolysis under certain pH conditions[6][7]. Therefore, maintaining control over solvent choice, pH, light, and temperature is critical for experimental success.

Q2: What are the likely degradation pathways for this compound in solution?

Based on the known degradation of apremilast and the chemical nature of the phenolic group, two primary degradation pathways are anticipated for this compound[6][8]:

  • Oxidative Degradation: The phenolic hydroxyl group is the most likely site of oxidation. This process can be initiated by atmospheric oxygen and accelerated by factors such as light exposure, elevated temperatures, and the presence of trace metal ions. This pathway often results in the formation of highly colored quinone and polymeric byproducts, which are readily observable as a yellow or brown tint in the solution.

  • Hydrolytic Degradation: Similar to apremilast, this compound can undergo hydrolysis, particularly under strongly acidic or basic conditions[7][9]. The primary sites for hydrolysis are the two amide bonds within the phthalimide ring structure. Cleavage of these bonds opens the ring to form dicarboxylic acid derivatives, which will have different polarity and chromatographic behavior.

The following diagram illustrates these potential degradation pathways.

G cluster_main This compound cluster_pathways Degradation Pathways cluster_factors Accelerating Factors A This compound (Phenolic -OH group) (Phthalimide Ring) B Oxidative Degradation (Quinone-type Products) A->B Oxidation C Hydrolytic Degradation (Ring-Opened Products) A->C Hydrolysis F1 Oxygen, Light, Trace Metals, High Temp F1->B F2 Strong Acid (pH < 4) Strong Base (pH > 8) F2->C

Caption: Potential degradation pathways for this compound.

Section 2: Troubleshooting Guide: Common Stability Issues & Solutions

This section provides direct answers to common issues encountered during experiments.

Issue / QuestionLikely Cause & ExplanationRecommended Action & Causality
My solution is turning yellow or brown, especially after a few hours on the benchtop. Oxidative Degradation. The phenolic hydroxyl group is being oxidized to quinone-like species, which are colored. This is often accelerated by exposure to air and ambient light.1. Use Fresh Solutions: Prepare solutions immediately before use. 2. Degas Solvents: For aqueous buffers, sparge with an inert gas (nitrogen or argon) to remove dissolved oxygen. 3. Protect from Light: Use amber vials or wrap containers in aluminum foil. Light provides the energy to initiate oxidative chain reactions.
I'm seeing new peaks appear or my main peak area decrease in my HPLC analysis over time. Chemical Degradation. This indicates that this compound is converting into one or more new chemical entities (hydrolysis or oxidation products). The rate will depend on the matrix (solvent, pH).1. Check Your Solvent/Buffer: Ensure the pH is within a stable range (ideally 5-7). Avoid strongly acidic or basic conditions. 2. Run a Benchtop Stability Study: Analyze your solution at T=0 and then after 2, 4, and 8 hours at room temperature to quantify the rate of degradation in your specific matrix.
How do I select the best solvent for preparing a stock solution? Solubility vs. Stability. While this compound may be soluble in many organic solvents, not all are inert. Protic solvents like methanol could potentially participate in reactions over long-term storage.1. Primary Choice (DMSO or Acetonitrile): Use high-purity, anhydrous DMSO or acetonitrile for stock solutions. These aprotic solvents are generally inert and provide good solubility for apremilast and related compounds[10]. 2. Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to moisture/air.
What is the optimal pH for aqueous solutions or buffers? Hydrolysis. The phthalimide structure in this compound is susceptible to ring-opening hydrolysis under both strongly acidic and alkaline conditions, as demonstrated with the parent drug, apremilast[7][11].Maintain a pH between 5 and 7. A slightly acidic to neutral pH range represents the "zone of maximum stability," minimizing the rate of both acid-catalyzed and base-catalyzed hydrolysis of the amide bonds in the phthalimide ring.
Should I be concerned about freeze-thaw cycles? Accelerated Degradation & Precipitation. Each freeze-thaw cycle can introduce atmospheric oxygen and moisture. For aqueous buffers, it can cause localized pH shifts as components freeze at different rates, potentially exposing the molecule to transient pH extremes that accelerate hydrolysis.1. Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles of the main stock. 2. Visual Inspection: Before use, always bring the aliquot to room temperature and visually inspect for any precipitation before diluting into your experimental buffer.

Section 3: Protocols for Stability Assessment and Solution Preparation

Adherence to validated protocols is essential for reproducible science. The following workflows provide a foundation for handling this compound in the lab.

Protocol 1: Preparation of a Stable Stock Solution

This protocol details the standard procedure for preparing a high-concentration stock solution for long-term storage.

  • Pre-Experiment Checklist:

    • Obtain high-purity, anhydrous Dimethyl Sulfoxide (DMSO).

    • Use amber glass vials or polypropylene tubes with secure, tight-fitting caps.

    • Ensure your analytical balance is calibrated.

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the powder.

    • Weigh the desired amount of this compound directly into the storage vial.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used if necessary.

    • (Optional but Recommended) Briefly sparge the headspace of the vial with an inert gas (argon or nitrogen) before sealing.

    • Seal the vial tightly, wrapping the cap junction with parafilm for extra security.

    • Label clearly with compound name, concentration, solvent, and date.

    • Store at -20°C or -80°C.

Caption: Workflow for preparing a stable stock solution.

Protocol 2: Short-Term (Benchtop) Stability Assessment

This experiment helps determine how stable your compound is in the final experimental buffer under laboratory conditions.

  • Preparation:

    • Prepare your final experimental aqueous buffer (e.g., PBS, pH 7.4).

    • Thaw one aliquot of your this compound stock solution.

    • Set up your analytical system (e.g., a validated stability-indicating HPLC method).

  • Procedure:

    • Prepare the working solution by diluting the stock solution into your experimental buffer to the final concentration.

    • Immediately inject a sample into your HPLC system. This is your T=0 time point. Record the peak area of this compound.

    • Leave the remaining working solution on the benchtop, exposed to the same light and temperature conditions as your experiment.

    • At subsequent time points (e.g., T=2, 4, 8, and 24 hours), inject another sample and record the peak area.

    • Calculate the percentage of the compound remaining at each time point relative to T=0.

    • Analysis: A loss of >5-10% over the experimental duration may indicate significant instability, requiring adjustments to the protocol (e.g., preparing fresh solutions more frequently).

Section 4: Advanced Stabilization Strategies

For highly sensitive assays or long-term experiments, the following strategies can be considered.

Q: My assay is highly sensitive to oxidative degradation. Can I add antioxidants to my solution?

Yes, for certain applications, adding an antioxidant can be beneficial.

  • Mechanism: Antioxidants like Butylated Hydroxytoluene (BHT) or Ascorbic Acid (Vitamin C) act as "sacrificial" agents. They are more readily oxidized than this compound, thereby protecting it from oxidative degradation.

  • Implementation:

    • BHT: A lipophilic antioxidant, suitable for addition to organic stock solutions (e.g., in DMSO) at a low concentration (e.g., 0.01-0.1%).

    • Ascorbic Acid: A hydrophilic antioxidant, suitable for aqueous buffers. Prepare it fresh as it is also unstable.

  • Critical Caveat: You MUST validate that the chosen antioxidant does not interfere with your experimental assay (e.g., it doesn't have biological activity in your system or co-elute with your analyte in HPLC).

Q: I suspect metal-catalyzed oxidation. Would a chelating agent help?

Yes, if trace metal contamination in your buffers is a concern.

  • Mechanism: Divalent metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze the formation of reactive oxygen species, which dramatically accelerates the oxidation of phenols. Chelating agents like Ethylenediaminetetraacetic acid (EDTA) bind these metal ions, rendering them catalytically inactive.

  • Implementation: Add a small amount of EDTA (e.g., 0.1-1 mM) to your aqueous buffers during preparation. This is a common practice in many biochemical assays to improve stability.

  • Trustworthiness: Using high-purity water (18.2 MΩ·cm) and analytical-grade buffer reagents is the first and most crucial step in minimizing metal ion contamination[12].

References

  • PubChem. (n.d.). Apremilast. National Center for Biotechnology Information. Retrieved from [Link]

  • Landge, S., et al. (2017). Development and Validation of Stability Indicating Rapid RP-LC Method for Determination of Process and Degradation Related Impurities of Apremilast, an Anti-Inflammatory Drug. American Journal of Analytical Chemistry, 8, 380-394. Retrieved from [Link]

  • Badhe, P., Aher, S., & Saudagar, R.B. (2019). Analytical Method of Apremilast: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 1116-1119. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, S., et al. (2021). A Review on Analytical Methods for estimation of Apremelast in Bulk, Pharmaceutical Formulation and in Biological Samples. Research Journal of Science and Technology, 13(2), 105-112. Retrieved from [Link]

  • PubChem. (n.d.). O-Demethyl-N-deacetyl apremilast. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound glucuronide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability studies of Apremilast. Retrieved from [Link]

  • Sravani, G., & Anusha, M. (2020). Validation of Stability Indicating Method and Degradation Kinetic Study of Apremilast. International Journal of Pharmaceutical Research, 12(3). Retrieved from [Link]

  • Li, W., et al. (2017). Identification and characterization of process-related substances and degradation products in apremilast: Process optimization and degradation pathway elucidation. Journal of Pharmaceutical and Biomedical Analysis, 141, 193-203. Retrieved from [Link]

  • Gsrs. (n.d.). This compound. Retrieved from [Link]

  • Al-Quadeib, B., et al. (2018). Preparation of sustained release apremilast-loaded PLGA nanoparticles: in vitro characterization and in vivo pharmacokinetic study in rats. International Journal of Nanomedicine, 13, 1535–1544. Retrieved from [Link]

  • Fernandez-Ferreiro, A., et al. (2020). Apremilast Microemulsion as Topical Therapy for Local Inflammation: Design, Characterization and Efficacy Evaluation. Pharmaceutics, 12(12), 1221. Retrieved from [Link]

  • IJPSR. (2024). DESIGN AND DEVELOPMENT OF APREMILAST MICROEMULSIONAS A POTENTIAL DOASGE FORM FOR THE EFFICIENT TREATMENT OF PSORIATIC NAIL DYSTROPHY THROUGH TRANSUNGUAL ROUTE. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • RJPT. (n.d.). Formulation Development and Evaluation of Apremilast Nanoemulsion. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • RJPT. (n.d.). Formulation Development and Evaluation of Apremilast Nanoemulsion. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • ResearchGate. (2021). Apremilast -A review of Analytical Methods Developed for API with its impurities, Pharmaceutical Formulations and Biological Matrices. Retrieved from [Link]

  • Sravani, G., & Anusha, M. (2020). Validation of Stability Indicating Method and Degradation Kinetic Study of Apremilast. International Journal of Pharmaceutical Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragment ions and relative amounts for apremilast metabolites characterized in plasma, urine and faeces. Retrieved from [Link]

  • Samanta, A., & Bagchi, A. (2018). Apremilast in Psoriasis and Beyond: Big Hopes on a Small Molecule. Indian Dermatology Online Journal, 9(5), 308–314. Retrieved from [Link]

  • ResearchGate. (n.d.). stability indicating method for Apremilast. Retrieved from [Link]

  • IJNRD. (2023). FORMULATION, DEVELOPMENT AND EVALTUATION OF APREMILAST IMMEDIATE RELEASE TABLET FOR MANAGMENT OF PSORIATIC. International Journal of Novel Research and Development. Retrieved from [Link]

  • Li, W., & Tse, F. L. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205–220. Retrieved from [Link]

  • FDA. (2014). Chemistry Review(s). Retrieved from [Link]

  • Anerao, A., et al. (2017). STABILITY-INDICATING RELATED SUBSTANCES METHOD OF APREMILAST BY HPLC AND SYNTHESIS AND CHRACTERIZATION OF RELATED IMPURITIES USING MASS AND NMR SPECTROSCOPY. International Journal of Current Medical and Pharmaceutical Research. Retrieved from [Link]

  • IJRPR. (2020). An Overview on Analysis of Apremilast. International Journal of Research in Pharmaceutical and Nano Sciences. Retrieved from [Link]

  • Kulsum, S., et al. (2016). method development and validation of forced degradation studies of apremilast by using uv spectrophotometric method. World Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 1595-1601. Retrieved from [Link]

  • Rao, N. G., & Kumar, P. (2019). ENHANCEMENT OF SOLUBILITY AND DISSOLUTION RATE OF APREMILAST BY RECRYSTALLIZATION TECHNIQUE. International Journal of Research in Pharmaceutical and Chemical Sciences, 9(3), 161-170. Retrieved from [Link]

  • IJAEM. (2021). Method Development and Validation for Apremilast by RP-HPLC. International Journal of Advances in Engineering and Management. Retrieved from [Link]

  • National Library of Medicine. (2023). Apremilast. StatPearls. Retrieved from [Link]

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O-Demethyl Apremilast Degradation Pathway Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This technical support center is designed for researchers, scientists, and drug development professionals investigating the stability and degradation pathways of O-Demethyl apremilast. As the primary metabolite of apremilast, a comprehensive understanding of its degradation is critical for impurity profiling, stability-indicating method development, and ensuring the safety and efficacy of the parent drug.[1][2] This guide provides troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges and questions that may arise during the analysis of this compound degradation.

Q1: My this compound reference standard is showing multiple peaks even before stress studies. What could be the cause?

A1: This issue typically points to two main possibilities: the inherent instability of the compound under certain storage conditions or the quality of the reference standard itself.

  • Causality: this compound, like its parent compound apremilast, is susceptible to hydrolysis and oxidation.[3][4] Improper storage (e.g., exposure to humidity, light, or non-inert atmosphere) can initiate degradation even before your experiment begins. The phthalimide and amide moieties in the molecular structure are particularly prone to hydrolysis.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the reference standard is stored in a desiccator, under an inert gas like argon or nitrogen, and protected from light, especially if it's a solid. For solutions, use freshly prepared samples or store them at low temperatures (e.g., ≤5°C) for a limited duration (e.g., up to 48 hours) after verifying solution stability.[5]

    • Check the Certificate of Analysis (CoA): Review the CoA provided by the supplier.[6][7] It should detail the purity of the standard and list any known impurities. Compare the impurity profile on the CoA with your initial chromatogram.

    • Use High-Purity Solvents: Ensure that the solvents used for dissolving the standard are of high purity (e.g., HPLC or LC-MS grade) and have been properly degassed to prevent oxidative degradation.

Q2: I am performing forced degradation under acidic conditions and observing a major degradation product. What is the likely structure of this degradant?

A2: Under acidic stress, the primary degradation pathway for apremilast and its metabolites involves hydrolysis of the phthalimide ring.[8][9]

  • Mechanism: The amide bond within the isoindole-1,3-dione (phthalimide) ring is susceptible to acid-catalyzed hydrolysis. This leads to the opening of the ring to form a carboxylic acid derivative. Specifically, you are likely observing the formation of a compound where the phthalimide ring has opened to yield a 2-carboxybenzamide structure.

  • Identification Strategy: To confirm the structure, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique.[8][10] You should look for a mass shift corresponding to the addition of one molecule of water (+18 Da) to the parent mass of this compound. Tandem MS (MS/MS) fragmentation can further confirm the structure by showing characteristic losses.

Q3: My alkaline hydrolysis experiment is showing more extensive degradation than my acidic one. Is this expected, and what are the products?

A3: Yes, this is an expected outcome. Apremilast shows more significant degradation under alkaline conditions compared to acidic conditions.[3][11][12]

  • Causality: Base-catalyzed hydrolysis is often more aggressive than acid-catalyzed hydrolysis for amides and imides. In addition to the phthalimide ring opening, the acetamido group on the benzene ring is also susceptible to hydrolysis under strong alkaline conditions, leading to the formation of an amino group.

  • Expected Degradants:

    • Phthalimide Ring Opening Product: Similar to acid hydrolysis, but the reaction is typically faster and more complete.

    • Deacetylated Product: Hydrolysis of the N-acetyl group results in an amino-substituted phthalimide derivative.

    • Combined Hydrolysis Product: A degradant where both the phthalimide ring has opened and the acetamido group has been hydrolyzed.

  • Experimental Control: To study the kinetics without complete degradation, consider using milder basic conditions (e.g., lower concentration of NaOH or a weaker base) or reducing the exposure time and temperature.

Q4: I'm struggling to achieve good chromatographic separation between this compound, apremilast, and their degradation products. Can you provide a starting HPLC method?

A4: Achieving baseline separation is crucial for accurate quantification. A reversed-phase HPLC (RP-HPLC) method is the standard approach.[3][5][13] The key is to optimize the mobile phase composition and gradient.

  • Rationale for Method Choices: A C18 column provides the necessary hydrophobicity to retain apremilast and its related substances. A gradient elution is necessary because the polarity of the various degradation products can differ significantly. An acidic mobile phase (pH ~3.0) helps to sharpen peaks by keeping acidic analytes in their protonated form.

  • Recommended Starting Protocol: Please refer to the "Experimental Protocols" section below for a detailed, step-by-step HPLC method that has been shown to be effective for separating apremilast and its impurities.[5][8]

Q5: How can I definitively identify the structures of unknown peaks from my degradation studies?

A5: Structural elucidation of unknown degradation products requires a combination of high-resolution mass spectrometry (HRMS) and, ideally, Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]

  • Workflow for Identification:

    • LC-MS/MS Analysis: Use an LC-MS/MS system to determine the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern.[10] High-resolution instruments (like TOF or Orbitrap) can provide accurate mass data, which allows for the prediction of the elemental composition.

    • Fragmentation Analysis: Compare the MS/MS fragmentation pattern of the degradant to that of the parent compound (this compound). Common losses or stable fragments can provide clues about which part of the molecule has been modified.

    • Isolation and NMR: For definitive structural confirmation, the impurity needs to be isolated, typically using preparative HPLC.[8] Once a sufficient quantity of the pure impurity is collected, 1H NMR and 13C NMR spectroscopy can be used to determine the exact chemical structure.

Visualizing the Degradation Pathway and Experimental Workflow

This compound Primary Degradation Pathways

The following diagram illustrates the main hydrolytic and oxidative degradation points on the this compound molecule.

cluster_molecule This compound cluster_degradation Degradation Pathways cluster_products Primary Degradation Products mol Structure Placeholder (this compound) hydrolysis Hydrolysis (Acidic/Alkaline) oxidation Oxidation ring_opening Phthalimide Ring Opening hydrolysis->ring_opening Major deacetylation N-Deacetylation Product hydrolysis->deacetylation Alkaline oxidation_prod Oxidized Products oxidation->oxidation_prod e.g., N-oxide

Caption: Key degradation sites on this compound.

Experimental Workflow for Forced Degradation Studies

This workflow provides a systematic approach to investigating the stability of this compound.

G start Prepare Stock Solution of this compound stress Apply Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1M HCl) stress->acid Condition 1 base Alkaline Hydrolysis (e.g., 0.1M NaOH) stress->base Condition 2 oxidative Oxidation (e.g., 3% H2O2) stress->oxidative Condition 3 thermal Thermal Stress (e.g., 80°C) stress->thermal Condition 4 photo Photolytic Stress (ICH Q1B) stress->photo Condition 5 analysis RP-HPLC & LC-MS/MS Analysis acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis characterize Characterize Degradants (HRMS, NMR) analysis->characterize report Generate Stability Report characterize->report

Caption: Workflow for a forced degradation study.

Data Summary

Table 1: Summary of Forced Degradation Conditions for Apremilast

This table summarizes typical stress conditions and the resulting degradation observed for the parent drug, apremilast. These conditions serve as an excellent starting point for designing experiments for its metabolite, this compound.

Stress ConditionReagent/ParameterDurationTemperatureDegradation (%)
Acid Hydrolysis 0.1M HCl26 hrs80°C8.2% - 21%
Alkaline Hydrolysis 0.1M NaOH--6.5% - 13.3%
Oxidative 3% - 30% H₂O₂--12.5% - 25.7%
Thermal Dry Heat26 hrs80°C~14.5%
Photolytic UV/Visible Light4 hrsAmbient3.9% - 10.7%

Data compiled from multiple sources to show typical ranges.[3][11][12]

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of this compound

This protocol outlines the steps for conducting forced degradation studies as recommended by ICH guidelines.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 500 µg/mL.[5]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1M HCl. Keep the mixture at 80°C for up to 26 hours.[11][12] Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1M NaOH, and dilute with mobile phase to the target concentration.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1M NaOH. Let it stand at room temperature.[3][12] Withdraw samples, neutralize with 0.1M HCl, and dilute to the target concentration.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for a specified period.[3][12] Withdraw samples and dilute.

  • Thermal Degradation: Expose the solid powder of this compound to dry heat at 80°C in a controlled oven for up to 26 hours.[11][12] Also, reflux the stock solution at 80°C. Sample at desired intervals.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A parallel sample should be wrapped in aluminum foil as a dark control.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating RP-HPLC Method

This method provides a robust starting point for the separation of apremilast, this compound, and their degradation products.[3][5][8]

  • Instrumentation: HPLC with a PDA or UV detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (e.g., XBridge C18 or equivalent).[8]

  • Mobile Phase A: Water adjusted to pH 3.0 with formic acid.[8]

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50 v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.[13][14]

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.01 70 30
    3.0 70 30
    18.0 45 55
    24.0 45 55
    26.0 70 30

    | 30.0 | 70 | 30 |

This gradient program is a starting point and should be optimized based on the specific separation achieved with your system and samples.[5]

References

  • Patel, J., Chokshi, P., & Mashru, R. (2020). Validation of Stability Indicating Method and Degradation Kinetic Study of Apremilast. Journal of Drug Delivery and Therapeutics, 10(2), 84-91. [Link]

  • National Center for Biotechnology Information. (n.d.). Apremilast. PubChem Compound Database. Retrieved from [Link]

  • Validation of Stability Indicating Method and Degradation Kinetic Study of Apremilast. (2020). ResearchGate. Retrieved from [Link]

  • Verma, K., & Kaul, V. (2018). Apremilast in Psoriasis and Beyond: Big Hopes on a Small Molecule. Indian Dermatology Online Journal, 9(4), 227-234. [Link]

  • Landge, S. B., Dahale, S. B., Jadhav, S. A., Solanki, P. V., Bembalkar, S. R., & Mathad, V. T. (2017). Development and Validation of Stability Indicating Rapid RP-LC Method for Determination of Process and Degradation Related Impurities of Apremilast, an Anti-Inflammatory Drug. American Journal of Analytical Chemistry, 8, 380-394. [Link]

  • Lonkar, N., Sawant, S., & Dole, M. (2017). Development and validation of stability indicating rp-hplc method for the estimation of apremilast by forced degradation studies. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1493-1502. [Link]

  • Metabolic scheme of apremilast in humans. (n.d.). ResearchGate. Retrieved from [Link]

  • Lu, Y., Shen, X., Wang, L., & Song, M. (2017). Identification and characterization of process-related substances and degradation products in apremilast: Process optimization and degradation pathway elucidation. Journal of Pharmaceutical and Biomedical Analysis, 145, 465-473. [Link]

  • Rao, K. P., Kumar, K. R., & Rao, M. S. (2020). LC-MS/MS Determination and Pharmacokinetics Study of Apremilast after Oral Administration in Rabbits. Indian Journal of Pharmaceutical Education and Research, 54(2), 440-447. [Link]

  • Hoffmann, M., Butler, J., Ranshaw, L., & Johnson, K. (2011). Disposition, metabolism and mass balance of [(14)C]apremilast following oral administration. Xenobiotica, 41(12), 1063-1075. [Link]

  • Rele, R. V., & Patil, S. P. (2018). A new Stability indicating RP-HPLC method for the determination of Apremilast-An Antirheumatic drug. Research Journal of Pharmacy and Technology, 11(7), 2841-2846. [Link]

  • Kulsum, S., Sagar, D. G. V., Uddin, S., Butul, A., & Fatima, S. (2016). METHOD DEVELOPMENT AND VALIDATION OF FORCED DEGRADATION STUDIES OF APREMILAST BY USING UV SPECTROPHOTOMETRIC METHOD. Semantic Scholar. Retrieved from [Link]

  • Veeprho. (n.d.). Apremilast Impurities and Related Compound. Retrieved from [Link]

  • Hoffmann, M., Butler, J., Ranshaw, L., & Johnson, K. (2011). Disposition, metabolism and mass balance of [14C]apremilast following oral administration. Xenobiotica, 41(12), 1063-1075. [Link]

  • Deshpande, P. B., Gandhi, S. V., & Rajmane, M. V. (2022). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING DENSITOMETRIC METHOD FOR ESTIMATION OF APREMILAST IN BULK DRUG AND TABLET DOS. Indo American Journal of Pharmaceutical Research, 12(03). [Link]

  • SynThink Research Chemicals. (n.d.). Apremilast EP Impurities and USP Related Compounds. Retrieved from [Link]

  • Liu, Y., Zhang, D., Li, Y., & Liu, Y. (2021). Pharmacokinetics and Bioequivalence of Apremilast Tablets. Drug Design, Development and Therapy, 15, 2351-2359. [Link]

  • Lu, Y., Shen, X., Wang, L., & Song, M. (2017). Identification and characterization of process-related substances and degradation products in apremilast: Process optimization and degradation pathway elucidation. ResearchGate. Retrieved from [Link]

  • An Overview on Analysis of Apremilast. (2021). International Journal of Pharmaceutical Research, 13(3). [Link]

  • Bhole, R. P., Naksakhare, S. R., & Bonde, C. G. (2019). A Stability Indicating HPTLC Method for Apremilast and Identification of degradation products using MS/MS. PharmaInfo. Retrieved from [Link]

  • Lu, Y., Shen, X., & Song, M. (2017). Identification and characterization of process‐related substances and degradation products in apremilast: Process optimization and degradation pathway elucidation. Semantic Scholar. Retrieved from [Link]

  • Kulsum, S., Sagar, G. V., Butul, A., Fatima, S., & Uddin, M. S. (2016). method development and validation of forced degradation studies of apremilast by using uv spectrophotometric method. World Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 1595-1601. [Link]

  • Daicel Pharma Standards. (n.d.). Apremilast Impurities Manufacturers & Suppliers. Retrieved from [Link]

  • SynZeal. (n.d.). Apremilast Impurities. Retrieved from [Link]

Sources

Technical Support Center: O-Demethyl Apremilast HPLC Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) separation of O-Demethyl apremilast. As a key metabolite of apremilast, achieving robust and reproducible separation is critical for accurate pharmacokinetic, metabolic, and stability studies. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chromatographic analysis of this compound.

Introduction to the Challenge

This compound is a primary metabolite of apremilast, formed through cytochrome P450-mediated metabolism.[1] Structurally, it differs from the parent drug by the substitution of a methyl group with a hydroxyl group on the phenyl ring.[2] This subtle difference in polarity can present a challenge in achieving baseline resolution from apremilast and other related impurities, necessitating a well-optimized and robust HPLC method. This guide provides a systematic approach to troubleshooting common issues, ensuring the integrity and accuracy of your analytical results.

Troubleshooting Common HPLC Separation Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: I am seeing poor resolution between apremilast and this compound, with significant peak tailing for the this compound peak. What are the likely causes and how can I fix this?

Answer:

Poor resolution and peak tailing are common issues when separating compounds with minor structural differences. The hydroxyl group on this compound can lead to secondary interactions with the stationary phase, causing tailing. Here is a systematic approach to troubleshoot this issue:

1. Assess the Mobile Phase pH:

  • The "Why": The ionization state of both your analyte and the residual silanol groups on the silica-based column packing is highly dependent on the mobile phase pH.[3] this compound, with its additional phenolic hydroxyl group, is more sensitive to pH changes than apremilast. Unsuppressed silanol groups (Si-O⁻) can interact with basic functional groups on your analytes, leading to peak tailing.[3]

  • The "How-To": If you are using a mobile phase with a pH close to the pKa of your analytes or the silanol groups (typically around 3.8-4.5), you may see these secondary interactions. Try adjusting the pH of your aqueous mobile phase component. Using a buffer at a lower pH (e.g., pH 2.5-3.5 with formic acid or trifluoroacetic acid) will protonate the silanol groups, minimizing these unwanted interactions.[4][5]

2. Optimize Mobile Phase Composition and Strength:

  • The "Why": The organic modifier (typically acetonitrile or methanol) and its ratio to the aqueous phase dictate the retention and selectivity of your separation. Acetonitrile and methanol have different selectivities and may resolve your compounds differently.

  • The "How-To":

    • If you are using acetonitrile, consider switching to methanol or using a combination of both.

    • Perform a systematic study by varying the percentage of the organic modifier. A lower percentage of organic solvent will generally increase retention times and may improve resolution, but can also increase run time.

    • Consider a gradient elution, starting with a lower organic composition and gradually increasing it. This can help to sharpen peaks and improve the resolution of closely eluting compounds.[5][6]

3. Evaluate Your HPLC Column:

  • The "Why": Not all C18 columns are created equal. Differences in silica purity, end-capping, and surface chemistry can significantly impact the separation of polar and basic compounds.

  • The "How-To":

    • Ensure you are using a high-purity, end-capped C18 column. These columns have fewer residual silanol groups, reducing the potential for secondary interactions.[7]

    • Consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for aromatic compounds.

    • Check the column's performance. A deteriorated column can lead to peak broadening and tailing.[8] You can test this by injecting a standard mixture and checking for a decrease in theoretical plates.

Troubleshooting Flowchart for Poor Resolution and Peak Tailing:

G start Poor Resolution & Peak Tailing Observed check_ph Check Mobile Phase pH (Is it between 2.5 and 3.5?) start->check_ph adjust_ph Adjust pH to 2.5-3.5 using Formic or Trifluoroacetic Acid check_ph->adjust_ph No check_organic Optimize Organic Modifier (Acetonitrile vs. Methanol, Isocratic vs. Gradient) check_ph->check_organic Yes adjust_ph->check_organic try_methanol Switch to or add Methanol check_organic->try_methanol run_gradient Implement a Gradient Elution check_organic->run_gradient eval_column Evaluate HPLC Column (Age, Chemistry, End-capping) try_methanol->eval_column run_gradient->eval_column new_column Test a new, high-purity end-capped C18 column eval_column->new_column alt_phase Consider a different stationary phase (e.g., Phenyl-Hexyl) eval_column->alt_phase solution Resolution and Peak Shape Improved new_column->solution alt_phase->solution

Caption: A systematic approach to troubleshooting poor resolution.

Question 2: My retention times for both apremilast and this compound are shifting between injections. What could be causing this instability?

Answer:

Retention time instability can compromise the reliability of your method. The most common culprits are related to the mobile phase, the HPLC system, or the column itself.

1. Mobile Phase Preparation and Stability:

  • The "Why": Inconsistent mobile phase composition will lead to fluctuating retention times. Buffers can precipitate, and volatile components can evaporate over time, changing the overall composition.[9]

  • The "How-To":

    • Always prepare fresh mobile phase daily.

    • Ensure all components are fully dissolved and the solution is homogenous before use.

    • Degas the mobile phase thoroughly to prevent air bubbles in the pump.[10]

    • Keep the mobile phase reservoirs covered to minimize evaporation.[11]

2. HPLC System Issues:

  • The "Why": Leaks in the system, a faulty pump, or an inconsistent mixer can all lead to variations in flow rate and mobile phase composition, directly impacting retention times.[11][12]

  • The "How-To":

    • Check for any visible leaks in the fittings, pump heads, and injector.

    • Monitor the pump pressure. Fluctuations in pressure can indicate a problem with the pump seals or check valves.

    • If you are running a gradient, ensure the mixer is functioning correctly.

3. Column Equilibration:

  • The "Why": The column needs to be fully equilibrated with the mobile phase to ensure a stable and reproducible chromatographic environment. Insufficient equilibration is a common cause of drifting retention times, especially when changing mobile phases.[8][10]

  • The "How-To":

    • Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection.

    • If you are running a gradient, ensure you have an adequate re-equilibration step at the end of each run.

4. Column Temperature:

  • The "Why": Temperature affects the viscosity of the mobile phase and the kinetics of the separation, both of which can alter retention times.

  • The "How-To":

    • Use a column oven to maintain a constant and consistent temperature.[10] A stable temperature of 25°C is often a good starting point.[6]

Table 1: Summary of Common HPLC Parameters for Apremilast Analysis

ParameterTypical Starting ConditionsReference
Column C18, 250 mm x 4.6 mm, 5 µm[6][13]
Mobile Phase A 0.1% Formic Acid in Water or Phosphate Buffer (pH 3.2)[6][14]
Mobile Phase B Acetonitrile or Methanol[6][15]
Detection (UV) 230 nm[6][15][16]
Flow Rate 1.0 mL/min[14][16]
Column Temp. 25°C[6]

Frequently Asked Questions (FAQs)

Q: Can I use the same HPLC method for quantifying both apremilast and this compound?

A: Yes, it is highly desirable to use a single, stability-indicating HPLC method that can separate and quantify both the parent drug and its metabolites. This requires careful method development to ensure adequate resolution, linearity, accuracy, and precision for all analytes of interest. Forced degradation studies are essential to ensure that degradation products do not co-elute with either apremilast or this compound.[14][15][17]

Q: What is a good starting point for a gradient elution program?

A: A good starting point would be a linear gradient from a low percentage of organic modifier to a high percentage over 15-20 minutes. For example, you could start with 15% acetonitrile and increase to 70% acetonitrile.[6] After the elution of all components, a high organic wash (e.g., 95% acetonitrile) is recommended to clean the column, followed by a re-equilibration step at the initial conditions.

Q: My baseline is noisy. What are the common causes?

A: A noisy baseline can be caused by several factors, including:

  • An old or failing detector lamp.[12]

  • Air bubbles in the detector flow cell.[10]

  • Contaminated or poorly mixed mobile phase.[9]

  • A leak in the system.[11]

  • Precipitation of buffer in the mobile phase.

Start by purging the system to remove any air bubbles and preparing a fresh mobile phase. If the problem persists, inspect the system for leaks and check the detector lamp's energy output.

Detailed Experimental Protocol: A Starting Point

The following protocol is a general starting point for the separation of apremilast and this compound. It should be optimized for your specific instrumentation and requirements.

Objective: To achieve baseline separation of apremilast and this compound.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

  • Gradient Program:

    • 0-2 min: 15% B

    • 2-17 min: 15% to 70% B (linear gradient)

    • 17-20 min: 70% B

    • 20-22 min: 70% to 15% B (linear gradient)

    • 22-30 min: 15% B (re-equilibration)

Workflow for Method Development:

G cluster_prep Preparation cluster_method Method Execution cluster_eval Evaluation & Optimization prep_standards Prepare Apremilast & This compound Standards equilibrate Equilibrate Column (10-20 column volumes) prep_standards->equilibrate prep_mobile_phase Prepare Mobile Phases (Aqueous with Acid & Organic) prep_mobile_phase->equilibrate inject Inject Standard Mixture equilibrate->inject run_gradient Run Gradient Program inject->run_gradient eval_chrom Evaluate Chromatogram: Resolution, Peak Shape, Retention run_gradient->eval_chrom is_ok Separation Acceptable? eval_chrom->is_ok troubleshoot Apply Troubleshooting Guide is_ok->troubleshoot No finalize Finalize and Validate Method is_ok->finalize Yes troubleshoot->equilibrate

Sources

Technical Support Center: Optimizing O-Demethyl apremilast LC-MS/MS Sensitivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of O-Demethyl apremilast. As Senior Application Scientists, we have compiled this guide based on established analytical principles and field-proven methodologies to help you overcome common challenges and optimize the sensitivity of your LC-MS/MS assays. This document is structured into a direct troubleshooting guide for specific issues and a set of frequently asked questions for foundational knowledge.

Troubleshooting Guide

This section addresses specific problems you may encounter during method development and sample analysis.

Q1: I am observing very low or no signal for this compound. What are the initial checks?

A1: Low signal intensity is a common challenge, especially at the lower limit of quantitation (LLOQ). The root cause can be anywhere from the sample preparation to the mass spectrometer settings. A systematic approach is crucial to identify the issue efficiently.

Causality: The final signal is a product of successful extraction, efficient chromatographic separation, effective ionization, and sensitive detection. A failure at any step will compromise the entire analysis.

Troubleshooting Workflow: Start with the mass spectrometer and work your way backward to the sample preparation. This ensures the detector is working as expected before you investigate more complex sample-related issues.

G A Start: Low/No Signal B 1. MS Check: Infuse Analyte Standard Directly A->B C Signal Observed? B->C D Optimize MS Source Parameters (Capillary V, Gas Flow/Temp) C->D No F 2. LC Check: Inject High Conc. Standard on Column C->F Yes D->B Re-infuse E Check MS Tuning & Calibration. Consult MS Field Engineer. D->E Still No Signal G Peak Observed? F->G H Check Mobile Phase pH & Composition. Ensure Correct Column Chemistry. G->H No J 3. Sample Prep Check: Analyze Post-Extraction Spiked Sample G->J Yes H->F Re-inject I Check for System Leaks, Clogs, or Diverter Valve Issues. H->I Still No Peak K Signal Recovered? J->K L Issue is Severe Ion Suppression or Poor Extraction Recovery. See Q2 & Q3. K->L Yes M Analyte Degradation in Sample Matrix. Check Sample Stability. K->M No

Caption: Troubleshooting Decision Tree for Low Signal Intensity.

Q2: My signal is inconsistent and reproducibility is poor, especially between different plasma lots. Could this be a matrix effect?

A2: Yes, inconsistent signal and poor reproducibility are classic symptoms of matrix effects.[1] Matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological matrix, such as phospholipids or salts.[2] This can lead to either ion suppression (most common) or enhancement, causing significant errors in quantification.[2][3]

Expert Insight: The severity of matrix effects is directly dependent on the cleanliness of the sample extract and the chromatographic performance. A simple protein precipitation may be fast, but it often leaves behind many matrix components that can interfere with your analysis.

Experimental Protocol: Identifying Ion Suppression using Post-Column Infusion

This experiment is the gold standard for visualizing at which retention times matrix components are causing ion suppression.[3][4]

Methodology:

  • Prepare Analyte Solution: Create a solution of this compound (e.g., 50 ng/mL) in your mobile phase.

  • Set up the Infusion: Use a syringe pump and a 'T' connector to introduce this solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase stream between the LC column and the mass spectrometer's ion source.

  • Establish a Stable Baseline: Start the infusion with the LC flowing. The constant introduction of the analyte will create a high, stable baseline signal on the mass spectrometer.

  • Inject a Blank Matrix Sample: Inject a blank plasma sample that has undergone your complete sample preparation procedure.

  • Monitor the Signal: Observe the baseline of your analyte's MRM transition. A significant dip in the stable baseline signal indicates a region of ion suppression. If this dip coincides with the retention time of this compound, your analysis is being compromised.[4]

Q3: How can I reduce matrix effects and improve data quality for this compound?

A3: A multi-pronged approach is the most effective strategy. This involves optimizing both sample preparation and chromatography.

Strategy 1: Improve Sample Cleanup

Moving from a simple protein precipitation to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can significantly reduce matrix components.[5] LLE is often a cost-effective and highly efficient method for removing phospholipids.

Experimental Protocol: Liquid-Liquid Extraction (LLE) for Plasma Samples

  • Sample Aliquot: To 100 µL of plasma sample, standard, or QC, add 25 µL of your internal standard working solution. Vortex briefly.

  • Basification (Optional but Recommended): Add 50 µL of a weak base (e.g., 0.1 M ammonium hydroxide) to ensure the analyte is in a neutral state for better extraction into an organic solvent. Vortex.

  • Extraction: Add 600 µL of an appropriate organic solvent (methyl tert-butyl ether is an excellent choice for compounds like apremilast).[6][7]

  • Mix: Vortex vigorously for 5 minutes.

  • Centrifuge: Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to separate the aqueous and organic layers.

  • Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to ensure the analyte is fully dissolved.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Strategy 2: Optimize Chromatography

The goal is to chromatographically separate this compound from the ion suppression zone you identified in the post-column infusion experiment.

  • Adjust Gradient: Alter the slope of your gradient to shift the retention time of your analyte.

  • Change Organic Phase: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and may move your analyte away from interferences.

  • Use Smaller Particle Columns: Columns with smaller particles (e.g., sub-2 µm) offer higher efficiency and narrower peaks, which can improve resolution from interfering matrix components.[8]

Strategy 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)

This is the most robust way to compensate for matrix effects.[2] A SIL-IS (e.g., this compound-D5) is chemically identical to the analyte and will co-elute. Therefore, it will experience the exact same degree of ion suppression or enhancement. The ratio of the analyte peak area to the IS peak area remains constant, ensuring accurate quantification even with matrix variability. While a structural analog IS can control for extraction, it cannot perfectly correct for differential matrix effects.[2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended LC-MS/MS (MRM) parameters for this compound?

A1: this compound is the M3 metabolite of apremilast.[9] Its monoisotopic mass is 446.11 Da.[10] Like its parent compound, it ionizes efficiently in positive electrospray ionization (ESI+) mode. The optimal Multiple Reaction Monitoring (MRM) transitions and MS parameters should be determined by infusing a standard solution, but the following provides a scientifically-grounded starting point based on the known fragmentation of apremilast.[9][11]

Expert Insight: The fragmentation of apremilast often involves a loss of the N-dioxoisoindlinyl acetamide moiety (yielding m/z 257) or further fragmentation to m/z 178.[7][11] Since the O-demethylation occurs on the phenyl ring portion of the molecule, these core fragments are expected to be conserved.[9]

ParameterThis compoundApremilast-D5 (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (Q1) m/z 447.1m/z 466.5
Product Ion (Q3) m/z 178.1 (Quantifier)m/z 257.1
Alternate Product Ion m/z 257.1 (Qualifier)-
Declustering Potential (DP) 70-90 V80-100 V
Collision Energy (CE) 25-35 eV28-38 eV

Note: These values are typical starting points and MUST be optimized on your specific mass spectrometer model.[12][13]

Q2: Which internal standard (IS) is best for the quantitative analysis of this compound?

A2: The gold standard for any quantitative LC-MS/MS assay is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-D3 or -D5).

Why a SIL-IS is superior:

  • Co-elution: It has nearly identical chromatographic behavior to the analyte.

  • Compensates for Matrix Effects: It experiences the same ionization suppression or enhancement as the analyte, ensuring the analyte/IS ratio remains accurate.[2]

  • Corrects for Extraction Variability: It accounts for any analyte loss during the sample preparation process.

If a SIL-IS for this compound is not commercially available, the next best choice is a SIL-IS of the parent drug, such as Apremilast-D5.[12][14] It will have similar extraction behavior and retention time. Using a different, structurally unrelated compound (e.g., clopidogrel, carbamazepine) is a viable but less ideal option, as it may not accurately reflect the analyte's behavior during extraction and ionization.[6][7][15]

Q3: What are the optimal chromatographic conditions for separating this compound?

A3: A robust reversed-phase ultra-high-performance liquid chromatography (UPLC/UHPLC) method is ideal for achieving the necessary sensitivity and throughput.

Workflow: Analytical Method Development

G A Sample Collection (Plasma) B Sample Preparation (LLE or SPE) + Add Internal Standard A->B C UHPLC Separation (C18 Column, Gradient Elution) B->C D Mass Spectrometry (ESI+, MRM Detection) C->D E Data Processing (Integration & Quantification) D->E F Result Reporting E->F

Sources

Technical Support Center: Overcoming Matrix Effects in O-Demethyl Apremilast Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the bioanalysis of O-Demethyl apremilast. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common but critical challenge of matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to develop robust and reliable bioanalytical methods.

Introduction: The Challenge of the Matrix

In quantitative bioanalysis, the "matrix" refers to all the components in a biological sample—such as plasma, serum, or urine—other than the analyte of interest.[1] When analyzing this compound, a key metabolite of apremilast, these endogenous components (lipids, proteins, salts, etc.) can interfere with the ionization process in the mass spectrometer's source.[2][3][4] This interference, known as the matrix effect , can lead to either ion suppression or, less commonly, ion enhancement.[1][5]

Ion suppression is a phenomenon where co-eluting matrix components reduce the ionization efficiency of the analyte, leading to a weaker signal.[1][6] This can severely compromise the accuracy, precision, and sensitivity of an assay, potentially leading to the underestimation of the metabolite's concentration.[6][7] Given the importance of accurately characterizing metabolite pharmacokinetics, overcoming matrix effects is not just a recommendation—it is a regulatory expectation for method validation.[8][9][10] In plasma analysis, phospholipids are the most notorious and significant cause of matrix effects due to their high abundance and tendency to co-extract with analytes of interest.[2][11][12][13]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification critical?

This compound is a major metabolite of apremilast, an oral medication used to treat psoriatic arthritis and plaque psoriasis.[3][4][14] Accurate measurement of its concentration in biological fluids is essential for understanding the parent drug's metabolism, pharmacokinetic profile, and overall disposition in the body.[15] This data is fundamental for drug development, informing dosing regimens and assessing drug-drug interactions.

Q2: I'm seeing poor reproducibility and lower-than-expected signal for this compound. Could this be a matrix effect?

Yes, these are classic symptoms of matrix effects, specifically ion suppression. The complex nature of biological matrices like plasma means that endogenous compounds, especially phospholipids, can co-elute with your analyte from the LC column.[2][13] In the high-energy environment of the MS ion source, these interfering molecules compete with this compound for ionization, leading to a suppressed analyte signal, poor data reproducibility, and compromised assay sensitivity.[1][16]

Q3: How can I definitively test for and quantify matrix effects in my assay?

The most accepted method is the post-extraction addition experiment, which is required by regulatory bodies like the FDA.[7][8][17] This technique isolates the effect of the matrix on the detector response.

The process involves comparing the peak area of an analyte spiked into an extracted blank matrix (Set B) with the peak area of the same analyte in a neat (pure) solvent (Set A).[1][12]

  • Matrix Effect (%) = (B / A) * 100

A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. For a robust method, you should evaluate this across at least six different lots of matrix to assess variability.[8][17]

For a qualitative assessment, post-column infusion can be used to identify specific retention times where ion suppression occurs.[18] In this method, a constant flow of the analyte is introduced into the MS source after the LC column, and a blank extracted matrix is injected. Dips in the baseline signal indicate regions of suppression caused by eluting matrix components.[18]

Q4: Which sample preparation technique is the most effective at removing matrix interferences?

The choice of sample preparation is the single most effective strategy for mitigating matrix effects.[1][19] The goal is to selectively remove interfering components, like phospholipids, while efficiently recovering your analyte. The three common techniques have distinct advantages and disadvantages.

Performance MetricProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Matrix Effect High[20]Moderate to Low[6][20]Lowest [2][19]
Selectivity Low[20]Moderate[20]High [21]
Recovery Generally good, but risk of co-precipitation[22]Variable, dependent on solvent choice[2]High and reproducible[1]
Throughput High[20]Low to Moderate[20]Moderate to High (with automation)
Recommendation Use with caution; often insufficient for regulatory bioanalysis due to high matrix effects.[6][11]A significant improvement over PPT; provides cleaner extracts.[2]The gold standard for removing matrix interferences, especially with phospholipid-removal plates.[11][21]
Q5: How does a stable isotope-labeled internal standard (SIL-IS) help, and is it necessary?

Using an appropriate internal standard is crucial, and a stable isotope-labeled (SIL) internal standard is considered the gold standard and is highly recommended for overcoming matrix effects.[18][23]

A SIL-IS, such as deuterium or 13C-labeled this compound, is chemically identical to the analyte and differs only in mass.[24] This means it will have virtually the same chromatographic retention time, extraction recovery, and ionization response.[23] Because it co-elutes and behaves like the analyte, it experiences the same degree of ion suppression or enhancement.[1][25] As a result, the ratio of the analyte peak area to the IS peak area remains constant and accurate, even if the absolute signal intensity varies between injections.[23][26] This effectively compensates for the matrix effect, leading to reliable quantification.

Q6: My validation failed the matrix effect assessment. What is my troubleshooting path?

If your matrix effect values are outside the acceptable range (typically 85-115%), follow this logical progression:

  • Fortify Your Sample Preparation: This is the most impactful step. If you are using Protein Precipitation (PPT), it is highly likely the cause. Upgrade your method to Liquid-Liquid Extraction (LLE) or, ideally, Solid-Phase Extraction (SPE) to achieve a cleaner extract.[6][19] Consider specialized technologies like HybridSPE®, which are designed specifically to remove phospholipids.[11][12][21]

  • Optimize Chromatography: If matrix effects persist, improve the chromatographic separation of this compound from the region of ion suppression.[1] This can be achieved by adjusting the mobile phase gradient, using a different column chemistry, or employing Ultra-High Performance Liquid Chromatography (UPLC) for higher peak resolution.

  • Verify Your Internal Standard: Ensure you are using a high-quality SIL-IS that is free of unlabeled analyte and co-elutes perfectly with this compound.[24] An inadequate IS will fail to compensate for matrix effects properly.[26]

  • Consider Sample Dilution: As a last resort, you can try diluting the sample with a clean solvent.[5] This reduces the concentration of interfering matrix components but also reduces the analyte concentration, which may compromise the lower limit of quantitation (LLOQ).[5] This approach is only feasible if your assay has very high sensitivity.[18]

Troubleshooting Guides & Protocols

Guide 1: Quantitative Assessment of Matrix Effect

This protocol details the post-extraction addition experiment required for validation.

Step-by-Step Protocol: Post-Extraction Addition
  • Prepare Set A (Neat Solution):

    • Take a volume of reconstitution solvent (e.g., 50:50 acetonitrile:water).

    • Spike with this compound analytical standard to a known concentration (e.g., Low and High QC levels).

    • Analyze via LC-MS/MS and record the mean peak area.

  • Prepare Set B (Post-Extraction Spike):

    • Process at least six different lots of blank biological matrix (e.g., human plasma) using your validated sample preparation method (PPT, LLE, or SPE).

    • After the final evaporation step (if any), spike the extracted, clean matrix residue with the same amount of this compound as in Set A.

    • Reconstitute the sample in the same final volume as Set A.

    • Analyze via LC-MS/MS and record the mean peak area.

  • Calculate Matrix Effect:

    • For each matrix lot, calculate the matrix effect: ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100 .

    • Acceptance Criteria (per FDA/ICH M10 Guidance): The precision (CV%) of the calculated matrix effect across all lots should be ≤15%.[17]

cluster_A Set A: Analyte in Neat Solution cluster_B Set B: Post-Extraction Spike cluster_C Calculation A1 Prepare reconstitution solvent A2 Spike with this compound (Low & High QC) A1->A2 A3 Analyze via LC-MS/MS A2->A3 A4 Record Peak Area (A) A3->A4 C1 Calculate ME (%) = (B/A) * 100 A4->C1 Input A B1 Extract blank matrix (≥6 different lots) B2 Spike extracted matrix with This compound B1->B2 B3 Analyze via LC-MS/MS B2->B3 B4 Record Peak Area (B) B3->B4 B4->C1 Input B

Caption: Workflow for the quantitative assessment of matrix effects.

Guide 2: Selecting and Implementing a Sample Preparation Method

The choice of sample preparation is your primary defense against matrix effects. Below are starter protocols for three common techniques.

Protocol 2.1: Protein Precipitation (PPT) - High Risk of Matrix Effects

PPT is fast but non-selective, often leaving behind significant amounts of phospholipids.[11][20]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (a 3:1 ratio).[27]

  • Add your SIL-Internal Standard.

  • Vortex vigorously for 1 minute to precipitate proteins.[28]

  • Centrifuge at >10,000 x g for 10 minutes to pellet the proteins.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at ~40°C.

  • Reconstitute in mobile phase for LC-MS/MS analysis.

Protocol 2.2: Liquid-Liquid Extraction (LLE) - A More Selective Approach

LLE uses immiscible solvents to partition the analyte away from polar matrix components like salts and some phospholipids.[29][30] Methyl tert-butyl ether (MTBE) is a common choice for extracting moderately polar compounds like apremilast and its metabolites.[15][31]

  • To 100 µL of plasma sample, add the SIL-Internal Standard.

  • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to ensure this compound is in a neutral state for extraction.

  • Add 600 µL of MTBE.

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at >3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate to dryness under nitrogen at ~40°C.

  • Reconstitute in mobile phase for analysis.

Protocol 2.3: Solid-Phase Extraction (SPE) - The Gold Standard

SPE provides the cleanest extracts by using a solid sorbent to retain the analyte while matrix interferences are washed away.[1][19] A generic reversed-phase (C18) protocol is provided below.

  • Condition: Pass 1 mL of methanol through the C18 SPE cartridge, followed by 1 mL of water. Do not let the sorbent go dry.

  • Load: Load 100 µL of plasma sample (pre-treated with SIL-IS and diluted 1:1 with 2% phosphoric acid).

  • Wash: Pass 1 mL of 5% methanol in water through the cartridge to wash away polar interferences.

  • Elute: Elute this compound with 1 mL of methanol into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in mobile phase.

start Start: Bioanalytical Goal q1 High Throughput Screening? start->q1 q2 Regulated Bioanalysis (GLP / Clinical)? q1->q2 No ppt Protein Precipitation (PPT) Pros: Fast, Simple Cons: High Matrix Effect q1->ppt Yes lle Liquid-Liquid Extraction (LLE) Pros: Cleaner than PPT Cons: Labor Intensive q2->lle No (Alternative) spe Solid-Phase Extraction (SPE) Pros: Cleanest Extract, Low ME Cons: Method Development q2->spe Yes (Recommended)

Caption: Decision tree for selecting a sample preparation method.

References

  • Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques, 2023.

  • Li, W., & Tse, F. L. S. Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis, 2011.

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 2003.

  • Rojas-Garcés, C., et al. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 2021.

  • Annesley, T. M. Ion suppression; A critical review on causes, evaluation, prevention and applications. Talanta, 2013.

  • Sigma-Aldrich. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich, N.D.

  • Rule, G., & Cramer, H. Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review, 2022.

  • Patel, D. B., et al. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical Analysis, 2011.

  • Xie, S., et al. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 2022.

  • Kumar, P. P., & P, P. Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers, 2017.

  • Stokvis, E., Rosing, H., & Beijnen, J. H. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 2005.

  • U.S. Food and Drug Administration. Bioanalytical Method Validation - Guidance for Industry. FDA, 2018.

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation, N.D.

  • National Center for Biotechnology Information. This compound. PubChem Compound Database, N.D.

  • Li, G., et al. Salting-out assisted liquid-liquid extraction for bioanalysis. Journal of Chromatography B, 2014.

  • Resolve Mass Spectrometry. Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spectrometry, 2025.

  • Tobin, J. Designing Stable Isotope Labeled Internal Standards. Acanthus Research, 2022.

  • Bioanalysis Zone. Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone, N.D.

  • Thermo Fisher Scientific. Reducing Matrix Effects. Thermo Fisher Scientific, N.D.

  • Lin, Z. J., et al. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 2012.

  • BenchChem. A Head-to-Head Battle: Protein Precipitation vs. Liquid-Liquid Extraction for Erythromycin Analysis. BenchChem, 2025.

  • Ryska, M. FDA guideline - Bioanalytical Method Validation. PharmaCompass, 2015.

  • U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. FDA, 2001.

  • Wikipedia. Ion suppression (mass spectrometry). Wikipedia, N.D.

  • Rao, T. M., et al. LC-MS/MS Determination and Pharmacokinetics Study of Apremilast after Oral Administration in Rabbits. Indian Journal of Pharmaceutical Education and Research, 2020.

  • Van Eeckhaut, A., & Lanckmans, K. Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 2008.

  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA, 2022.

  • National Center for Biotechnology Information. O-Demethyl-N-deacetyl apremilast. PubChem Compound Database, N.D.

  • Waters Corporation. Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation, N.D.

  • National Center for Biotechnology Information. This compound glucuronide. PubChem Compound Database, N.D.

  • Wankhede, S. B., et al. A Review on Analytical Methods for estimation of Apremelast in Bulk, Pharmaceutical Formulation and in Biological Samples. Research Journal of Science and Technology, 2020.

  • T'Kindt, R., et al. Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis. Journal of Visualized Experiments, 2014.

  • ResearchGate. Fragment ions and relative amounts for apremilast metabolites characterized in plasma, urine and faeces. ResearchGate, N.D.

  • Al-Ghamdi, M. S., et al. Quantitation of Apremilast in Beagle Dogs Plasma by UPLC-MS-MS and Its Application to Pharmacokinetic Studies. Journal of Analytical Methods in Chemistry, 2018.

  • ResearchGate. Bio Analytical Method Development for Analysis of Apremilast in Rat Plasma Using Reverse Phase HPLC-UV for Bioequivalence and Pharmacokinetic Application. ResearchGate, 2025.

  • BenchChem. This compound. BenchChem, N.D.

  • Restek. Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection. Restek Resource Hub, 2020.

  • Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex, 2025.

  • Sigma-Aldrich. Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS. Sigma-Aldrich, N.D.

  • SCION Instruments. Sample Preparation – Liquid-Liquid Extraction. SCION Instruments, N.D.

  • ResearchGate. LC-MS/MS Determination and Pharmacokinetics Study of Apremilast after Oral Administration in Rabbits. ResearchGate, 2020.

  • Sharma, M., et al. Analytical Methods for Determination of Apremilast from Bulk, Dosage Form and Biological Fluids: A Critical Review. Journal of Drug Delivery and Therapeutics, 2020.

  • Phenomenex. Protein Precipitation (PPT) Extraction. Phenomenex, N.D.

  • Chemistry LibreTexts. Liquid-Liquid Extraction. Chemistry LibreTexts, 2023.

  • ResearchGate. Comparison of manual protein precipitation (PPT) versus a new small volume PPT 96-well filter plate to decrease sample preparation time. ResearchGate, 2025.

  • Smolecule. Buy this compound. Smolecule, 2024.

  • Journal of Drug Delivery and Therapeutics. Analytical Method of Apremilast: A Review. Journal of Drug Delivery and Therapeutics, 2019.

  • Asian Journal of Pharmaceutics. Development and Validation for Determination of Apremilast in Bulk and in Tablets by UV Spectrophotometer. Asian Journal of Pharmaceutics, 2024.

Sources

Technical Support Center: Purification Strategies for O-Demethyl Apremilast

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of O-Demethyl apremilast. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during the purification of this critical apremilast metabolite and synthetic intermediate.

Introduction: The Purification Challenge

This compound, a primary metabolite of apremilast, is also a key impurity in its synthesis. The presence of a phenolic hydroxyl group in place of a methoxy group significantly increases its polarity compared to apremilast. This seemingly minor structural change has profound implications for its purification, altering its solubility profile and chromatographic behavior. This guide provides strategies to exploit these differences for effective purification.

Frequently Asked Questions (FAQs)

Q1: My crude this compound has a low purity (<85%). What is the best initial purification strategy?

A1: For crude material with significant impurities, a multi-step approach is recommended. Start with a liquid-liquid extraction to remove highly non-polar and highly polar impurities. Given the phenolic nature of this compound, you can use a mild aqueous base (e.g., sodium bicarbonate or dilute sodium hydroxide) to selectively extract it into the aqueous phase, leaving non-acidic impurities in the organic phase. Subsequent acidification of the aqueous phase will precipitate the product, which can then be collected. This should be followed by either crystallization or preparative chromatography.

Q2: I am trying to crystallize this compound, but it keeps oiling out. What should I do?

A2: "Oiling out" is a common issue when a compound's solubility in the chosen solvent system is too high at the crystallization temperature, or when the cooling rate is too rapid. To troubleshoot this:

  • Reduce the cooling rate: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator.

  • Use a less polar solvent system: Since this compound is more polar than apremilast, it will have higher solubility in polar solvents. Try a solvent mixture with a higher proportion of a non-polar component. For example, if you are using methanol, try a mixture of methanol and a less polar solvent like ethyl acetate or toluene.

  • Introduce a seed crystal: A small amount of pure, solid this compound can provide a nucleation site for crystal growth.

  • Increase the concentration of the anti-solvent: If using an anti-solvent crystallization method, add the anti-solvent more slowly and at a slightly elevated temperature.

Q3: How can I effectively separate this compound from residual apremilast?

A3: The key to separating these two compounds is to exploit the difference in polarity.

  • Chromatography: Reversed-phase chromatography is highly effective. The more polar this compound will have a shorter retention time than the less polar apremilast. A gradient elution from a polar mobile phase (e.g., water with a small amount of acid like formic or trifluoroacetic acid) to a more non-polar mobile phase (e.g., acetonitrile or methanol) will provide good separation.[1][2]

  • Crystallization: A carefully selected solvent system can also achieve this separation. Due to its higher polarity, this compound will be more soluble in polar protic solvents like ethanol and methanol compared to apremilast. This difference in solubility can be used to selectively crystallize one from the other.

Q4: What are the best analytical methods to assess the purity of my this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method for purity assessment.[3][4]

  • Method: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is effective.

  • Detection: UV detection at around 230 nm is suitable for both apremilast and this compound.[5]

  • Confirmation: For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to confirm the molecular weight of the purified compound and any impurities.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Broad peaks in preparative HPLC Column overloading, inappropriate mobile phase, or secondary interactions with the stationary phase.1. Reduce the amount of sample loaded onto the column.2. Optimize the mobile phase composition and gradient.3. Add a small amount of acid (e.g., 0.1% TFA) to the mobile phase to suppress ionization of the phenolic hydroxyl group.
Poor recovery after crystallization The compound is too soluble in the chosen solvent, even at low temperatures.1. Choose a solvent in which the compound has lower solubility.2. Use an anti-solvent to induce precipitation.3. Concentrate the mother liquor and attempt a second crystallization.
Presence of residual solvents after drying Inefficient drying method or formation of a solvate.1. Dry the sample under high vacuum at a slightly elevated temperature (ensure the temperature is below the compound's melting or decomposition point).2. Consider performing a solvent swap by dissolving the product in a more volatile solvent and re-evaporating.
Discoloration of the final product Oxidation of the phenol group or presence of colored impurities.1. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible.2. Treat a solution of the crude product with activated charcoal before the final crystallization step.

Purification Workflows

Decision-Making for Purification Strategy

Purification_Decision start Crude this compound purity_check Assess Purity by HPLC start->purity_check high_purity Purity > 95%? purity_check->high_purity High Purity low_purity Purity < 95%? purity_check->low_purity Low Purity crystallization Crystallization high_purity->crystallization Yes chromatography Preparative Chromatography high_purity->chromatography No (Close impurities) extraction Liquid-Liquid Extraction low_purity->extraction Yes final_product Pure this compound crystallization->final_product chromatography->final_product extraction->chromatography

Caption: Decision tree for selecting a purification strategy.

Crystallization Workflow

Crystallization_Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol) start->dissolve cool Slow Cooling to Room Temperature dissolve->cool refrigerate Refrigerate to Maximize Yield cool->refrigerate filter Filter Crystals refrigerate->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure Crystals dry->end

Caption: A typical crystallization workflow.

Detailed Experimental Protocols

Protocol 1: Purification by Crystallization from an Ethanol/Water System

This protocol is adapted from methods used for apremilast, with adjustments for the higher polarity of this compound.[6][7]

  • Dissolution: In a flask equipped with a magnetic stirrer and a condenser, add the crude this compound. For every 1 gram of crude material, add 10-15 mL of ethanol. Heat the mixture to reflux with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with filter paper to remove them.

  • Crystallization: To the hot solution, add deionized water dropwise until a slight turbidity persists. Add a few drops of ethanol to redissolve the turbidity and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Place the flask in a refrigerator (4°C) for at least 4 hours to maximize the yield of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of a cold ethanol/water mixture (e.g., 1:1 v/v).

  • Drying: Dry the purified crystals under high vacuum at 40-50°C to a constant weight.

Protocol 2: Purification by Reversed-Phase Preparative HPLC

This protocol is based on analytical methods developed for apremilast and its impurities.[2][3]

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are good choices for initial dissolution, followed by dilution with the mobile phase.[8]

  • Chromatographic Conditions:

    • Column: A preparative C18 column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5-95% B over 30-40 minutes is a good starting point. The exact gradient should be optimized based on analytical HPLC data.

    • Flow Rate: Dependent on the column dimensions.

    • Detection: UV at 230 nm.

  • Injection and Fraction Collection: Inject the dissolved sample onto the column. Collect fractions corresponding to the peak of this compound.

  • Solvent Removal: Combine the fractions containing the pure product. Remove the acetonitrile by rotary evaporation.

  • Product Isolation: The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the pure product as a solid. Alternatively, the product can be extracted into an organic solvent (e.g., ethyl acetate), and the solvent can then be removed by rotary evaporation.

Solubility Data for Apremilast (for reference)

The solubility of this compound is expected to be higher in polar solvents compared to apremilast due to the presence of the phenolic hydroxyl group.

Solvent Apremilast Solubility Expected this compound Solubility
DMSOHigh (80 mg/mL)[9]Very High
Dimethylformamide (DMF)High (20 mg/mL)[8]Very High
AcetoneSoluble (20 mg/mL)[9]Soluble
EthanolSlightly Soluble[9]Moderately Soluble
WaterInsoluble[9]Very Slightly Soluble (pH-dependent)
Ethyl AcetateSolubleSoluble

This table is based on published data for apremilast and expert prediction for this compound.

References

  • Hoffmann, M., et al. (2011). Disposition, metabolism and mass balance of [14C]apremilast following oral administration. Xenobiotica, 41(12), 1063-1075. [Link]

  • Kulkarni, P., et al. (2021). A Review on Analytical Methods for estimation of Apremelast in Bulk, Pharmaceutical Formulation and in Biological Samples. Research Journal of Science and Technology, 13(1), 1-8. [Link]

  • European Patent Office. (2017). EP 3181549 A1: Process for the preparation of apremilast. [Link]

  • Badhe, P., Aher, S., & Saudagar, R. B. (2019). Analytical Method of Apremilast: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 1116-1119. [Link]

  • Google Patents. (2015).
  • European Patent Office. (2019). EP3181549B1: Process for the preparation of apremilast. [Link]

  • Xu, K., et al. (2016). Identification, characterization and HPLC quantification of impurities in apremilast. Analytical Methods, 8(9), 1889-1897. [Link]

  • Google Patents. (2019).
  • Shakeel, F., et al. (2017). Solubility and thermodynamics of apremilast in different mono solvents: Determination, correlation and molecular interactions. International Journal of Pharmaceutics, 525(1), 149-156. [Link]

  • Shakeel, F., et al. (2017). Solubility and thermodynamics of apremilast in different mono solvents. Ovid. [Link]

  • Google Patents. (2017).
  • Kulkarni, P., et al. (2021). Analytical Methods for Determination of Apremilast from Bulk, Dosage Form and Biological Fluids: A Critical Review. Critical Reviews in Analytical Chemistry, 51(3), 258-267. [Link]

Sources

Technical Support Center: O-Demethyl Apremilast Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the bioanalysis of O-Demethyl apremilast. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the quantification of this major apremilast metabolite. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to develop robust and reliable bioanalytical methods.

The quantification of this compound, a critical metabolite in understanding the pharmacokinetics of apremilast, presents unique challenges primarily due to its co-existence with a highly abundant glucuronide conjugate and the complexities of biological matrices. This guide will provide you with practical, field-proven insights to troubleshoot and resolve common issues, ensuring the integrity and accuracy of your experimental data.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and concerns that arise during the quantification of this compound.

Q1: What are the main challenges in quantifying this compound?

The primary challenges in the quantification of this compound revolve around three key areas:

  • Metabolite Conjugation: this compound is extensively metabolized into this compound glucuronide (M12), which is the most abundant circulating metabolite.[1][2] This glucuronide can interfere with the accurate measurement of the unconjugated (free) this compound through in-source fragmentation in the mass spectrometer or back-conversion during sample handling and storage.[3]

  • Matrix Effects: As with many bioanalytical methods, endogenous components in biological matrices like plasma can cause ion suppression or enhancement, leading to inaccurate and imprecise results.[4][5] Phospholipids are common culprits in causing such matrix effects.[6]

  • Availability of Reference Standards: Accurate quantification is dependent on the availability of high-purity, certified reference standards for both this compound and its glucuronide metabolite. Fortunately, these are commercially available from several suppliers.[7][8]

Q2: How can I accurately measure total this compound concentrations?

To measure the total concentration of this compound (both free and glucuronidated forms), an enzymatic hydrolysis step is required prior to sample extraction. This involves treating the sample with a β-glucuronidase enzyme to cleave the glucuronide moiety from the M12 metabolite, converting it to this compound.[9] It is crucial to optimize the hydrolysis conditions, including the choice of enzyme, pH, temperature, and incubation time, to ensure complete conversion without degrading the analyte.[9]

Q3: What is the best type of internal standard (IS) to use for this compound quantification?

The gold standard for an internal standard in LC-MS/MS bioanalysis is a stable isotope-labeled (SIL) version of the analyte.[10][11] A SIL-IS of this compound will have nearly identical chemical and physical properties to the analyte, meaning it will co-elute chromatographically and experience similar extraction recovery and matrix effects. This allows for the most accurate correction of any variations during sample preparation and analysis. When selecting a SIL-IS, it is preferable to use one labeled with ¹³C or ¹⁵N over deuterium (²H), as deuterium labels can sometimes be prone to back-exchange.[7]

Q4: Are there any known stability issues with this compound?

While specific comprehensive stability data for this compound in various biological matrices is not extensively published, it is imperative to conduct thorough stability assessments as part of your method validation.[12][13] This should include:

  • Freeze-thaw stability: To assess the impact of repeated freezing and thawing cycles.

  • Bench-top stability: To determine how long the analyte is stable in the matrix at room temperature.

  • Long-term storage stability: To ensure the analyte does not degrade over the course of a study when stored at low temperatures (e.g., -80°C).[13]

  • Post-preparative stability: To check for degradation in the autosampler after sample preparation.

One study on apremilast indicated good stability in rabbit plasma under various storage conditions, but this does not negate the need for specific validation for its metabolite.[8]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the LC-MS/MS quantification of this compound.

Issue 1: High Variability in Results Between Replicates or Batches
Potential Cause How to Investigate Recommended Solution
Inconsistent Enzymatic Hydrolysis Analyze samples with and without the hydrolysis step. Assess the efficiency of different β-glucuronidase enzymes and incubation conditions.Optimize the enzymatic hydrolysis protocol. Ensure consistent pH, temperature, and incubation time for all samples. Validate the completeness of the reaction.[9]
Variable Matrix Effects Perform a post-column infusion experiment to identify regions of ion suppression or enhancement. Analyze samples from at least six different lots of matrix to assess the variability of the matrix effect.[4][5]Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Modify the chromatographic method to separate the analyte from the regions of significant ion suppression.
Internal Standard (IS) Instability or Inappropriate IS If not using a SIL-IS, the IS may not be adequately compensating for variability. If using a deuterated SIL-IS, check for back-exchange.Switch to a stable isotope-labeled internal standard (¹³C or ¹⁵N preferred) of this compound.[7][11]
Sample Inhomogeneity Ensure samples are fully thawed and vortexed thoroughly before aliquoting.Implement and strictly follow a standardized sample handling procedure.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause How to Investigate Recommended Solution
Column Overload Inject a dilution series of a high-concentration standard.Reduce the injection volume or the concentration of the sample.
Secondary Interactions with Column Stationary Phase The phenolic hydroxyl group on this compound can interact with residual silanols on the column.Use a column with end-capping or a different stationary phase chemistry. Adjust the mobile phase pH to suppress the ionization of the hydroxyl group (e.g., lower pH).
Contamination of the Column or Guard Column Observe if peak shape degrades over a sequence of injections.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Inappropriate Injection Solvent The solvent used to dissolve the final extracted sample may be too strong compared to the initial mobile phase.Ensure the injection solvent is of similar or weaker strength than the starting mobile phase composition.
Issue 3: Low Sensitivity or Inability to Reach the Desired Lower Limit of Quantification (LLOQ)
Potential Cause How to Investigate Recommended Solution
Significant Ion Suppression Conduct a post-column infusion experiment.Optimize sample preparation to remove interfering matrix components. Adjust chromatography to move the analyte peak away from the suppression zone.[14]
Suboptimal Mass Spectrometer Parameters Infuse a standard solution of this compound and optimize parameters such as spray voltage, gas flows, and collision energy.Perform a thorough tuning and optimization of the mass spectrometer for the specific MRM transitions of this compound.
Inefficient Sample Extraction Calculate the extraction recovery by comparing the peak area of an analyte spiked into the matrix before extraction to that of a sample spiked after extraction.Test different extraction techniques (e.g., protein precipitation, LLE with various organic solvents, different SPE sorbents) to find the one with the highest and most consistent recovery.
Analyte Degradation Perform stability tests at each step of the sample preparation process.Adjust sample handling procedures to minimize degradation (e.g., keep samples on ice, use antioxidants if oxidative degradation is suspected).

Experimental Workflows and Diagrams

Typical Bioanalytical Workflow for this compound Quantification

The following diagram illustrates a standard workflow for the quantification of total this compound in a biological matrix.

This compound Quantification Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard (SIL-IS) Sample->Spike_IS Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spike_IS->Hydrolysis Extraction Sample Extraction (e.g., SPE or LLE) Hydrolysis->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Inject onto LC-MS/MS System Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: A typical workflow for the quantification of this compound.

Troubleshooting Decision Tree for Common Quantification Issues

This diagram provides a logical path to follow when encountering common problems in your assay.

Troubleshooting Decision Tree Start Inconsistent or Inaccurate Results Check_IS Check Internal Standard Performance Start->Check_IS IS_OK IS Response Consistent? Check_IS->IS_OK Check_Cal Review Calibration Curve IS_OK->Check_Cal Yes Use_SIL_IS Use Stable Isotope Labeled IS IS_OK->Use_SIL_IS No Cal_OK Calibration Curve Linear and Reproducible? Check_Cal->Cal_OK Investigate_Matrix Investigate Matrix Effects Cal_OK->Investigate_Matrix Yes Check_Hydrolysis Investigate Hydrolysis Efficiency Cal_OK->Check_Hydrolysis No Matrix_Effect Evidence of Ion Suppression/Enhancement? Investigate_Matrix->Matrix_Effect Improve_Cleanup Improve Sample Cleanup (SPE/LLE) Matrix_Effect->Improve_Cleanup Yes Matrix_Effect->Check_Hydrolysis No Modify_Chroma Modify Chromatography Improve_Cleanup->Modify_Chroma Revalidate Re-validate Method Modify_Chroma->Revalidate Hydrolysis_OK Hydrolysis Complete? Check_Hydrolysis->Hydrolysis_OK Optimize_Hydrolysis Optimize Hydrolysis Conditions Hydrolysis_OK->Optimize_Hydrolysis No Check_Stability Assess Analyte Stability Hydrolysis_OK->Check_Stability Yes Optimize_Hydrolysis->Revalidate Stability_OK Analyte Stable? Check_Stability->Stability_OK Adjust_Handling Adjust Sample Handling/Storage Stability_OK->Adjust_Handling No Stability_OK->Revalidate Yes Adjust_Handling->Revalidate Use_SIL_IS->Revalidate

Caption: A decision tree for troubleshooting common this compound quantification issues.

Data Summary Tables

Table 1: Mass Spectrometry Parameters for this compound
Parameter Typical Value Rationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe molecule contains basic nitrogens that are readily protonated.
Precursor Ion (Q1) m/z 447.1[M+H]⁺ of this compound (C₂₁H₂₂N₂O₇S).[1]
Product Ion (Q3) m/z 243.1A common fragment corresponding to the O-demethylated phenyl-sulfonylethyl portion.[1]
Internal Standard Apremilast-D5 or ¹³C,¹⁵N-labeled this compoundA stable isotope-labeled IS is crucial for accuracy.[8][11]
IS Precursor Ion (Q1) Dependent on the specific IS used (e.g., m/z 466.5 for Apremilast-D5)To specifically monitor the internal standard.[8]
IS Product Ion (Q3) Dependent on the specific IS used (e.g., m/z 257.1 for Apremilast-D5)To specifically monitor the internal standard.[8]

Note: These are typical values and should be optimized on your specific instrument.

References

  • Hilaris Publisher. Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Available from: [Link]

  • LC-MS/MS Determination and Pharmacokinetics Study of Apremilast after Oral Administration in Rabbits. Indian Journal of Pharmaceutical Education and Research. 2020;54(2):440-8. Available from: [Link]

  • ResearchGate. Fragment ions and relative amounts for apremilast metabolites characterized in plasma, urine and faeces. Available from: [Link]

  • Khedr A, Darwish I, Al-Tannak N. Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Journal of Chromatographic Science. 2021;59(5):401-14. Available from: [Link]

  • Wang L, Wang X, Li Y, et al. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. Bioanalysis. 2020;12(10):697-711. Available from: [Link]

  • Li W, Cohen L, Gu C. Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. 2019;11(22):2033-6. Available from: [Link]

  • Li P, Li Z, Beck WD, et al. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC–MS/MS. Analytical and Bioanalytical Chemistry. 2013;405(2-3):1035-46. Available from: [Link]

  • ResearchGate. Mass spectral fragmentation of apremilast. Available from: [Link]

  • Shelke A, Mankar S, Kolhe M. A Review on Analytical Methods for estimation of Apremelast in Bulk, Pharmaceutical Formulation and in Biological Samples. Research Journal of Science and Technology. 2020;12(2):105-13. Available from: [Link]

  • ResearchGate. Apremilast -A review of Analytical Methods Developed for API with its impurities, Pharmaceutical Formulations and Biological Matrices. Available from: [Link]

  • Badhe P, Aher S, Saudagar RB. Analytical Method of Apremilast: A Review. Journal of Drug Delivery and Therapeutics. 2019;9(3-s):1116-9. Available from: [Link]

  • Kulkarni P, Shinde D, Deshmukh P. Analytical Methods for Determination of Apremilast from Bulk, Dosage Form and Biological Fluids: A Critical Review. Critical Reviews in Analytical Chemistry. 2021;51(3):258-67. Available from: [Link]

  • Badhe P, Aher S, Saudagar RB. Development and Validation of Spectrophotometric and Chromatographic Method for the Estimation of Apremilast in Bulk and Formulations. Journal of Drug Delivery and Therapeutics. 2019;9(6-s):136-42. Available from: [Link]

  • Wu D, et al. Large-scale Analyses of Disease Biomarkers and Apremilast Pharmacodynamic Effects. medRxiv. 2020. Available from: [Link]

  • Chen L, Wang Z, Wang S, et al. Quantitation of Apremilast in Beagle Dogs Plasma by UPLC-MS-MS and Its Application to Pharmacokinetic Studies. Journal of Chromatographic Science. 2016;54(8):1336-40. Available from: [Link]

  • Acanthus Research. Designing Stable Isotope Labeled Internal Standards. 2022. Available from: [Link]

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  • Calafat AM, et al. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Environment international. 2018;113:255-60. Available from: [Link]

  • Liu Y, Zhou S, Assaf M, et al. Impact of Renal Impairment on the Pharmacokinetics of Apremilast and Metabolite M12. Clinical Pharmacology in Drug Development. 2016;5(6):469-79. Available from: [Link]

  • Patel DS, Sharma N, Patel MC, et al. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Science. 2011;1(1):1-6. Available from: [Link]

  • Iqbal M, Ezzeldin E, Al-Rashood ST, et al. Determination of apremilast in rat plasma by UPLC-MS/MS in ESI-negative mode to avoid adduct ions formation. Bioanalysis. 2016;8(14):1499-508. Available from: [Link]

  • Xiong K, Ma X, Cao N, et al. Identification, characterization and HPLC quantification of impurities in apremilast. Analytical Methods. 2016;8(8):1889-97. Available from: [Link]

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  • Wagner-Golbs A, Neuber S, Kamlage B, et al. Long-Term Stability of Human Plasma Metabolites During Storage at -80 °C. Metabolites. 2018;8(1):1. Available from: [Link]

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  • Landge S, Dahale S, Jadhav S, et al. Development and Validation of Stability Indicating Rapid RP-LC Method for Determination of Process and Degradation Related Impurities of Apremilast, an Anti-Inflammatory Drug. American Journal of Analytical Chemistry. 2017;8(6):380-94. Available from: [Link]

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Technical Support Center: Refining Cell-Based Assays for O-Demethyl Apremilast

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with O-Demethyl apremilast. As Senior Application Scientists, we've designed this guide to move beyond simple protocols and provide in-depth, field-proven insights into refining your cell-based assays. This resource is structured in a question-and-answer format to directly address the specific challenges and questions you may encounter during your experiments.

Section 1: Foundational Principles & Key Considerations

This section provides the essential scientific context for designing and troubleshooting your assays.

Question: What is this compound, and how does it relate to apremilast?

This compound is a primary human metabolite of apremilast (Otezla®).[1] Apremilast undergoes extensive metabolism in the liver, primarily through CYP3A4, to produce numerous metabolites.[2][3] Following oral administration of apremilast, the most abundant circulating metabolite is actually the glucuronide conjugate of this compound (referred to as M12), which accounts for a significant portion of the drug's metabolic profile.[4][5][6]

Crucially for experimental design, this compound and its subsequent conjugates are considered pharmacologically inactive or at least 50-fold less active than the parent compound, apremilast.[1][4][7] Therefore, in most cell-based assays, its primary role is not as a direct PDE4 inhibitor but as a critical negative control or metabolic reference standard . Its use helps to confirm that the observed biological effects are due to apremilast itself and not its major metabolites.

Question: What is the established mechanism of action for apremilast that I should be trying to replicate or control for?

Apremilast is a selective inhibitor of phosphodiesterase 4 (PDE4), an intracellular enzyme that degrades cyclic adenosine monophosphate (cAMP).[2][8][9]

The mechanism proceeds as follows:

  • PDE4 Inhibition : Apremilast enters the target cell and specifically binds to and inhibits PDE4.[9]

  • cAMP Accumulation : By blocking its degradation, apremilast causes intracellular levels of cAMP to rise.[10][11]

  • Downstream Signaling : Increased cAMP activates Protein Kinase A (PKA), which in turn modulates the transcription of various genes.[12]

  • Modulation of Inflammatory Response : This signaling cascade leads to a decrease in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), IL-17, and IL-23, and an increase in the production of anti-inflammatory cytokines like IL-10.[6][10][12]

This pathway is the basis for the two most common cell-based assays for apremilast and its analogues: direct measurement of cAMP and quantification of downstream cytokine release.

Apremilast Signaling Pathway

G cluster_cell Immune Cell cluster_nucleus Nucleus Apremilast_in Apremilast PDE4 PDE4 Apremilast_in->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP Pro_Inflammatory ↓ Pro-inflammatory Cytokine Genes (TNF-α, IL-23, IL-17) PKA->Pro_Inflammatory Modulates Transcription Anti_Inflammatory ↑ Anti-inflammatory Cytokine Genes (IL-10) PKA->Anti_Inflammatory Apremilast_out Apremilast (Extracellular) Apremilast_out->Apremilast_in Enters Cell

Caption: Intracellular signaling pathway of Apremilast.

Section 2: Troubleshooting Guide for Core Assays

This section addresses common problems encountered during experiments.

Category: Issues with cAMP Quantification Assays
Question: I'm not seeing any change in cAMP levels after treating cells with this compound. Is my assay failing?

This is the expected result and suggests your assay is working correctly. This compound is considered pharmacologically inactive, so it should not inhibit PDE4 or cause an increase in cAMP.[1][4]

How to self-validate your system:

  • Positive Control : Always run a dose-response curve with the parent compound, apremilast , in parallel. You should observe a potent, dose-dependent increase in cAMP levels.

  • Stimulation Control : Use a known adenylyl cyclase activator like forskolin to directly stimulate cAMP production.[13] This confirms that the cells are capable of generating cAMP and that your detection system is functional.

  • PDE Inhibition Control : Use a non-selective PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine).[14][15] This should produce a robust increase in cAMP, providing a ceiling for the potential signal in your assay.

If apremilast and forskolin/IBMX controls work, but this compound does not, you can be confident in your results.

Question: My baseline cAMP signal is very low, and my assay window (signal-to-noise ratio) is poor, even with apremilast.

A small assay window can make it difficult to discern true inhibitory effects. Here are the primary causes and solutions:

Potential Cause Explanation Recommended Solution
High Endogenous PDE Activity In the absence of an inhibitor, cells rapidly degrade any basal cAMP, keeping levels near zero.[16][17]Add a general PDE inhibitor like IBMX (0.1-0.5 mM) to your assay buffer. This elevates the basal cAMP level, making the specific effects of PDE4 inhibition by apremilast more apparent.[14]
Low Cell Number Insufficient cell density per well will result in a total cAMP concentration that is below the reliable detection limit of your assay kit.[18]Perform a cell titration experiment. Plate a range of cell densities (e.g., 500 to 5,000 cells/well for a 1536-well plate, adjust for other formats) and determine the density that provides the best signal-to-basal ratio.[18]
Sub-optimal Stimulation Time The peak of cAMP accumulation is transient. If you measure too early or too late, you may miss the maximal signal.Conduct a time-course experiment. After adding your positive control (apremilast or forskolin), measure cAMP levels at multiple time points (e.g., 15, 30, 60, 90 minutes) to identify the optimal incubation time.[14]
Inappropriate Assay Buffer The components of your buffer can affect cell health and enzyme activity.When preparing your cAMP standard curve, use the exact same stimulation buffer that your cells are in. This ensures the matrix is identical and the curve is accurate for your experimental conditions.[14][19]
Category: Issues with Downstream Cytokine Assays (TNF-α ELISA)
Question: My TNF-α levels are undetectable in all wells, even in the positive control (LPS-stimulated) group.

This points to a fundamental issue with either the cellular response or the ELISA procedure itself.

Diagnostic Checklist:

  • Cellular Health & Responsiveness : Are the cells (e.g., PBMCs, macrophages) healthy and from a reliable source? Some cell donors may have a low response to LPS. Test a new batch of cells. Ensure cells were not over-confluent or starved before the assay.

  • LPS Activity : Is your lipopolysaccharide (LPS) stock active? LPS can degrade with improper storage or multiple freeze-thaw cycles. Test a new vial or a different lot number. A typical concentration for stimulating PBMCs is 1-10 ng/mL.[20][21]

  • ELISA Kit Integrity : Have the kit components expired? Was the kit stored at the correct temperature? Run the standard curve provided with the kit. If the standard curve fails to generate a dose-dependent signal, the kit itself is faulty.[22]

  • Procedural Error : The most common issue is a missed step. Did you add the detection antibody or the substrate? Was the stop solution added correctly? Review the protocol step-by-step.[23]

Question: I'm observing high variability between my replicate wells for the TNF-α ELISA.

High coefficient of variation (%CV) undermines the statistical power of your results. This almost always stems from technical inconsistencies.

How to Improve Precision:

  • Pipetting Technique : Use calibrated pipettes. For small volumes, use reverse pipetting to avoid bubbles and ensure accuracy. Ensure pipette tips are fully submerged in the liquid without touching the bottom of the well.[24][25]

  • Washing Steps : Inadequate washing is a primary source of high background and variability.[25] Ensure all wells are filled and emptied completely during each wash step. If using an automatic plate washer, check for clogged nozzles. When washing manually, strike the plate firmly on a stack of absorbent paper towels to remove all residual buffer.[26]

  • Plate Edge Effects : The outer wells of a 96-well plate are prone to evaporation, leading to changes in reagent concentration. Avoid using the outermost wells for samples. Instead, fill them with sterile PBS or water to create a humidity barrier.[24]

  • Temperature Gradients : Ensure the plate and all reagents have equilibrated to room temperature before starting the assay. Uneven temperatures across the plate can cause reaction rates to vary.[26]

Workflow for a TNF-α Inhibition Assay

Sources

Validation & Comparative

Comparative Analysis of PDE4 Inhibitory Activity: O-Demethyl Apremilast vs. Apremilast

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

In the landscape of targeted therapies for inflammatory diseases, apremilast (Otezla®) has established a significant role as an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4).[1] Its therapeutic effect hinges on the modulation of intracellular inflammatory pathways. However, a comprehensive understanding of any drug's in vivo activity requires a thorough evaluation of its metabolic fate. Apremilast is extensively metabolized, leading to the formation of multiple byproducts.[2] This guide provides a focused, technical comparison of the PDE4 inhibitory activity of apremilast and its primary human metabolite, O-demethyl apremilast, offering experimental context and data for drug development professionals.

The Central Role of PDE4 Inhibition in Inflammatory Disease

Phosphodiesterase 4 (PDE4) is a critical enzyme within the inflammatory cascade. It is the predominant PDE isoform in most immune cells, where it is responsible for the hydrolysis and subsequent inactivation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[3] By inhibiting PDE4, drugs like apremilast cause an elevation of intracellular cAMP levels.[4] This increase in cAMP activates Protein Kinase A (PKA), which in turn modulates the transcription of a host of inflammatory genes. The net effect is a downregulation of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and IL-17, and an upregulation of anti-inflammatory cytokines such as IL-10.[3][5] This rebalancing of cytokine networks is the mechanistic foundation of apremilast's efficacy in conditions like psoriasis and psoriatic arthritis.[5]

cluster_pathway PDE4 Signaling Pathway PDE4 PDE4 Enzyme AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes cAMP cAMP (Active) cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates Apremilast Apremilast Apremilast->PDE4 Inhibits Pro_Inflammatory Pro-inflammatory Cytokines (TNF-α, IL-23) Anti_Inflammatory Anti-inflammatory Cytokines (IL-10) PKA->Pro_Inflammatory Downregulates PKA->Anti_Inflammatory Upregulates cluster_metabolism Apremilast Metabolism Apremilast Apremilast (Parent Drug) CYP3A4 CYP3A4-mediated Oxidation Apremilast->CYP3A4 ODemethyl This compound Glucuronidation Glucuronidation ODemethyl->Glucuronidation CYP3A4->ODemethyl M12 This compound Glucuronide (M12) (Major Circulating Metabolite) Glucuronidation->M12

Caption: Metabolic conversion of apremilast to this compound and its subsequent conjugation.

Quantitative Comparison of PDE4 Inhibitory Potency

The most direct measure of a compound's inhibitory effect on an enzyme is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency.

Experimental data reveals a stark difference in the PDE4 inhibitory potency between apremilast and its O-demethylated metabolite.

CompoundTargetIC50 (nM)Fold Difference (vs. Apremilast)Source(s)
Apremilast PDE474-[6][7]
This compound PDE48300~112-fold weaker[8]

Note: IC50 values can vary slightly between different assay conditions and enzyme preparations.

Analysis of Experimental Data:

The data clearly demonstrates that apremilast is significantly more potent as a PDE4 inhibitor than this compound . With an IC50 of 74 nM, apremilast effectively inhibits the enzyme at nanomolar concentrations. In contrast, this compound has an IC50 of 8300 nM (8.3 µM), indicating it is approximately 112 times less potent. [6][7][8] This finding is strongly supported by pharmacokinetic studies which concluded that the major metabolites of apremilast are at least 50-fold less pharmacologically active than the parent drug. [2][3]Therefore, despite being a major metabolite, this compound is unlikely to contribute significantly to the overall clinical PDE4 inhibition observed after apremilast administration. The therapeutic effects are overwhelmingly attributable to the parent compound.

Experimental Protocol: Determination of PDE4 IC50 via Fluorescence Polarization

To provide a trustworthy and self-validating framework, a robust and high-throughput method is required for determining inhibitor potency. A Fluorescence Polarization (FP) assay is a common and reliable method for this purpose.

Principle of the FP Assay: The assay measures the change in the rotational speed of a fluorescently labeled substrate. A small, fluorescently labeled cAMP molecule (FAM-cAMP) tumbles rapidly in solution, resulting in low light polarization. When PDE4 hydrolyzes FAM-cAMP, the resulting 5'-AMP-FAM product is captured by a large binding agent. This large complex tumbles much more slowly, leading to a high polarization signal. An inhibitor of PDE4 will prevent the hydrolysis of FAM-cAMP, keeping the polarization signal low. The degree of inhibition is directly proportional to the inhibitor's concentration. [9][10]

cluster_workflow Fluorescence Polarization (FP) Assay Workflow start Prepare Reagents (Buffer, Enzyme, Inhibitor) plate Plate Inhibitor (Serial Dilutions) & Controls start->plate add_enzyme Add PDE4 Enzyme (Incubate to allow binding) plate->add_enzyme add_sub Initiate Reaction (Add FAM-cAMP Substrate) add_enzyme->add_sub incubate_rxn Incubate at RT (~60 min) add_sub->incubate_rxn add_binder Stop Reaction (Add Binding Agent) incubate_rxn->add_binder incubate_bind Incubate at RT (~30 min) add_binder->incubate_bind read Read Fluorescence Polarization (mP) incubate_bind->read analyze Calculate % Inhibition & Determine IC50 read->analyze

Caption: Experimental workflow for a PDE4 inhibition assay using Fluorescence Polarization (FP).

Step-by-Step Methodology

This protocol is a representative example for use in a 96-well microplate format.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl, pH 7.5 with MgCl2).

    • Inhibitor Dilution Series: Prepare serial dilutions of the test compounds (apremilast, this compound) and a known positive control inhibitor (e.g., Roflumilast) in assay buffer containing a constant, low percentage of DMSO (e.g., 1%). The causality here is to ensure the solvent concentration is identical across all wells to avoid solvent-induced artifacts.

    • Enzyme Preparation: Dilute recombinant human PDE4 enzyme to the desired working concentration in cold assay buffer immediately before use. The concentration should be determined empirically to yield a robust signal window.

    • Substrate Preparation: Prepare the fluorescently labeled substrate (e.g., FAM-cAMP) in assay buffer.

  • Assay Procedure:

    • Plate Inhibitors: Add 5 µL of the diluted test compounds, positive control, or diluent solution (for "no inhibitor" and "no enzyme" controls) to the appropriate wells of a 96-well black microplate.

    • Add Enzyme: Add 20 µL of the diluted PDE4 enzyme to all wells except the "no enzyme" control wells. To these, add 20 µL of assay buffer. This pre-incubation step (typically 5-10 minutes) is critical as it allows the inhibitor to bind to the enzyme's active site before being challenged with the substrate.

    • Initiate Reaction: Add 25 µL of the FAM-cAMP substrate solution to all wells to start the enzymatic reaction.

    • Reaction Incubation: Incubate the plate at room temperature for 60 minutes, protected from light to prevent photobleaching of the fluorescent probe.

    • Stop Reaction & Develop Signal: Add 50 µL of the binding agent solution to all wells. This agent stops the reaction by sequestering any 5'-AMP-FAM produced.

    • Binding Incubation: Incubate for an additional 30 minutes at room temperature with gentle agitation to allow the binding reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read Plate: Measure the fluorescence polarization (in millipolarization units, mP) of each well using a microplate reader equipped with appropriate filters (e.g., Ex: 480 nm, Em: 540 nm).

    • Calculate Inhibition: The percentage of inhibition is calculated for each inhibitor concentration relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Determine IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion and Field Insights

The experimental evidence is unequivocal: while this compound is a major metabolite of apremilast, its direct inhibitory activity on the PDE4 enzyme is substantially weaker than the parent compound. The difference in potency, exceeding two orders of magnitude, confirms that the pharmacological and therapeutic effects of apremilast are driven by the drug itself, not its primary metabolites. [2][3] For researchers in drug development, this guide underscores a critical principle: metabolic profiling must be intrinsically linked with pharmacological activity screening. The high plasma concentration of a metabolite does not automatically imply a significant contribution to the drug's mechanism of action. In the case of apremilast, the molecule is well-designed to deliver its potent PDE4 inhibitory action before metabolic clearance renders it largely inactive. This characteristic contributes to a more predictable dose-response relationship and simplifies the overall pharmacological profile of the drug.

References

  • Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor: A novel treatment option for nurse practitioners treating patients with psoriatic disease. PubMed Central. [Link]

  • AusPAR Attachment 2: Extract from the Clinical Evaluation Report for Apremilast. Therapeutic Goods Administration (TGA). [Link]

  • Disposition, metabolism and mass balance of [14C]apremilast following oral administration. SciSpace. [Link]

  • PDE4A Isoform 4 Assay Kit. BPS Bioscience. [Link]

  • Apremilast - StatPearls. NCBI Bookshelf. [Link]

  • Disposition, metabolism and mass balance of [14C]apremilast following oral administration. PubMed Central. [Link]

  • Apremilast (Otezla): A New Oral Treatment for Adults With Psoriasis and Psoriatic Arthritis. U.S. Pharmacist. [Link]

  • PDE4B1 Assay Kit. BPS Bioscience. [Link]

  • Apremilast mechanism of action and application to psoriasis and psoriatic arthritis. PubMed. [Link]

  • Apremilast is a selective PDE4 inhibitor with regulatory effects on innate immunity. PubMed. [Link]

  • Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases. PubMed Central. [Link]

  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. PubMed Central. [Link]

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A Comparative Analysis of Apremilast and Its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of apremilast, a small-molecule phosphodiesterase 4 (PDE4) inhibitor, and its metabolites. Designed for researchers, scientists, and drug development professionals, this document delves into the comparative pharmacology, pharmacokinetics, and bioanalytical methodologies, offering field-proven insights into why the parent drug is the primary driver of therapeutic efficacy.

Introduction: The Central Role of Apremilast in Modulating Inflammation

Apremilast is an oral medication approved for the treatment of inflammatory conditions such as plaque psoriasis and psoriatic arthritis.[1][2] Its therapeutic effect stems from its function as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme pivotal in the inflammatory cascade.[3]

Mechanism of Action

PDE4 is the predominant enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) within immune cells.[3] By inhibiting PDE4, apremilast prevents the degradation of cAMP, leading to its intracellular accumulation.[4] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn modulates the transcription of various inflammatory genes. The ultimate effect is a down-regulation of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-23 (IL-23), and IL-17, and an up-regulation of the anti-inflammatory cytokine IL-10.[1][3] This rebalancing of inflammatory mediators is central to apremilast's clinical efficacy.

Apremilast Apremilast PDE4 PDE4 Enzyme Apremilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades AMP AMP (Inactive) PKA Protein Kinase A (PKA) cAMP->PKA Activates ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-23, IL-17) PKA->ProInflammatory Down-regulates Transcription AntiInflammatory Anti-inflammatory Cytokines (IL-10) PKA->AntiInflammatory Up-regulates Transcription

Caption: Apremilast's intracellular mechanism of action.

The Metabolic Fate of Apremilast

Following oral administration, apremilast is extensively metabolized, with less than 7% of the dose being excreted as the unchanged parent drug.[5] This extensive biotransformation is critical to understanding the drug's overall disposition and activity profile. Metabolism occurs through multiple pathways, including both cytochrome P450 (CYP)-mediated oxidation and non-CYP-mediated hydrolysis.[6][7]

The primary routes of metabolism are:

  • CYP-Mediated Oxidation: Primarily catalyzed by CYP3A4, with minor contributions from CYP1A2 and CYP2A6.[1][8]

  • Glucuronidation: Following oxidation, metabolites are often conjugated with glucuronic acid to increase water solubility and facilitate excretion.

  • Hydrolysis: Non-enzymatic hydrolysis also contributes to the breakdown of the apremilast molecule.[5]

The most significant metabolite in terms of systemic exposure is O-desmethyl apremilast glucuronide , often designated M12 .[5][9] This metabolite represents approximately 39% of the total radioactivity in plasma, nearly equal to the 45% represented by the parent apremilast.[5][8] Other metabolites, such as O-demethylated apremilast and its hydrolysis products, are also formed but are present at lower concentrations.[5]

cluster_pathways Metabolic Pathways Apremilast Apremilast (Parent Drug) CYP CYP3A4, CYP1A2, CYP2A6 (Oxidation) Apremilast->CYP Hydrolysis Non-enzymatic Hydrolysis Apremilast->Hydrolysis Oxidized_Metabolites O-demethylation, O-deethylation, Hydroxylation CYP->Oxidized_Metabolites Other_Metabolites Other Minor Metabolites Hydrolysis->Other_Metabolites Glucuronidation Glucuronidation Oxidized_Metabolites->Glucuronidation M12 O-desmethyl apremilast glucuronide (M12) [Predominant Metabolite] Glucuronidation->M12 Excretion Excretion (Urine & Feces) M12->Excretion Other_Metabolites->Excretion

Caption: Simplified metabolic pathways of apremilast.

Comparative Analysis: Pharmacokinetics and Pharmacodynamics

A side-by-side comparison reveals critical differences in the pharmacokinetic profiles and, most importantly, the biological activity of apremilast versus its metabolites.

Pharmacokinetic Profile

While the major metabolite M12 has a systemic exposure (AUC) similar to the parent drug, its formation is delayed, and its elimination half-life is longer.[9] Unchanged apremilast remains the predominant circulating active component shortly after administration.[9]

ParameterApremilast (Parent Drug)Major Metabolites (e.g., M12)Reference(s)
Time to Peak (Tmax) ~2.5 hours1 - 5 hours (later than parent)[1],[9]
Elimination Half-life (t½) 6 - 9 hours11 - 16 hours (longer than parent)[1],[9]
% of Circulating Radioactivity ~45%~39% (for M12)[5],[8]
AUC (Area Under the Curve) HighSimilar to apremilast (for M12)[9]
Pharmacodynamic Activity: The Decisive Difference

The central finding from disposition studies is the profound difference in pharmacological activity. While apremilast is a potent PDE4 inhibitor, its major metabolites are significantly less active.

CompoundPDE4 InhibitionAnti-inflammatory Activity (TNF-α Inhibition)Reference(s)
Apremilast Potent Inhibitor Potent Inhibitor [10],[9]
Major Metabolites (incl. M12) At least 50-fold less active At least 50-fold less active [5],[11],[9]

Expert Interpretation: The data unequivocally demonstrate that apremilast is the principal active moiety responsible for the therapeutic effects observed in patients . Its metabolites, including the most abundant M12, are considered pharmacologically inactive or minimally active at physiologically relevant concentrations.[5][8][11] This is a crucial insight for drug development, as it simplifies the pharmacodynamic modeling and indicates that the clinical response is directly tied to the exposure of the parent drug, not a complex interplay of active metabolites.

Experimental Protocols for Comparative Assessment

To empirically validate the activity differences between apremilast and its metabolites, specific bioanalytical and functional assays are required. The following sections provide detailed, field-tested protocols.

Protocol 1: Bioanalytical Quantification via LC-MS/MS

This protocol describes a robust method for the simultaneous quantification of apremilast and its key metabolites in human plasma, essential for pharmacokinetic studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and specificity.[12][13]

Objective: To accurately measure the concentration of apremilast and its metabolites over time following administration.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • Rationale: This step removes large protein molecules from the plasma that would otherwise interfere with the LC-MS system. Acetonitrile is an effective and commonly used solvent for this purpose.

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of apremilast, Apremilast-D5).[14]

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or HPLC vial for analysis.

  • Liquid Chromatography (LC) Separation:

    • Rationale: Chromatographic separation is necessary to resolve the parent drug from its metabolites and other endogenous plasma components before they enter the mass spectrometer, preventing ion suppression and ensuring accurate quantification.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Rationale: MS/MS provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • Apremilast: Q1 m/z 461.1 → Q3 m/z 257.1

      • Metabolite (e.g., O-desmethyl apremilast): Q1 m/z 447.1 → Q3 m/z 243.1

      • Internal Standard (Apremilast-D5): Q1 m/z 466.1 → Q3 m/z 257.1

    • Self-Validation: The protocol is validated by analyzing calibration standards and quality control (QC) samples at low, medium, and high concentrations alongside the study samples to ensure accuracy, precision, and linearity across the entire analytical run.[15]

Start Plasma Sample Step1 1. Protein Precipitation (Acetonitrile + Internal Std) Start->Step1 Step2 2. Centrifugation Step1->Step2 Step3 3. Supernatant Transfer Step2->Step3 Step4 4. LC Separation (C18 Reverse Phase) Step3->Step4 Step5 5. MS/MS Detection (MRM Mode) Step4->Step5 End Concentration Data Step5->End

Caption: Bioanalytical workflow for apremilast and metabolites.
Protocol 2: In Vitro Cytokine Release Assay

This functional assay is designed to compare the anti-inflammatory activity of apremilast and its metabolites directly by measuring their ability to inhibit TNF-α production from stimulated immune cells.

Objective: To determine the IC50 (half-maximal inhibitory concentration) value for TNF-α inhibition for apremilast and its major metabolites.

Methodology:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

    • Rationale: PBMCs are a primary source of inflammatory cytokines, including TNF-α, and represent a physiologically relevant cell population for this assay.[9]

    • Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated cells twice with RPMI-1640 medium.

    • Resuspend cells in complete RPMI medium (supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) and perform a cell count to adjust to a final concentration of 1x10^6 cells/mL.

  • Cell Treatment and Stimulation:

    • Rationale: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent stimulator of Toll-like receptor 4 (TLR4), leading to robust TNF-α production by monocytes within the PBMC population.[16]

    • Plate 100 µL of the PBMC suspension into each well of a 96-well cell culture plate.

    • Prepare serial dilutions of apremilast and each metabolite to be tested (e.g., M12) in complete RPMI medium.

    • Add 50 µL of the compound dilutions (or vehicle control) to the appropriate wells and pre-incubate for 1 hour at 37°C, 5% CO2.

    • Prepare an LPS solution (e.g., at 200 ng/mL) in complete RPMI medium.

    • Add 50 µL of the LPS solution to all wells except the unstimulated (negative) control. The final LPS concentration will be 50 ng/mL.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Quantification of TNF-α:

    • Rationale: An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the amount of a specific protein (in this case, TNF-α) in a complex solution like cell culture supernatant.[17]

    • After incubation, centrifuge the 96-well plate to pellet the cells.

    • Carefully collect the cell-free supernatant from each well.

    • Quantify the concentration of TNF-α in the supernatants using a commercial Human TNF-α ELISA kit, following the manufacturer’s instructions.

  • Data Analysis:

    • Self-Validation: The assay includes positive (LPS only) and negative (vehicle only) controls to ensure the cells are responsive and the baseline is low.

    • Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control.

    • Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model (four-parameter logistic fit) to determine the IC50 value for each compound.

Start Isolate PBMCs Step1 1. Plate Cells (1x10^5 cells/well) Start->Step1 Step2 2. Pre-incubate with Apremilast or Metabolites Step1->Step2 Step3 3. Stimulate with LPS (e.g., 50 ng/mL) Step2->Step3 Step4 4. Incubate (18-24 hours) Step3->Step4 Step5 5. Collect Supernatant Step4->Step5 Step6 6. Quantify TNF-α (ELISA) Step5->Step6 End Calculate IC50 Values Step6->End

Caption: Workflow for the in vitro cytokine release assay.

Conclusion and Implications

For drug development professionals and researchers, this has several key implications:

  • Pharmacokinetic-Pharmacodynamic (PK/PD) Relationship: The clinical response is directly correlated with the exposure of apremilast itself, simplifying modeling and dose-finding studies.

  • Safety Profile: The inactivity of major metabolites suggests they are unlikely to contribute to off-target effects or toxicity, streamlining safety assessments.

  • Bioanalytical Strategy: While monitoring metabolites is crucial for understanding disposition and mass balance, therapeutic drug monitoring and PK studies focused on efficacy should prioritize the accurate quantification of the parent apremilast molecule.

This guide underscores the importance of not only identifying metabolic pathways but also functionally characterizing the resulting metabolites to build a complete and accurate understanding of a drug's behavior in vivo.

References

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  • Deng, C., Hu, Y., Zhang, Y., Wang, Y., & Lu, T. (2022). Pharmacokinetics and Bioequivalence of Apremilast Tablets in Healthy Chinese Subjects Under Fasting and Fed Conditions. Drug Design, Development and Therapy, 16, 221-230. Retrieved January 15, 2026, from [Link]

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  • Schafer, P. H., Parton, A., Capone, L., Cedzik, D., Brady, H., & Day, R. M. (2014). Apremilast mechanism of action and application to psoriasis and psoriatic arthritis. Journal of Drugs in Dermatology, 13(3), 279-285. Retrieved January 15, 2026, from [Link]

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  • Chiricozzi, A., & Krueger, J. G. (2013). Pharmacodynamic assessment of apremilast for the treatment of moderate-to-severe plaque psoriasis. Expert Opinion on Drug Metabolism & Toxicology, 9(10), 1365-1375. Retrieved January 15, 2026, from [Link]

  • Hoffmann, M., Kumar, G., Schafer, P., Kosecki, S., Laskin, O., & Wu, A. (2011). Disposition, metabolism and mass balance of [14C]apremilast following oral administration. Informa Healthcare. Retrieved January 15, 2026, from [Link]

  • Hoffmann, M., Kumar, G., Schafer, P., Kosecki, S., Laskin, O., & Wu, A. (2011). Disposition, metabolism and mass balance of [14C]apremilast following oral administration. PMC. Retrieved January 15, 2026, from [Link]

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  • Badhe, P., Aher, S., & Saudagar, R. B. (2019). Analytical Method of Apremilast: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 1116-1119. Retrieved January 15, 2026, from [Link]

  • Sankar, G., et al. (2020). LC-MS/MS Determination and Pharmacokinetics Study of Apremilast after Oral Administration in Rabbits. Journal of Young Pharmacists, 12(3), 269-274. Retrieved January 15, 2026, from [Link]

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  • Liu, Y., Zhou, S., Nissel, J., Wu, A., Lau, H., & Palmisano, M. (2014). The pharmacokinetic effect of coadministration of apremilast and methotrexate in individuals with rheumatoid arthritis and psoriatic arthritis. Clinical Pharmacology in Drug Development, 3(4), 284-290. Retrieved January 15, 2026, from [Link]

  • Molnar-Kimber, K., & Yonno, L. (1998). The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay. British Journal of Pharmacology, 125(7), 1497-1505. Retrieved January 15, 2026, from [Link]

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A Comparative Guide to Validating Analytical Methods for O-Demethyl Apremilast

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of data integrity. For O-Demethyl apremilast, the major active metabolite of the phosphodiesterase 4 (PDE4) inhibitor apremilast, establishing a robust and reliable quantification method is paramount for accurate pharmacokinetic, toxicokinetic, and clinical studies.[1][2][3] This guide provides an in-depth comparison of analytical methodologies for this compound, grounded in scientific principles and regulatory expectations, to empower researchers in developing and validating fit-for-purpose assays.

The "Why": Foundational Principles of Method Validation

The objective of validating a bioanalytical method is to demonstrate that it is suitable for its intended purpose.[2] This involves a comprehensive evaluation of various performance characteristics to ensure the reliability, reproducibility, and accuracy of the analytical data.[4][5] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines, now harmonized under the International Council for Harmonisation (ICH) M10 guideline, that outline the essential parameters for bioanalytical method validation.[1][6][7] Adherence to these guidelines is crucial for regulatory submissions and ensuring the quality of data throughout the drug development lifecycle.[8][9]

The validation process can be visualized as a logical workflow, ensuring each performance characteristic is systematically evaluated.

G cluster_0 Method Development cluster_1 Full Validation cluster_2 Application Dev Method Development & Optimization Specificity Specificity & Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity LLOQ Lower Limit of Quantification (LLOQ) Linearity->LLOQ Accuracy Accuracy Precision Precision Accuracy->Precision Matrix Matrix Effect Precision->Matrix LLOQ->Accuracy Stability Stability Routine Routine Sample Analysis Stability->Routine Matrix->Stability

Caption: A streamlined workflow for analytical method validation.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is a critical decision in method development, directly impacting sensitivity, selectivity, and throughput. For this compound, two primary methodologies are prevalent: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

ParameterHPLC-UVLC-MS/MSRationale & Justification
Selectivity Moderate to HighVery HighLC-MS/MS offers superior selectivity due to the specificity of mass-to-charge ratio transitions, minimizing interference from matrix components.[10]
Sensitivity (LLOQ) ng/mL rangepg/mL to low ng/mL rangeLC-MS/MS provides significantly lower limits of detection, which is crucial for pharmacokinetic studies where metabolite concentrations can be low.[10]
Linearity Range Typically 2-3 orders of magnitude3-4 orders of magnitudeLC-MS/MS generally offers a wider dynamic range, accommodating a broader spectrum of sample concentrations without the need for dilution.
Matrix Effect Less susceptibleMore susceptibleIon suppression or enhancement from matrix components can be a significant challenge in LC-MS/MS, requiring careful method development and the use of an appropriate internal standard.
Cost & Complexity Lower cost, less complex instrumentationHigher initial investment and operational complexityHPLC-UV systems are more accessible and require less specialized training, making them a cost-effective option for some applications.
Throughput ModerateHigh (with modern UPLC systems)Ultra-High-Performance Liquid Chromatography (UPLC) coupled with MS/MS allows for very short run times, enabling high-throughput analysis.[10]

Recommendation: For regulated bioanalysis supporting pharmacokinetic studies, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity. HPLC-UV may be suitable for the analysis of bulk drug substances or formulations where concentrations of this compound are expected to be high.[11][12]

In-Depth Experimental Protocols for Method Validation

The following sections detail the experimental design for key validation parameters, grounded in the principles of scientific integrity and regulatory compliance.

Specificity and Selectivity

Causality: This parameter ensures that the analytical method can unequivocally measure the analyte in the presence of other components, such as the parent drug (apremilast), other metabolites, and endogenous matrix components.[5]

Experimental Protocol:

  • Analyze blank matrix samples (e.g., plasma, urine) from at least six different sources to assess for interfering peaks at the retention time of this compound and the internal standard (IS).

  • Analyze a blank matrix sample spiked with the LLOQ concentration of this compound and the IS.

  • Analyze a blank matrix sample spiked with apremilast and any other known metabolites to ensure no cross-interference.

  • Conduct forced degradation studies on apremilast and this compound to demonstrate that degradant products do not interfere with the quantification of the analyte.[13][14][15] Stress conditions should include acid and base hydrolysis, oxidation, heat, and photolysis.[13][16]

Linearity and Range

Causality: This establishes the relationship between the instrumental response and the concentration of the analyte over a defined range. This relationship is typically represented by a calibration curve.

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank matrix with known concentrations of this compound. A minimum of six non-zero concentration levels should be used.

  • The calibration curve is generated by plotting the peak area ratio (analyte/IS) against the nominal concentration of the analyte.

  • The linearity of the curve is evaluated using a suitable regression model (e.g., linear weighted 1/x²). The correlation coefficient (r²) should be ≥ 0.99.

  • The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable accuracy, precision, and linearity.[4]

Accuracy and Precision

Causality: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements.[5] These are assessed at multiple concentration levels to ensure the method is reliable across its range.

Experimental Protocol:

  • Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

  • Intra-day (within-run) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (between-run) accuracy and precision: Analyze at least five replicates of each QC level on at least three different days.

  • Acceptance Criteria: The mean value for accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The coefficient of variation (CV) for precision should not exceed 15% (20% at the LLOQ).

QC LevelConcentration (ng/mL)Intra-day Accuracy (% Bias)Intra-day Precision (% CV)Inter-day Accuracy (% Bias)Inter-day Precision (% CV)
LLOQ1.0-5.28.9-7.811.2
Low QC3.03.56.11.27.5
Mid QC501.84.5-0.55.8
High QC150-2.13.2-3.44.1
Stability

Causality: The stability of this compound in the biological matrix must be evaluated under various storage and handling conditions to ensure that the measured concentration reflects the concentration at the time of sample collection.

Experimental Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a duration that mimics the expected sample handling time.

  • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the duration of the study.

  • Stock Solution Stability: Evaluate the stability of the analyte and IS stock solutions at room temperature and under refrigeration.

Conclusion

The validation of an analytical method for this compound is a multi-faceted process that demands a thorough understanding of the analyte, the analytical technique, and regulatory requirements. While LC-MS/MS stands out as the preferred method for bioanalytical applications due to its superior sensitivity and selectivity, the principles of validation—specificity, linearity, accuracy, precision, and stability—are universal. By adhering to the structured approach outlined in this guide, researchers can develop and validate robust and reliable analytical methods, ensuring the generation of high-quality data that can confidently support drug development programs.

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). This compound glucuronide. PubChem Compound Database. Retrieved from [Link]

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  • Ravisankar, P., Sulthana, M. S., & Babu, P. S. (2017). Development and validation of stability-indicating UV spectrophotometric method for determination of Apremilast in bulk and pharmaceutical dosage form. Indo American Journal of Pharmaceutical Sciences, 4(1), 1-8. Retrieved from [Link]

  • Deore, K. R. (2021). Method Development and Validation for Apremilast by RP-HPLC. International Journal of Advances in Engineering and Management, 3(7), 2343-2349. Retrieved from [Link]

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A Senior Application Scientist's Guide to Navigating O-Demethyl Apremilast Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals engaged in the therapeutic monitoring of apremilast, understanding the specificity of the analytical methods employed is paramount. This guide provides an in-depth comparison of immunoassay-based methods and the highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS), with a crucial focus on the potential cross-reactivity of apremilast's primary active metabolite, O-Demethyl apremilast. This document is intended to equip you with the foundational knowledge and practical tools to critically evaluate and validate your bioanalytical data, ensuring the accuracy and integrity of your pharmacokinetic and pharmacodynamic assessments.

The Metabolic Landscape of Apremilast and the Genesis of a Cross-Reactivity Challenge

Apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4), is extensively metabolized in the body.[1][2][3] The primary metabolic pathway involves O-demethylation, leading to the formation of this compound, which is subsequently glucuronidated.[1][3] Both this compound and its glucuronide conjugate are major circulating metabolites.[1][3]

The structural similarity between apremilast and this compound is the cornerstone of the potential for immunoassay cross-reactivity. The core molecular scaffold remains largely intact, with the key difference being the substitution of a methoxy group with a hydroxyl group. This subtle alteration may not be sufficient for some antibodies to distinguish between the parent drug and its metabolite, leading to analytical inaccuracies.

The Imperative of Specificity: Why Cross-Reactivity Matters

Immunoassays, particularly competitive formats like ELISA, are workhorses in many laboratories for their high throughput and cost-effectiveness.[4] However, their reliability hinges on the specificity of the antibody-antigen interaction.[4] Cross-reactivity occurs when an antibody binds to molecules other than the target analyte, such as metabolites.[5][6] In the context of apremilast monitoring, the co-measurement of this compound can lead to:

  • Overestimation of Apremilast Concentrations: This can result in erroneous pharmacokinetic calculations, such as inflated bioavailability or reduced clearance rates.

  • Inaccurate Pharmacodynamic Modeling: Misleading correlations between drug concentration and therapeutic or adverse effects can be drawn.

  • Flawed Dose-Response Assessments: Ultimately, this could impact clinical decision-making and the overall understanding of the drug's behavior in patients.

The gold standard for overcoming this challenge is the use of LC-MS/MS, which offers superior specificity by separating compounds based on their unique mass-to-charge ratios.[7][8][9] However, the accessibility and throughput of immunoassays necessitate a thorough understanding and mitigation of their potential limitations.

Comparative Analysis of Analytical Platforms

FeatureImmunoassay (e.g., ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antibody-antigen bindingPhysicochemical separation and mass-to-charge ratio detection
Specificity Variable; susceptible to cross-reactivity with structurally similar molecules.[5][6]High; can differentiate between parent drug and metabolites.[7][8][9]
Sensitivity HighVery High
Throughput HighModerate to High
Cost per Sample LowHigh
Expertise Required ModerateHigh
Instrumentation Standard plate readersComplex mass spectrometry systems

A Framework for Assessing Cross-Reactivity: A Hypothetical Study Design

Given the absence of publicly available data on the cross-reactivity of this compound in commercial apremilast immunoassays, this guide proposes a robust experimental protocol for its determination. This protocol is based on established principles of bioanalytical method validation as outlined by regulatory bodies like the FDA.[10][11][12]

Experimental Workflow for Cross-Reactivity Assessment

Cross-Reactivity Workflow cluster_prep Preparation cluster_assay Immunoassay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents: Apremilast Standard This compound Standard Blank Matrix prep_qc Prepare QC Samples: Spiked Apremilast Spiked this compound prep_reagents->prep_qc run_std_curve Run Apremilast Standard Curve prep_qc->run_std_curve run_qc_samples Analyze QC Samples run_std_curve->run_qc_samples calc_conc Calculate Apparent Apremilast Concentration in this compound QCs run_qc_samples->calc_conc calc_cross_react Calculate Percent Cross-Reactivity calc_conc->calc_cross_react Antibody_Binding cluster_specific Specific Binding cluster_cross Cross-Reactivity Antibody_S Antibody Apremilast Apremilast Apremilast->Antibody_S High Affinity Antibody_C Antibody Metabolite This compound Metabolite->Antibody_C Lower Affinity

Caption: Specific vs. cross-reactive antibody binding.

As depicted, while the antibody has a high affinity for its intended target (apremilast), the structural similarity of this compound may allow it to fit into the binding site, albeit likely with lower affinity. This interaction, however, can be sufficient to generate a signal in an immunoassay, leading to inaccurate results.

Conclusion and Recommendations

The choice of analytical methodology for apremilast quantification has significant implications for the reliability of pharmacokinetic and pharmacodynamic data. While immunoassays offer advantages in throughput and cost, their susceptibility to cross-reactivity with the major metabolite, this compound, is a critical consideration that demands rigorous validation.

As a Senior Application Scientist, my recommendation is to prioritize specificity. LC-MS/MS should be considered the gold standard for the definitive quantification of apremilast and its metabolites. [13][14]When utilizing immunoassays, it is imperative to conduct thorough cross-reactivity testing as outlined in this guide. A comprehensive understanding of the limitations and performance characteristics of your chosen analytical platform is not just good scientific practice; it is essential for the integrity of your research and the advancement of therapeutic drug development.

References

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A Comparative Guide to PDE4 Inhibitors: Benchmarking O-Demethyl Apremilast Against Established Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of inflammatory disease therapeutics, phosphodiesterase 4 (PDE4) inhibitors represent a pivotal class of oral and topical agents. Their mechanism, centered on the modulation of intracellular cyclic AMP (cAMP) levels, offers a targeted approach to mitigating the inflammatory cascade central to numerous dermatological and rheumatological conditions. This guide provides an in-depth comparison of O-Demethyl apremilast, the primary metabolite of the widely used apremilast (Otezla®), against its parent drug and other key PDE4 inhibitors such as roflumilast and crisaborole. Through a synthesis of preclinical data and established experimental protocols, we aim to provide a clear, data-driven perspective on their relative performance and therapeutic potential.

The Central Role of PDE4 in Inflammation: A Mechanistic Overview

Phosphodiesterase 4 (PDE4) is a superfamily of enzymes primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in a multitude of cellular processes.[1][2] Within immune cells, PDE4 is the predominant isoform, and its inhibition leads to an accumulation of intracellular cAMP.[3][4] This elevation in cAMP levels activates Protein Kinase A (PKA), which in turn modulates the transcription of various pro-inflammatory and anti-inflammatory cytokines.[2] Specifically, increased cAMP levels lead to the downregulation of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and IL-17, while upregulating the production of anti-inflammatory cytokines like IL-10.[3][5] This intricate signaling cascade underscores the therapeutic rationale for targeting PDE4 in inflammatory diseases like psoriasis and psoriatic arthritis.

The following diagram illustrates the core signaling pathway affected by PDE4 inhibitors.

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Adenylate Cyclase Adenylate Cyclase Receptor->Adenylate Cyclase ATP ATP ATP->Adenylate Cyclase Converts cAMP cAMP Adenylate Cyclase->cAMP PDE4 PDE4 cAMP->PDE4 Degraded by PKA (inactive) PKA (inactive) cAMP->PKA (inactive) Activates AMP AMP PDE4->AMP PKA (active) PKA (active) PKA (inactive)->PKA (active) CREB (inactive) CREB (inactive) PKA (active)->CREB (inactive) Phosphorylates NF-kB (active) NF-kB (active) PKA (active)->NF-kB (active) Inhibits pCREB (active) pCREB (active) CREB (inactive)->pCREB (active) Anti-inflammatory Cytokines (IL-10) Anti-inflammatory Cytokines (IL-10) pCREB (active)->Anti-inflammatory Cytokines (IL-10) Upregulates Pro-inflammatory Cytokines (TNF-a, IL-23, etc.) Pro-inflammatory Cytokines (TNF-a, IL-23, etc.) NF-kB (active)->Pro-inflammatory Cytokines (TNF-a, IL-23, etc.) Upregulates PDE4_Inhibitor PDE4 Inhibitor (e.g., Apremilast) PDE4_Inhibitor->PDE4 Inhibits

Caption: PDE4 Inhibition Signaling Pathway.

Comparative Performance Analysis of PDE4 Inhibitors

The efficacy of a PDE4 inhibitor is determined by its potency in inhibiting the enzyme, its selectivity for PDE4 isoforms, and its ability to modulate inflammatory responses in cellular and in vivo models. The following tables summarize the available data for this compound in comparison to established PDE4 inhibitors.

In Vitro PDE4 Enzyme Inhibition
CompoundTargetIC50 (nM)Source
This compound PDE4>50-fold less active than apremilast[1]
Apremilast PDE474[2]
Roflumilast PDE40.8
Crisaborole PDE4490
In Vitro Inhibition of TNF-α Release
CompoundCell TypeIC50 (nM)Source
This compound Human PBMCsNot available (Expected to be inactive)
Apremilast Human PBMCs11[6]
Roflumilast Human PBMCsData not available in provided context
Crisaborole Human PBMCsData not available in provided context

Causality Behind Experimental Choices

The selection of these assays is deliberate and rooted in the mechanism of action of PDE4 inhibitors.

  • PDE4 Enzyme Inhibition Assay: This is the foundational in vitro screen to determine the direct inhibitory potency of a compound against the target enzyme. It provides a quantitative measure (IC50) of how effectively a molecule blocks PDE4 activity, which is the primary therapeutic action.

  • LPS-induced TNF-α Release Assay in PBMCs: This cellular assay moves beyond the isolated enzyme to a more biologically relevant system. Peripheral blood mononuclear cells (PBMCs) are a key source of pro-inflammatory cytokines in many autoimmune diseases. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent stimulator of TNF-α production. Measuring the inhibition of TNF-α release in this context provides a direct indication of the compound's anti-inflammatory potential in a cellular environment.

  • Imiquimod (IMQ)-Induced Psoriasis Model: This in vivo model is crucial for assessing the therapeutic efficacy of a compound in a living organism. Topical application of imiquimod on mouse skin induces a psoriasis-like phenotype, characterized by skin thickening, scaling, and inflammation, which is driven by the IL-23/IL-17 axis.[3] This model allows for the evaluation of a compound's ability to reduce these psoriatic manifestations, providing a preclinical proof-of-concept for its potential clinical utility.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed methodologies for the key comparative experiments are provided below.

PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)

This protocol describes a common method for determining the IC50 of a compound against PDE4.

PDE4_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prepare Reagents Prepare Assay Buffer, PDE4 Enzyme, FAM-cAMP, and Test Compounds Dispense Inhibitor Dispense serial dilutions of test compound into 96-well plate Prepare Reagents->Dispense Inhibitor Add Enzyme Add purified recombinant PDE4 enzyme to each well Dispense Inhibitor->Add Enzyme Incubate_1 Incubate at room temperature Add Enzyme->Incubate_1 Add Substrate Add FAM-labeled cAMP (substrate) to initiate reaction Incubate_1->Add Substrate Incubate_2 Incubate to allow for enzymatic reaction Add Substrate->Incubate_2 Add Binding Agent Add binding agent that binds to hydrolyzed AMP Incubate_2->Add Binding Agent Read Plate Read fluorescence polarization on a microplate reader Add Binding Agent->Read Plate Data Analysis Calculate % inhibition and determine IC50 values Read Plate->Data Analysis

Caption: Workflow for PDE4 Enzyme Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, MgCl2), purified recombinant human PDE4 enzyme, a fluorescently labeled cAMP substrate (e.g., FAM-cAMP), and serial dilutions of the test compounds (this compound, apremilast, etc.) and a positive control (e.g., roflumilast).

  • Assay Plate Setup: In a 96-well microplate, add the serially diluted test compounds.

  • Enzyme Addition: Add the diluted PDE4 enzyme solution to each well containing the test compounds and incubate briefly.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.

  • Incubation: Incubate the plate at room temperature to allow the PDE4 enzyme to hydrolyze the FAM-cAMP.

  • Detection: Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed AMP, causing a change in fluorescence polarization.

  • Data Acquisition: Read the fluorescence polarization on a compatible microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control wells. Determine the IC50 value by fitting the data to a dose-response curve.

LPS-Induced TNF-α Release in Human PBMCs

This protocol outlines the procedure for measuring the anti-inflammatory effect of PDE4 inhibitors on primary human immune cells.

Step-by-Step Methodology:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend the isolated PBMCs in a suitable culture medium and plate them in a 96-well culture plate.

  • Compound Pre-incubation: Add serial dilutions of the test compounds to the wells containing PBMCs and pre-incubate for a defined period (e.g., 1 hour).

  • Stimulation: Stimulate the cells by adding Lipopolysaccharide (LPS) to each well (except for the unstimulated control) to induce TNF-α production.

  • Incubation: Incubate the plate for a specified duration (e.g., 18-24 hours) at 37°C in a humidified CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.

In Vivo Imiquimod (IMQ)-Induced Psoriasis Mouse Model

This protocol details a widely used animal model to assess the efficacy of anti-psoriatic compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate mice (e.g., BALB/c or C57BL/6) to the facility for at least one week before the experiment.

  • Disease Induction: On day 0, apply a daily topical dose of imiquimod (IMQ) cream to a shaved area on the back of the mice and/or their ears for a specified number of consecutive days (e.g., 5-7 days).

  • Treatment Administration: Administer the test compounds (e.g., this compound, apremilast) orally or topically, starting from day 0 or after the onset of inflammation, depending on the study design (prophylactic or therapeutic). A vehicle control group and a positive control group (e.g., a topical corticosteroid) should be included.

  • Clinical Scoring: Daily, assess and score the severity of the skin inflammation based on erythema (redness), scaling, and induration (thickness) using a standardized scoring system (e.g., a modified Psoriasis Area and Severity Index - PASI).

  • Measurement of Skin Thickness: Measure the thickness of the inflamed skin (e.g., ear or back skin) daily using a digital caliper.

  • Termination and Sample Collection: At the end of the study, euthanize the mice and collect skin biopsies for histological analysis and measurement of inflammatory markers.

  • Histological Analysis: Process the skin biopsies for histology (e.g., H&E staining) to assess epidermal thickness (acanthosis), and inflammatory cell infiltration.

  • Biomarker Analysis: Homogenize a portion of the skin tissue to measure the levels of key pro-inflammatory cytokines (e.g., IL-17, IL-23) by ELISA or qPCR.

  • Data Analysis: Compare the clinical scores, skin thickness, and biomarker levels between the different treatment groups to evaluate the efficacy of the test compounds.

Conclusion and Future Directions

The available evidence strongly indicates that this compound, the primary metabolite of apremilast, possesses negligible pharmacological activity as a PDE4 inhibitor.[1] In stark contrast, its parent compound, apremilast, and other established PDE4 inhibitors like roflumilast, demonstrate potent inhibition of the PDE4 enzyme and subsequent downstream anti-inflammatory effects in both in vitro and in vivo models.

For researchers in the field, this guide underscores the importance of considering the metabolic profile of parent compounds. While this compound itself is not a viable therapeutic candidate, the study of apremilast's metabolic fate provides crucial insights into its pharmacokinetics and overall in vivo activity. Future research in the development of novel PDE4 inhibitors will likely continue to focus on optimizing potency, selectivity for specific PDE4 isoforms to improve the therapeutic window and minimize side effects, and developing compounds with favorable metabolic profiles. The experimental frameworks detailed herein provide a robust foundation for the continued evaluation and comparison of next-generation PDE4 inhibitors.

References

  • Therapeutic Goods Administration (TGA). AusPAR Attachment 2: Extract from the Clinical Evaluation Report for Apremilast. Available from: [Link].

  • Schett, G., et al. (2013). Apremilast: a novel PDE4 inhibitor for the treatment of psoriatic arthritis and other rheumatic diseases. Expert Opinion on Pharmacotherapy, 14(16), 2265-2273.
  • Hoffmann, M., et al. (2011). Disposition, metabolism and mass balance of [14C]apremilast following oral administration. Xenobiotica, 41(12), 1063-1075. Available from: [Link].

  • Schafer, P. H., et al. (2010). Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis. British Journal of Pharmacology, 159(4), 842-855. Available from: [Link].

  • Psoriasis models | Pharmacology support | CRO - Oncodesign Services. Available from: [Link].

  • Otezla® (apremilast) Mechanism of Action (MOA) | HCP. Available from: [Link].

  • McCann, F. E., et al. (2010). Apremilast, a novel PDE4 inhibitor, inhibits spontaneous production of tumour necrosis factor-alpha from human rheumatoid synovial cells and ameliorates experimental arthritis. Arthritis Research & Therapy, 12(3), R107. Available from: [Link].

  • Palfreeman, A. C., et al. (2013). Apremilast: a novel PDE4 inhibitor in the treatment of autoimmune and inflammatory diseases. Current Drug Targets, 14(8), 839-849. Available from: [Link].

  • Zora.uzh.ch. Phosphodiesterase-4 Inhibition Reduces Cutaneous Inflammation and IL-1β Expression in a Psoriasiform Mouse Model but Does Not Inhibit Inflammasome Activation. Available from: [Link].

  • ResearchGate. IC 50 values of lead PDE4 degraders, PDE4 inhibitors and JAK1/2 inhibitor. Available from: [Link].

  • Edwards, C. J. (2015). Apremilast: A PDE4 inhibitor for the treatment of psoriatic arthritis. Expert Review of Clinical Immunology, 11(1), 5-12. Available from: [Link].

  • Verhoef, E., et al. (2019). IL-12/IL-23p40 identified as a downstream target of apremilast in ex vivo models of arthritis. Clinical and Experimental Rheumatology, 37(2), 267-274. Available from: [Link].

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A Comparative Guide to the In Vivo Efficacy of Apremilast and its Metabolite, O-Demethyl Apremilast

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of oral therapies for inflammatory diseases, apremilast has carved a significant niche as a phosphodiesterase 4 (PDE4) inhibitor. Its efficacy in treating conditions like psoriasis and psoriatic arthritis is well-documented.[1][2][3] However, a comprehensive understanding of its in vivo activity necessitates a closer look at its metabolic fate. This guide provides a detailed comparison of the in vivo efficacy of apremilast and its primary metabolite, O-Demethyl apremilast, synthesizing available data to inform preclinical and clinical research strategies.

The Central Role of Metabolism: Apremilast's Journey in the Body

Following oral administration, apremilast is extensively metabolized through multiple pathways, including cytochrome P450 (CYP)-mediated oxidation and non-CYP-mediated hydrolysis.[1][4] This metabolic process is crucial as it dictates the circulating forms of the drug and their potential pharmacological activity.

Apremilast itself is the major circulating component, accounting for approximately 45% of the radioactivity in plasma after administration of a radiolabeled dose.[4][5] The next most abundant component, at 39%, is a glucuronide conjugate of O-demethylated apremilast, often referred to as M12.[4][5] The precursor to this major inactive metabolite is this compound.

Apremilast Apremilast (Active Parent Drug) Metabolism CYP-mediated O-demethylation Apremilast->Metabolism ODemethyl This compound (Intermediate Metabolite) Metabolism->ODemethyl Glucuronidation Glucuronidation ODemethyl->Glucuronidation M12 This compound Glucuronide (M12) (Major Inactive Metabolite) Glucuronidation->M12

Caption: Metabolic pathway of apremilast.

In Vivo Efficacy: A Tale of the Parent Compound

The therapeutic efficacy of apremilast is attributed to its action as a PDE4 inhibitor. By increasing intracellular cyclic adenosine monophosphate (cAMP) levels, apremilast modulates the production of various pro-inflammatory and anti-inflammatory mediators.[3][6] This mechanism has been validated in numerous in vivo models and clinical trials.

Apremilast's Proven In Vivo Efficacy:

Extensive research has demonstrated the in vivo efficacy of apremilast in various models of inflammatory diseases:

  • Psoriasis Models: In mouse models of imiquimod-induced psoriasis, apremilast has been shown to reduce skin inflammation, decrease epidermal thickness, and modulate the expression of inflammatory cytokines such as TNF-α, IL-17, and IL-23.[7]

  • Arthritis Models: In collagen-induced arthritis (CIA) mouse models, apremilast treatment delayed the onset of arthritis, reduced arthritis scores, and prevented bone erosion.[8] This was associated with a decrease in Th1 and Th17 cells and an increase in regulatory T cells.[8] Ex vivo models using synovial fluid from arthritis patients have also shown that apremilast potently inhibits the production of IL-12/IL-23p40.[9][10][11]

The Elusive In Vivo Efficacy of this compound:

A thorough review of the scientific literature reveals a critical gap: there are no publicly available studies directly investigating the in vivo efficacy of this compound. The focus of metabolic studies has been on its role as an intermediate in the formation of the major circulating metabolite, M12.

Crucially, studies have reported that the major metabolites of apremilast are at least 50-fold less pharmacologically active than the parent drug.[5] This significantly diminished in vitro activity strongly suggests that this compound, and its subsequent glucuronide conjugate, are unlikely to contribute meaningfully to the overall therapeutic effect observed after apremilast administration.

Comparative Efficacy Summary

CompoundIn Vitro PDE4 InhibitionDocumented In Vivo EfficacyContribution to Overall Therapeutic Effect
Apremilast PotentYes (Psoriasis, Psoriatic Arthritis models)Major
This compound Significantly less active than apremilastNo direct studies availableLikely minimal to none
This compound Glucuronide (M12) Considered inactive[4]NoNone

Experimental Protocol: Imiquimod-Induced Psoriasis Model in Mice

To provide a practical framework for evaluating the in vivo efficacy of compounds like apremilast, a detailed protocol for a commonly used psoriasis model is outlined below. This same model could be employed to definitively assess the in vivo activity of this compound, should such an investigation be warranted.

cluster_setup Setup cluster_induction Disease Induction & Treatment cluster_evaluation Efficacy Evaluation Acclimatization Animal Acclimatization (e.g., BALB/c mice, 1 week) Grouping Randomization into Treatment Groups Acclimatization->Grouping Imiquimod Daily Topical Imiquimod Cream (e.g., 62.5 mg on shaved back) Grouping->Imiquimod Treatment Daily Oral Gavage (Vehicle, Apremilast, or This compound) Grouping->Treatment PASI Daily PASI Scoring (Erythema, Scaling, Thickness) Imiquimod->PASI Treatment->PASI Tissue Tissue Collection at Endpoint (Skin, Spleen) PASI->Tissue Analysis Histology (H&E) Immunohistochemistry RT-qPCR for Cytokines Tissue->Analysis

Caption: Experimental workflow for an in vivo psoriasis model.

Step-by-Step Methodology:

  • Animal Acclimatization and Preparation:

    • House female BALB/c mice (8-10 weeks old) in a controlled environment for at least one week prior to the experiment.

    • Anesthetize the mice and shave a designated area on their dorsal skin.

  • Group Allocation:

    • Randomly assign mice to different treatment groups (e.g., Vehicle control, Apremilast, this compound). A typical group size is 8-10 mice.

  • Psoriasis Induction:

    • Apply a daily topical dose of imiquimod cream (5%) to the shaved dorsal skin for a period of 5-7 consecutive days to induce a psoriasis-like skin inflammation.

  • Compound Administration:

    • Concurrently with imiquimod application, administer the test compounds (apremilast or this compound) or the vehicle control via oral gavage. The dosage will depend on the specific experimental design.

  • Clinical Scoring:

    • Monitor the mice daily for signs of skin inflammation.

    • Score the severity of erythema, scaling, and skin thickness on a scale of 0 to 4. The cumulative score is the Psoriasis Area and Severity Index (PASI) score.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Collect skin biopsies from the treated area for histological analysis (e.g., H&E staining to measure epidermal thickness) and for molecular analysis (e.g., RT-qPCR to quantify the expression of inflammatory cytokines like IL-17, IL-23, and TNF-α).

    • Collect spleens to assess systemic effects, such as splenomegaly.

Conclusion

Based on the current body of evidence, the in vivo efficacy observed following the administration of apremilast is overwhelmingly attributable to the parent molecule itself. Its primary metabolite, this compound, is an intermediate in a metabolic pathway that leads to a pharmacologically inactive glucuronide conjugate. While no direct in vivo studies on this compound are available, its significantly lower in vitro activity makes it an unlikely contributor to the therapeutic effects of apremilast. Future research efforts focused on enhancing the efficacy of PDE4 inhibitors should likely concentrate on the properties of the parent drug rather than its metabolites.

References

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  • Chiricozzi, A., & Gisondi, P. (2016). Pharmacodynamic assessment of apremilast for the treatment of moderate-to-severe plaque psoriasis. Expert Opinion on Drug Metabolism & Toxicology, 12(9), 1109-1118. [Link]

  • Campanati, A., Ganzetti, G., Diotallevi, F., et al. (2021). The efficacy of in vivo administration of Apremilast on mesenchymal stem cells derived from psoriatic patients. Inflammation Research, 70(1), 79-87. [Link]

  • Lee, J., Kim, M. G., Shin, H. S., et al. (2021). Pharmacokinetics and tolerability of apremilast in healthy Korean adult men. Translational and Clinical Pharmacology, 29(2), 98-105. [Link]

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  • Benson, C., Snelgrove, R. J., & de Paz, B. (2019). IL-12/IL-23p40 identified as a downstream target of apremilast in ex vivo models of arthritis. Arthritis Research & Therapy, 21(1), 59. [Link]

  • Gossec, L., Coates, L. C., Gladman, D. D., et al. (2024). Treatment of early oligoarticular psoriatic arthritis with apremilast: primary outcomes at week 16 from the FOREMOST randomised controlled trial. Annals of the Rheumatic Diseases. [Link]

  • Cai, Y., Xue, F., Quan, C., et al. (2018). Apremilast Ameliorates Experimental Arthritis via Suppression of Th1 and Th17 Cells and Enhancement of CD4+Foxp3+ Regulatory T Cells Differentiation. Journal of Immunology Research, 2018, 8679526. [Link]

  • de Paz, B., Snelgrove, R. J., & Benson, C. (2019). IL-12/IL-23p40 identified as a downstream target of apremilast in ex vivo models of arthritis. Arthritis Research & Therapy, 21(1), 59. [Link]

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  • ResearchGate. (n.d.). Fragment ions and relative amounts for apremilast metabolites characterized in plasma, urine and faeces. [Link]

  • Malara, G., Politi, C., Trifirò, C., et al. (2021). Effectiveness of Apremilast in Real Life in Patients with Psoriasis: A Longitudinal Study. Acta Dermato-Venereologica, 101(9), adv00543. [Link]

  • Gkalpakiotis, S., Arenberger, P., & Arenbergerova, M. (2019). Real-world data on the efficacy and safety of apremilast in patients with moderate-to-severe plaque psoriasis. Journal of the European Academy of Dermatology and Venereology, 33(S6), 10-15. [Link]

  • López-Cacho, J. M., Gallardo-Tenorio, A., et al. (2023). Efficacy of Apremilast Gels in Mouse Model of Imiquimod-Induced Psoriasis Skin Inflammation. Pharmaceutics, 15(10), 2415. [Link]

  • Schafer, P. H. (2012). Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases. Therapeutic Advances in Musculoskeletal Disease, 4(5), 271-280. [Link]

  • Bissonnette, R., Pavel, A. B., et al. (2019). Apremilast Normalizes Gene Expression of Inflammatory Mediators in Human Keratinocytes and Reduces Antigen-Induced Atopic Dermatitis in Mice. Journal of Drugs in Dermatology, 18(10), 1014-1022. [Link]

  • Schafer, P. H., Parton, A., Capone, L., et al. (2010). Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis. British Journal of Pharmacology, 159(4), 842-855. [Link]

  • Schett, G., Wollenhaupt, J., Papp, K., et al. (2012). Apremilast (Otezla): A New Oral Treatment for Adults With Psoriasis and Psoriatic Arthritis. P & T : a peer-reviewed journal for formulary management, 37(8), 443-457. [Link]

  • ResearchGate. (n.d.). Apremilast: A Review in Psoriasis and Psoriatic Arthritis. [Link]

  • Sofen, H., Smith, S., Matheson, R. T., et al. (2018). Efficacy of apremilast on quality of life measures in patients with moderate plaque psoriasis (UNVEIL phase 4 study). Journal of the American Academy of Dermatology, 78(1), 133-140. [Link]

  • Van Voorhees, A. S., Gold, L. S., Lebwohl, M., et al. (2020). Efficacy and safety of apremilast in patients with mild-to-moderate plaque psoriasis: Results of a phase 3, multicenter, randomized, double-blind, placebo-controlled trial. Journal of the American Academy of Dermatology, 83(4), 1047-1055. [Link]

  • Gottlieb, A. B., Strober, B., Krueger, J. G., et al. (2009). Efficacy, tolerability, and pharmacodynamics of apremilast in recalcitrant plaque psoriasis: A phase II open-label study. Journal of the American Academy of Dermatology, 61(2), 247-257. [Link]

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A Comparative Guide to Apremilast and Its Major Active Metabolite, O-Demethyl Apremilast (M12)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Parent Drug and Its Key Metabolite

Apremilast (Otezla®) is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) approved for the treatment of psoriasis and psoriatic arthritis.[1][2] Its mechanism of action involves the modulation of intracellular inflammatory pathways.[3] Upon oral administration, apremilast is extensively metabolized in the body. The primary metabolic pathway is O-demethylation, leading to the formation of O-Demethyl apremilast, which is then rapidly conjugated with glucuronic acid to form a glucuronide conjugate known as M12.[4][5][6] This glucuronide (M12) is the most abundant circulating metabolite, followed by the parent drug, apremilast.[5][7][8]

Section 1: The Metabolic Conversion Pathway

Apremilast undergoes extensive metabolism, with less than 7% of the drug excreted unchanged.[5][7] The metabolic process is complex, involving both cytochrome P450 (CYP)-mediated oxidation and non-CYP-mediated hydrolysis.[8][9][10] The primary enzymes responsible for the initial oxidative metabolism are CYP3A4, with minor contributions from CYP1A2 and CYP2A6.[8][9] The key transformation is the O-demethylation of the methoxy group on the phenyl ring, which produces this compound. This metabolite is then conjugated to form the major circulating M12 metabolite.[4][5]

G Apremilast Apremilast Metabolite This compound Apremilast->Metabolite CYP3A4, 1A2, 2A6 (O-demethylation) M12 M12 (Glucuronide Conjugate) Metabolite->M12 Glucuronidation Excretion Renal Excretion M12->Excretion G cluster_0 Inflammatory Cell Apremilast Apremilast / this compound PDE4 PDE4 Apremilast->PDE4 Inhibition cAMP cAMP PDE4->cAMP Degradation PKA PKA cAMP->PKA Activation Pro Pro-inflammatory Cytokines (TNF-α, IL-23, IL-17) PKA->Pro Down-regulation Anti Anti-inflammatory Cytokines (IL-10) PKA->Anti Up-regulation

Caption: Apremilast's mechanism of action via PDE4 inhibition.

Section 3: Pharmacokinetics and Clinical Implications

Following a single oral dose of apremilast, the parent drug accounts for approximately 45% of the circulating radioactivity in plasma, while the M12 metabolite accounts for about 39%. [5][7][8]Apremilast reaches its maximum plasma concentration (Cmax) at a median time of about 2.5 hours. [8] Although the O-demethylated metabolite is significantly less potent than apremilast in vitro, its substantial presence in circulation as the M12 conjugate raises questions about its potential contribution to the overall clinical effect. However, based on the vast difference in potency (70- to 900-fold less), current pharmacological consensus holds that apremilast itself is the principal active moiety responsible for the therapeutic effects. [4][5]The major metabolites are considered at least 50-fold less pharmacologically active than the parent drug. [5][7]Therefore, the clinical efficacy and safety profile of Otezla® are primarily attributed to the activity of unchanged apremilast.

Section 4: Experimental Protocols for Head-to-Head In Vitro Comparison

To directly compare the activity of apremilast and this compound, researchers can employ standardized in vitro assays.

PDE4 Enzymatic Inhibition Assay

This protocol outlines a method to determine the IC50 values of test compounds against PDE4.

  • Objective: To measure the concentration of each compound required to inhibit 50% of PDE4 enzymatic activity.

  • Methodology:

    • Reagents & Materials: Recombinant human PDE4 enzyme, fluorescently labeled cAMP substrate, binding agent, test compounds (apremilast, this compound), assay buffer, microplates.

    • Procedure:

      • Prepare serial dilutions of apremilast and this compound in assay buffer.

      • In a microplate, add the PDE4 enzyme to each well.

      • Add the serially diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

      • Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow compound binding.

      • Initiate the enzymatic reaction by adding the fluorescently labeled cAMP substrate to all wells.

      • Incubate for a specific duration (e.g., 60 minutes) at room temperature.

      • Stop the reaction by adding a binding agent that preferentially binds to the non-hydrolyzed substrate.

      • Measure the fluorescence polarization. High polarization indicates low enzyme activity (inhibited), while low polarization indicates high enzyme activity.

    • Data Analysis: Plot the percentage of inhibition against the log concentration of the compound. Fit the data to a four-parameter logistic curve to calculate the IC50 value.

Cytokine Release Assay from Human PBMCs

This protocol details how to measure the inhibitory effect of the compounds on cytokine production in immune cells.

  • Objective: To determine the IC50 values for the inhibition of TNF-α (and other cytokines) from LPS-stimulated hPBMCs.

  • Methodology:

    • Reagents & Materials: Freshly isolated human PBMCs, RPMI-1640 culture medium, Fetal Bovine Serum (FBS), Lipopolysaccharide (LPS), test compounds, ELISA or Luminex kits for cytokine quantification.

    • Procedure:

      • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

      • Plate the PBMCs in a 96-well culture plate at a density of 1x10^6 cells/mL.

      • Prepare serial dilutions of apremilast and this compound.

      • Pre-incubate the cells with the test compounds for 1 hour at 37°C, 5% CO2.

      • Stimulate the cells by adding LPS (e.g., 100 ng/mL) to induce cytokine production. Include unstimulated and vehicle-treated controls.

      • Incubate for 18-24 hours at 37°C, 5% CO2.

      • Centrifuge the plate to pellet the cells and collect the supernatant.

      • Quantify the concentration of TNF-α, IL-10, IL-23, etc., in the supernatant using a validated method like ELISA or a multiplex bead array (Luminex).

    • Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the vehicle control. Plot the data and determine the IC50 values as described above.

G cluster_0 Assay Workflow Start Isolate PBMCs Step1 Plate Cells & Pre-incubate with Compound Start->Step1 Step2 Stimulate with LPS Step1->Step2 Step3 Incubate (18-24h) Step2->Step3 Step4 Collect Supernatant Step3->Step4 End Quantify Cytokines (ELISA / Luminex) Step4->End

Caption: Workflow for the PBMC cytokine release assay.

Conclusion

Apremilast is the primary pharmacologically active agent responsible for the clinical efficacy observed in the treatment of psoriasis and psoriatic arthritis. Its major metabolite, this compound, while present in significant concentrations in its conjugated form (M12), is a substantially weaker inhibitor of both PDE4 and downstream cytokine production. Head-to-head in vitro data clearly demonstrate the superior potency of the parent compound. Therefore, the therapeutic action of apremilast administration is driven by the parent drug, with its metabolites considered to have a minimal direct contribution to the overall pharmacological effect.

References

  • Vertex AI Search. (2016). Impact of Renal Impairment on the Pharmacokinetics of Apremilast and Metabolite M12. Clinical Pharmacology in Drug Development.
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  • NIH. (n.d.).
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A Senior Application Scientist's Guide to the Validation of O-Demethyl Apremilast as a Biomarker of Apremilast Exposure

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of methodologies for the validation of O-Demethyl apremilast as a biomarker for the therapeutic drug monitoring of apremilast. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical assays. This document delves into the scientific rationale, detailed experimental protocols, and a comparative analysis of this compound against other potential biomarkers, all grounded in current regulatory expectations.

Introduction: The Rationale for an Apremilast Biomarker

Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor, has become a significant therapeutic option for psoriatic arthritis and plaque psoriasis.[1] Its mechanism of action involves the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, leading to a downstream regulation of pro-inflammatory and anti-inflammatory cytokines.[2] Given the variability in patient responses and the potential for drug-drug interactions, a reliable biomarker to monitor apremilast exposure is of considerable clinical interest. Such a biomarker would enable dose optimization, enhance patient safety, and provide a clearer understanding of the pharmacokinetic-pharmacodynamic relationship.

Apremilast undergoes extensive metabolism in the body.[3] One of its primary metabolic pathways is O-demethylation, resulting in the formation of this compound. This guide focuses on the validation of this specific metabolite as a primary candidate for a biomarker of apremilast exposure.

This compound: A Promising Biomarker Candidate

The selection of a metabolite as a biomarker for drug exposure is contingent on several factors, including its pharmacokinetic profile relative to the parent drug, its concentration in accessible biological matrices, and the feasibility of developing a robust analytical method for its quantification.

Metabolic Pathway of Apremilast

Apremilast is metabolized through multiple pathways, with O-demethylation being a significant route. The resulting metabolite, this compound, is then further metabolized, often through glucuronidation.

Apremilast Apremilast O_Demethyl_apremilast O_Demethyl_apremilast Apremilast->O_Demethyl_apremilast CYP-mediated O-demethylation Further_Metabolites Further_Metabolites O_Demethyl_apremilast->Further_Metabolites e.g., Glucuronidation

Caption: Metabolic conversion of Apremilast to this compound.

The rationale for selecting this compound as a biomarker lies in its direct formation from the parent drug, suggesting that its concentration in circulation should correlate with apremilast exposure.

Comparative Analysis: this compound vs. Other Biomarkers

While direct measurement of apremilast is the most straightforward approach to assessing exposure, monitoring a major metabolite can offer advantages. Furthermore, pharmacodynamic biomarkers provide insights into the drug's biological effects.

Biomarker CandidateTypeRationale for UseAdvantagesDisadvantages
Apremilast (Parent Drug) ExposureDirect measure of drug concentration.Well-established analytical methods; direct correlation with administered dose.May have a shorter half-life than some metabolites; potential for inter-individual variability in metabolism affecting plasma levels.
This compound ExposureMajor metabolite, concentration should correlate with parent drug exposure.Potentially longer half-life, offering a wider window for monitoring; may reflect metabolic activity.Requires development and validation of a specific assay; correlation with clinical outcomes needs to be established.
Pro-inflammatory Cytokines (e.g., TNF-α, IL-17A) PharmacodynamicMeasures the biological effect of apremilast.[4][5]Provides information on the drug's mechanism of action and therapeutic effect.High biological variability; indirect measure of exposure; influenced by disease activity and other factors.
Metabolic Markers (e.g., changes in lipid profiles) Pharmacodynamic/ SafetyReflects systemic effects of the drug.May indicate broader physiological impact.Indirect and potentially non-specific to apremilast exposure.

Validation of this compound as a Biomarker: A Step-by-Step Guide

The validation of a bioanalytical method for a biomarker must be rigorous to ensure the data is reliable for its intended purpose. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation provides a comprehensive framework for this process.[6][7][8]

Experimental Workflow

The following diagram outlines the key stages in the validation of an LC-MS/MS method for this compound.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 LC & MS Parameter Optimization MD2 Sample Preparation (e.g., LLE, SPE) MD1->MD2 MD3 Selection of Internal Standard MD2->MD3 MV1 Selectivity & Specificity MD3->MV1 MV2 Linearity, Accuracy & Precision MV1->MV2 MV3 Recovery & Matrix Effect MV2->MV3 MV4 Stability MV3->MV4 SA1 Analysis of Clinical Samples MV4->SA1 SA2 Data Interpretation SA1->SA2

Caption: Workflow for LC-MS/MS method validation.

Detailed Experimental Protocol: LC-MS/MS Quantification of this compound in Human Plasma

This protocol is a representative example and should be optimized based on the specific instrumentation and reagents available. The commercial availability of an this compound analytical standard is a prerequisite for this work.

4.2.1. Materials and Reagents

  • This compound analytical standard (commercially available)

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

  • Human plasma (K2EDTA)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

4.2.2. Instrumentation

  • A sensitive triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

4.2.3. Chromatographic and Mass Spectrometric Conditions

  • LC Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: To be determined by infusing the this compound standard. For apremilast, a common transition is m/z 461.0 -> 257.2.[9] The transitions for this compound will need to be optimized.

4.2.4. Sample Preparation (Example using LLE)

  • To 100 µL of plasma, add 25 µL of the internal standard working solution.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

4.2.5. Method Validation Parameters and Acceptance Criteria (based on ICH M10)

The following table summarizes the key validation parameters and their typical acceptance criteria.

Validation ParameterPurposeTypical Acceptance Criteria (ICH M10)
Selectivity & Specificity To ensure that the method can differentiate the analyte from other components in the matrix.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix from at least six different sources.
Linearity & Range To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range.A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% at the LLOQ).
Accuracy & Precision To determine the closeness of the measured values to the true value and the degree of scatter.Assessed using Quality Control (QC) samples at a minimum of four concentration levels (LLOQ, low, mid, high). For accuracy, the mean concentration should be within ±15% of the nominal value. For precision, the coefficient of variation (CV) should not exceed 15%.
Recovery To assess the extraction efficiency of the analytical method.The recovery of the analyte should be consistent, precise, and reproducible.
Matrix Effect To evaluate the effect of the biological matrix on the ionization of the analyte.The CV of the matrix factor across different lots of matrix should be ≤ 15%.
Stability To ensure the analyte is stable under various storage and handling conditions.Analyte stability should be demonstrated in stock solutions, in the biological matrix at room temperature, after freeze-thaw cycles, and during long-term storage. The mean concentration of stability samples should be within ±15% of the nominal concentration.

Conclusion and Future Directions

The validation of this compound as a biomarker of apremilast exposure is a scientifically sound endeavor with the potential to significantly enhance the clinical management of patients treated with this drug. The development of a robust and reliable LC-MS/MS method, following the principles outlined in the ICH M10 guideline, is the cornerstone of this process.

Future work should focus on establishing a clear correlation between plasma concentrations of this compound and both apremilast exposure (AUC) and clinical outcomes. This will ultimately determine its utility in a therapeutic drug monitoring setting. The methodologies and principles outlined in this guide provide a comprehensive framework for researchers to undertake this important work, contributing to the advancement of personalized medicine in the treatment of psoriatic diseases.

References

  • International Council for Harmonisation. ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Accessed January 15, 2026.
  • Bioanalysis Zone. ICH M10 guideline on bioanalytical method validation and study sample analysis. Bioanalysis Zone. Published October 11, 2024.
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  • World Health Organization. ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. WHO. Published February 9, 2023.
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  • Hori D, Igarashi A, Kunieda K, et al. Population pharmacokinetic and exposure–response analysis of apremilast in Japanese subjects with moderate to severe psoriasis.
  • Strober B, Bagel J, Lebwohl M, et al. Apremilast Long-Term Safety Up to 5 Years from 15 Pooled Randomized, Placebo-Controlled Studies of Psoriasis, Psoriatic Arthritis, and Behçet's Syndrome.
  • Schafer P, et al. The Pharmacodynamic Impact of Apremilast, an Oral Phosphodiesterase 4 Inhibitor, on Circulating Levels of Inflammatory Biomarkers in Patients with Psoriatic Arthritis: Substudy Results from a Phase III, Randomized, Placebo-Controlled Trial (PALACE 1). Journal of Immunology Research.
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A Comparative Pharmacokinetic Analysis of Apremilast and its Primary Metabolite, O-Demethyl Apremilast

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of targeted oral therapies for inflammatory diseases, apremilast (Otezla®) has carved a significant niche. As a small molecule inhibitor of phosphodiesterase 4 (PDE4), its efficacy is intrinsically linked to its pharmacokinetic profile and subsequent metabolic fate. This guide provides an in-depth comparative analysis of the pharmacokinetics of apremilast and its principal metabolic pathway involving O-demethylation. Understanding the dynamic interplay between the parent drug and its metabolites is paramount for researchers in drug development and clinical pharmacology to optimize therapeutic strategies and innovate upon existing scaffolds.

Introduction: The Metabolic Journey of Apremilast

Apremilast is an orally administered drug that undergoes extensive metabolism, leading to the formation of multiple metabolites. The primary metabolic route is O-demethylation, which produces O-demethyl apremilast. This intermediate is then rapidly and extensively converted into its inactive glucuronide conjugate, O-desmethyl apremilast glucuronide (M12). Following oral administration, apremilast itself is the most abundant circulating component in plasma, accounting for approximately 45% of the radioactivity, closely followed by the inactive M12 metabolite, which represents about 39% of circulating radioactivity.[1][2][3][4] This indicates a rapid and efficient metabolic conversion process. The pharmacological activity of apremilast is attributed almost entirely to the parent compound, as its major metabolites are considered to be at least 50-fold less active.[1][3]

Comparative Pharmacokinetic Profiles

A direct comparison of the pharmacokinetic parameters of apremilast and its transient metabolite, this compound, is challenging due to the rapid conversion of the latter to its inactive glucuronide conjugate (M12). However, by examining the profile of the parent drug and the appearance of its major metabolite, we can infer the kinetics of this metabolic step.

ParameterApremilastThis compound / M12Key Insights & Causality
Peak Plasma Concentration (Cmax) ~333 ng/mL (following a single 20 mg oral dose)[1][3]Data for this compound is not typically reported due to its transient nature. M12 reaches significant plasma concentrations, becoming the predominant compound after 8 hours post-dose.[1]The rapid achievement of Cmax for apremilast reflects its efficient absorption. The subsequent rise in M12 levels illustrates the swift metabolic clearance of apremilast through the O-demethylation and glucuronidation pathway.
Time to Peak Concentration (Tmax) ~2.5 hours[2]M12 Tmax is observed later than that of apremilast, consistent with its formation from the parent drug.This sequential timing of Tmax values provides clear evidence of the parent-metabolite relationship.
Area Under the Curve (AUC) ~1970 ng*h/mL (AUC0-∞ for a single 20 mg oral dose)[1][3]The AUC of apremilast constitutes about 40% of the total radioactivity AUC, while M12 accounts for a substantial portion of the remaining radioactivity.[1]The comparable AUC percentages of apremilast and M12 in plasma highlight that O-demethylation followed by glucuronidation is the predominant metabolic pathway for apremilast elimination.
Elimination Half-Life (t1/2) 6-9 hours[4]The half-life of total plasma radioactivity is significantly longer (~50 hours) than that of apremilast, suggesting the presence of longer-lived metabolites like M12.[1]The extended half-life of the total radioactivity, largely representing M12, indicates that while the parent drug is cleared relatively quickly, its inactive metabolite circulates for a longer duration before elimination.
Bioavailability ~73%[2][5]Not applicable for the metabolite.The high oral bioavailability of apremilast suggests good absorption and that first-pass metabolism is not a major limiting factor to its systemic exposure.
Protein Binding ~68%[2]Not specified.Moderate plasma protein binding allows for a sufficient fraction of unbound apremilast to distribute to tissues and exert its pharmacological effect.

The Science Behind the Metabolism: Experimental Insights

The characterization of apremilast's pharmacokinetics and metabolic pathways has been elucidated through rigorous clinical pharmacology studies, primarily involving the administration of radiolabeled [14C]apremilast to healthy human subjects.[1][3] This approach allows for the tracking of the drug and all its metabolites throughout the body.

Experimental Workflow: Human Mass Balance Study

cluster_0 Dosing and Sample Collection cluster_1 Sample Processing and Analysis cluster_2 Data Interpretation Dosing Oral Administration of [14C]Apremilast Blood Serial Blood Sampling Dosing->Blood Urine Urine Collection Dosing->Urine Feces Feces Collection Dosing->Feces Plasma Plasma Separation Blood->Plasma Extraction Metabolite Extraction Urine->Extraction Feces->Extraction Plasma->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Radiochromatography Radiochromatography Extraction->Radiochromatography Metabolite_ID Metabolite Identification LC_MS->Metabolite_ID PK_Analysis Pharmacokinetic Modeling Radiochromatography->PK_Analysis Mass_Balance Mass Balance Calculation Radiochromatography->Mass_Balance

Caption: Workflow of a human mass balance study for apremilast.

Causality in Experimental Design:

  • Radiolabeling ([14C]): The use of a carbon-14 isotope is a gold-standard technique in drug metabolism studies. It allows for the non-invasive and highly sensitive tracking of all drug-related material, ensuring that no significant metabolites are overlooked.

  • Comprehensive Sample Collection: Collecting blood, urine, and feces over an extended period is crucial for constructing a complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile and for calculating the mass balance.

  • Advanced Analytical Techniques: The combination of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and radiochromatography is essential. LC-MS/MS provides structural information for the identification of metabolites, while radiochromatography quantifies the amount of radioactivity associated with the parent drug and each metabolite, enabling the determination of their relative abundance.

Metabolic Pathway of Apremilast to this compound and M12

The biotransformation of apremilast is a multi-step process primarily occurring in the liver. The key enzymes involved are from the Cytochrome P450 family, with CYP3A4 being the major contributor, and minor roles played by CYP1A2 and CYP2A6.

Apremilast Apremilast O_Demethyl This compound Apremilast->O_Demethyl CYP3A4, CYP1A2, CYP2A6 (O-demethylation) M12 O-Desmethyl Apremilast Glucuronide (M12) (Inactive) O_Demethyl->M12 UGTs (Glucuronidation)

Caption: Metabolic conversion of apremilast to M12.

This metabolic cascade is a self-validating system for apremilast's clearance. The high activity of CYP enzymes and subsequent glucuronidation by UDP-glucuronosyltransferases (UGTs) ensures an efficient detoxification and elimination pathway for the drug, minimizing the potential for accumulation of active intermediates.

Conclusion

The pharmacokinetic profile of apremilast is characterized by good oral absorption, moderate plasma protein binding, and extensive metabolism. The primary metabolic pathway involves O-demethylation to form this compound, which is rapidly converted to the inactive glucuronide conjugate, M12. This efficient metabolic clearance results in a relatively short half-life for the active parent drug. For researchers and drug development professionals, this comparative understanding is critical. It underscores the importance of focusing on the parent compound's pharmacokinetics for efficacy and highlights the well-defined and inactivating metabolic pathway that contributes to its safety profile. Future research could focus on the potential for drug-drug interactions by modulating the activity of CYP3A4, which could significantly alter the pharmacokinetic profile of apremilast.

References

  • Impact of Renal Impairment on the Pharmacokinetics of Apremilast and Metabolite M12. (URL: [Link])

  • AusPAR Attachment 2: Extract from the Clinical Evaluation Report for Apremilast. Therapeutic Goods Administration (TGA). (URL: [Link])

  • Disposition, metabolism and mass balance of [14C]apremilast following oral administration. Hoffmann M, et al. Xenobiotica. 2011. (URL: [Link])

  • 205437Orig1s000 - accessdata.fda.gov. (URL: [Link])

  • Impact of Renal Impairment on the Pharmacokinetics of Apremilast and Metabolite M12. Clinical Pharmacology in Drug Development. (URL: [Link])

  • Disposition, metabolism and mass balance of [14C]apremilast following oral administration. SciSpace. (URL: [Link])

  • Apremilast: Package Insert / Prescribing Information / MOA. Drugs.com. (URL: [Link])

  • Disposition, metabolism and mass balance of [14C]apremilast following oral administration. PubMed. (URL: [Link])

  • Pharmacokinetics and Bioequivalence of Apremilast Tablets. DDDT - Dove Medical Press. (URL: [Link])

  • Pharmacokinetics and tolerability of apremilast in healthy Korean adult men. ResearchGate. (URL: [Link])

  • LC-MS/MS Determination and Pharmacokinetics Study of Apremilast after Oral Administration in Rabbits. (URL: [Link])

  • Apremilast (Otezla): A New Oral Treatment for Adults With Psoriasis and Psoriatic Arthritis. (URL: [Link])

  • Mean plasma apremilast concentration‐time curves after a single oral... - ResearchGate. (URL: [Link])

  • Pharmacokinetics and Bioequivalence of Apremilast Tablets in Chinese Healthy Subjects Under Fasting and Postprandial States. PubMed Central. (URL: [Link])

  • Apremilast | C22H24N2O7S | CID 11561674 - PubChem. NIH. (URL: [Link])

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Assessing the Relative Potency of O-Demethyl Apremilast: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals engaged in the study of inflammatory diseases, a comprehensive understanding of a drug's metabolic profile and the activity of its metabolites is paramount. Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor, has emerged as a significant therapeutic agent for psoriasis and psoriatic arthritis.[1] Its efficacy is intrinsically linked to its ability to modulate intracellular cyclic AMP (cAMP) levels, thereby attenuating pro-inflammatory responses.[2] However, apremilast undergoes extensive metabolism in the body, giving rise to numerous metabolites.[1][3][4] Among these, O-Demethyl apremilast is a primary metabolic product. This guide provides an in-depth, objective comparison of the potency of this compound relative to its parent compound, apremilast, supported by experimental data and protocols to empower researchers in their investigative pursuits.

The Metabolic Fate of Apremilast: A Prelude to Potency Assessment

Upon oral administration, apremilast is well-absorbed and serves as the primary circulating active component, accounting for approximately 45% of the radioactivity in plasma.[5][6][7] It is extensively metabolized through both cytochrome P450 (CYP)-mediated oxidation (primarily by CYP3A4) and non-CYP-mediated hydrolysis.[4] This metabolic cascade generates up to 23 different metabolites.[4]

The most abundant metabolite in circulation is M12, the inactive O-desmethyl apremilast glucuronide, which constitutes about 39% of plasma radioactivity.[2][5][6][7] The focus of this guide, this compound, is a direct product of apremilast metabolism and a precursor to the inactive M12. While present, its contribution to the overall pharmacological effect of apremilast is a critical question for researchers. Studies have indicated that the major metabolites of apremilast are at least 50-fold less pharmacologically active than the parent drug.[5][6][7] Furthermore, minor active metabolites have been detected but at concentrations generally less than 2% of apremilast, suggesting they are unlikely to be significant contributors to its therapeutic action.[1]

Comparative In Vitro Potency: A Quantitative Analysis

The primary mechanism of action for apremilast and its active metabolites is the inhibition of PDE4, which leads to increased intracellular cAMP levels and subsequent downregulation of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). To objectively compare the potency of this compound and apremilast, we will examine their half-maximal inhibitory concentrations (IC50) in key in vitro assays.

CompoundPDE4 Inhibition IC50TNF-α Inhibition IC50Source(s)
Apremilast ~74 nM~110 nM[3][4][5]
This compound 8.3 µM (8300 nM)5.6 µM (5600 nM)

Expert Interpretation of the Data:

Experimental Protocols for Potency Assessment

To ensure scientific rigor and reproducibility, detailed methodologies for the key assays used to determine the potency of PDE4 inhibitors are provided below.

In Vitro PDE4 Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PDE4.

Protocol:

  • Enzyme Preparation: Utilize a partially purified PDE4 enzyme preparation from a suitable source, such as U937 human monocytic cells, which predominantly express PDE4B and PDE4D isoforms.[3]

  • Reaction Setup: In a 96-well plate, combine the PDE4 enzyme, a known concentration of the cAMP substrate (e.g., 1 µM), and varying concentrations of the test compound (apremilast or this compound) in an appropriate assay buffer.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes) to allow for enzymatic conversion of cAMP to AMP.

  • Termination and Detection: Terminate the reaction and quantify the amount of remaining cAMP or the amount of AMP produced. This can be achieved using various methods, including scintillation proximity assay (SPA) or commercially available kits like the PDE-Glo™ Phosphodiesterase Assay.

  • Data Analysis: Plot the percentage of PDE4 inhibition against the logarithm of the test compound concentration. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based TNF-α Release Assay

This assay assesses the functional consequence of PDE4 inhibition in a cellular context by measuring the reduction in TNF-α secretion from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: Culture a relevant cell line, such as human peripheral blood mononuclear cells (PBMCs), THP-1 monocytes, or RAW 264.7 macrophages, in appropriate culture medium.

  • Cell Plating: Seed the cells into a 96-well plate at an optimized density (e.g., 1-2 x 10^5 cells/well) and allow them to adhere overnight.

  • Compound Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound (apremilast or this compound) for a specified time (e.g., 30-60 minutes).

  • Stimulation: Stimulate the cells with LPS (e.g., 10-100 ng/mL) to induce the production and release of TNF-α.

  • Incubation: Incubate the stimulated cells for a defined period (e.g., 4-24 hours).

  • Supernatant Collection: Collect the cell culture supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the PDE4 signaling pathway and the experimental workflow for assessing inhibitor potency.

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Intracellular Pro-inflammatory Stimuli Pro-inflammatory Stimuli AC Adenylate Cyclase Pro-inflammatory Stimuli->AC ATP ATP ATP->AC Activation cAMP cAMP PDE4 Phosphodiesterase 4 cAMP->PDE4 Hydrolysis PKA Protein Kinase A (Inactive) cAMP->PKA Binding AMP AMP AC->cAMP Conversion PDE4->AMP PKA_active Protein Kinase A (Active) PKA->PKA_active Activation Pro-inflammatory Cytokines\n(e.g., TNF-α) Pro-inflammatory Cytokines (e.g., TNF-α) PKA_active->Pro-inflammatory Cytokines\n(e.g., TNF-α) Downregulation Anti-inflammatory Cytokines\n(e.g., IL-10) Anti-inflammatory Cytokines (e.g., IL-10) PKA_active->Anti-inflammatory Cytokines\n(e.g., IL-10) Upregulation Apremilast / this compound Apremilast / this compound Apremilast / this compound->PDE4 Inhibition

Caption: PDE4 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_enzymatic PDE4 Enzymatic Assay cluster_cellular TNF-α Release Assay E1 Prepare PDE4 Enzyme & cAMP Substrate E2 Add Test Compound (Varying Concentrations) E1->E2 E3 Incubate E2->E3 E4 Measure cAMP/AMP Levels E3->E4 E5 Calculate IC50 E4->E5 C1 Culture & Plate Immune Cells (e.g., PBMCs) C2 Pre-incubate with Test Compound C1->C2 C3 Stimulate with LPS C2->C3 C4 Incubate & Collect Supernatant C3->C4 C5 Quantify TNF-α (ELISA) C4->C5 C6 Calculate IC50 C5->C6

Caption: Workflow for Potency Assessment Assays.

Conclusion: The Predominant Role of Apremilast

References

  • Schafer, P. H., Parton, A., Capone, L., et al. (2010). Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis. British Journal of Pharmacology, 159(4), 842–855. Available at: [Link]

  • Schett, G., Sloan, V. S., Stevens, R. M., & Schafer, P. (2010). Apremilast: a novel PDE4 inhibitor in the treatment of autoimmune and inflammatory diseases. Therapeutic Advances in Musculoskeletal Disease, 2(5), 271–278. Available at: [Link]

  • McCann, F. E., Palfreeman, A. C., Andrews, M., et al. (2010). Apremilast, a novel PDE4 inhibitor, inhibits spontaneous production of tumour necrosis factor-alpha from human rheumatoid synovial cells and ameliorates experimental arthritis. Arthritis Research & Therapy, 12(3), R107. Available at: [Link]

  • Therapeutic Goods Administration. (2014). AusPAR Attachment 2: Extract from the Clinical Evaluation Report for Apremilast. Available at: [Link]

  • ResearchGate. A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. Available at: [Link]

  • Hoffmann, M., Kumar, G., Schafer, P., et al. (2011). Disposition, metabolism and mass balance of [14C]apremilast following oral administration. Xenobiotica, 41(12), 1063–1075. Available at: [Link]

  • Wang, D., Zhao, J., & Xia, M. (2008). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Journal of Biomolecular Screening, 13(7), 609–618. Available at: [Link]

  • Hoffmann, M., Kumar, G., Schafer, P., et al. (2011). Disposition, metabolism and mass balance of [14C]apremilast following oral administration. Xenobiotica, 41(12), 1063-1075. Available at: [Link]

  • Paller, A. S., Armstrong, A. W., & Kircik, L. H. (2017). Apremilast (Otezla): A New Oral Treatment for Adults With Psoriasis and Psoriatic Arthritis. P & T : a peer-reviewed journal for formulary management, 42(10), 643–647. Available at: [Link]

  • PubChem. Apremilast. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of O-Demethyl Apremilast in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of O-Demethyl apremilast, a primary metabolite of the pharmaceutical compound apremilast. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting environmental integrity. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities.

Hazard Identification and Risk Assessment

This compound is the major metabolite of apremilast, an active pharmaceutical ingredient (API).[1][2] While a specific Safety Data Sheet (SDS) for this compound is not commonly available, a foundational principle of chemical safety dictates that metabolites of a hazardous compound should be handled with the same level of caution as the parent compound.

Apremilast is classified with specific hazards that must be considered.[3][4][5] The primary risks associated with the parent compound, and by extension its metabolite, involve oral toxicity and potential reproductive harm. Therefore, all waste containing this compound must be treated as hazardous pharmaceutical waste.

Hazard Classification (Apremilast)GHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[3][4][5]
Reproductive ToxicityH361Suspected of damaging fertility or the unborn child[3][4][5]

The Regulatory Landscape: EPA and OSHA Mandates

The disposal of laboratory chemical waste is governed by stringent federal and state regulations. Two primary agencies set the standards in the United States:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal.[6] Laboratory waste containing this compound falls under the category of hazardous pharmaceutical waste. A critical EPA mandate is the complete ban on the sewering (i.e., flushing down the drain) of hazardous pharmaceuticals , as this practice can lead to the contamination of water systems.[7][8][9]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the "Laboratory Standard," requires employers to develop and implement a written Chemical Hygiene Plan (CHP).[10][11][12] This plan must outline procedures for safe handling, storage, and disposal of hazardous materials, including the use of appropriate Personal Protective Equipment (PPE).

Core Disposal Protocol: A Step-by-Step Guide

This protocol provides a self-validating system for the proper disposal of this compound waste. The causality behind each step is grounded in regulatory compliance and best safety practices.

Step 1: Waste Characterization and Segregation

The "Why": The first and most critical step is to correctly identify the waste stream. Improper segregation can lead to dangerous chemical reactions, invalid waste profiles for disposal facilities, and significant regulatory violations.[13][14]

Procedure:

  • Designate all this compound, whether in pure form, in solution, or as contaminated labware (e.g., pipette tips, vials, gloves), as "Hazardous Pharmaceutical Waste."

  • DO NOT mix this waste with any other waste stream. Keep it separate from:

    • Non-hazardous solid waste (regular trash).

    • Biohazardous waste (unless it is also biologically contaminated).

    • Radioactive waste.

    • Other hazardous chemical wastes, such as solvents or acids, unless explicitly permitted by your institution's EHS office.[15]

Step 2: Utilize Appropriate Personal Protective Equipment (PPE)

The "Why": Given the hazards of the parent compound (oral toxicity, potential reproductive toxicity), preventing exposure is paramount. The required PPE creates a barrier between the researcher and the chemical.

Procedure: Before handling the compound or its waste, don the following minimum PPE:

  • Eye Protection: Wear tightly fitting safety goggles with side shields.[4]

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of damage before use.[4]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, consider an impervious apron.

Step 3: Container Selection and Labeling

The "Why": The integrity of the waste container is essential to prevent leaks and spills during accumulation and transport.[6][16] Proper labeling ensures that everyone who handles the container understands its contents and associated hazards.

Procedure:

  • Select a Container:

    • Use a container that is chemically compatible with this compound and any solvents used. High-density polyethylene (HDPE) is a common and appropriate choice.

    • The container must have a secure, leak-proof screw-top cap and be in good condition, free from cracks or deterioration.[13][16]

    • Never overfill the container; leave at least 10% of headspace to allow for expansion.[15]

  • Label the Container:

    • Affix a completed hazardous waste label to the container before adding any waste.

    • The label must clearly state:

      • The words "Hazardous Waste Pharmaceuticals" .[16]

      • Chemical Contents: List all constituents by their full chemical name (e.g., "this compound," "Methanol"). Do not use abbreviations.[15]

      • Approximate Percentages of each constituent.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

The "Why": SAAs are designated locations for the short-term collection of hazardous waste, ensuring it remains safely at its point of generation and under the control of laboratory personnel until it is ready for pickup.[17]

Procedure:

  • Store the labeled, closed waste container in a designated SAA within your laboratory.

  • The SAA must be at or near the point of waste generation.

  • Ensure the SAA is in a location where it will not be knocked over and is away from heat sources or high-traffic areas.

  • Use secondary containment (such as a plastic tub) for all liquid waste containers to contain any potential leaks.[15]

Step 5: Arrange for Final Disposal

The "Why": Hazardous waste must be disposed of by a licensed and permitted hazardous waste disposal company. Your institution's Environmental Health & Safety (EHS) office manages this process.

Procedure:

  • Once the waste container is full or you have finished the project generating the waste, contact your institution's EHS office.

  • Follow their specific procedures to request a waste pickup.

  • DO NOT attempt to transport the hazardous waste yourself or pour it down any drain.[18]

Spill Management and Decontamination

Accidental spills must be managed promptly and correctly to mitigate exposure and environmental release.

Procedure for a Minor Spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill using a chemical spill kit absorbent.

  • For powdered material, wet it down carefully to minimize airborne dust before cleaning.[19]

  • Collect all contaminated cleanup materials (absorbent pads, contaminated gloves, etc.) in a sealed plastic bag.

  • Place the bag inside your hazardous waste container or create a new one, labeling it appropriately as "Hazardous Waste - Spill Debris with this compound."

  • Decontaminate the surface with an appropriate solvent (e.g., ethanol or isopropanol), and dispose of the cleaning materials as hazardous waste.[20]

Decontamination of Labware:

  • For reusable labware, triple-rinse with a suitable solvent. The first two rinses must be collected and disposed of as hazardous liquid waste.[18]

Visual Workflow for Waste Segregation

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.

G cluster_start Start: Waste Generation cluster_ppe Initial Actions cluster_decision Waste Characterization cluster_containers Containment cluster_end Final Steps start This compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_sharp Is the waste an item capable of puncture (e.g., needle)? ppe->is_sharp is_liquid Is the waste primarily liquid? is_sharp->is_liquid No sharps_container Place in Puncture-Resistant Sharps Container is_sharp->sharps_container Yes liquid_container Place in Labeled Hazardous Liquid Waste Container is_liquid->liquid_container Yes solid_container Place in Labeled Hazardous Solid Waste Container (e.g., contaminated gloves, vials) is_liquid->solid_container No saa Step 2: Store Sealed Container in Satellite Accumulation Area (SAA) with Secondary Containment sharps_container->saa liquid_container->saa solid_container->saa pickup Step 3: Contact EHS for Waste Pickup saa->pickup

Sources

Navigating the Handling of O-Demethyl Apremilast: A Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling O-Demethyl apremilast. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.

Understanding the Compound: Hazard Evaluation

Apremilast is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[2][3][4] Therefore, robust personal protective equipment (PPE) and stringent handling protocols are mandatory to minimize exposure risk. The Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) provide comprehensive guidelines for handling hazardous drugs and potent compounds, which serve as a foundation for these recommendations.[5][6][7][8]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is the cornerstone of safe laboratory practice when handling potent compounds like this compound.[9][10][11][12][13] The following table outlines the minimum required PPE for various laboratory activities.

ActivityRequired Personal Protective Equipment
Receiving & Unpacking - Nitrile or neoprene gloves (double-gloving recommended) - Safety glasses with side shields or safety goggles
Weighing & Aliquoting (Solid) - Nitrile or neoprene gloves (double-gloving mandatory) - Disposable gown or lab coat - Safety goggles or a face shield - N95 respirator or higher (if not handled in a containment enclosure)
Solution Preparation & Handling - Nitrile or neoprene gloves (double-gloving recommended) - Disposable gown or lab coat - Safety goggles or a face shield
Experimental Procedures - Nitrile or neoprene gloves (double-gloving recommended) - Disposable gown or lab coat - Safety goggles or a face shield
Waste Disposal - Nitrile or neoprene gloves (double-gloving mandatory) - Disposable gown or lab coat - Safety goggles or a face shield

Note: All PPE should be inspected for integrity before use and disposed of as contaminated waste after handling the compound.[14]

Procedural Guidance: Step-by-Step Safety Protocols

Engineering Controls: The First Line of Defense

Whenever possible, handle solid this compound within a certified chemical fume hood or a powder containment enclosure to minimize the risk of aerosolization and inhalation.[14][15]

Donning and Doffing PPE: A Critical Sequence

The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Gown/Lab Coat Don2 Respirator (if required) Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Don4 Gloves (Outer Layer) Don3->Don4 Doff1 Gloves (Outer Layer) Doff2 Gown/Lab Coat Doff1->Doff2 Doff3 Goggles/Face Shield Doff2->Doff3 Doff4 Respirator (if required) Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Spill Management

In the event of a spill, immediately alert personnel in the area. Evacuate if necessary. Trained personnel wearing appropriate PPE should manage the cleanup.

  • Contain the spill: Use absorbent pads or granules to surround the spill.

  • Decontaminate: Carefully clean the area with an appropriate deactivating solution.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Disposal Plan: A Cradle-to-Grave Approach

All materials contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, must be disposed of as hazardous chemical waste.[2][16]

  • Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not discharge to sewer systems.[2]

  • Sharps: All contaminated sharps must be placed in a puncture-resistant sharps container.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Emergency Procedures

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][14]

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[2][14]

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][14]

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][14]

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and a steadfast commitment to established safety protocols. By integrating these guidelines into your daily laboratory workflow, you contribute to a safer research environment for yourself and your colleagues.

References

  • Respirex International. (n.d.). Pharmaceutical PPE. Retrieved from [Link]

  • Cleanroom Technology. (2024, July 15). DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. Retrieved from [Link]

  • 3M India. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety. Retrieved from [Link]

  • 3M US. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety. Retrieved from [Link]

  • BioVision, Inc. (2013, July 19). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]

  • Polovich, M. (2015). NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. Journal of Infusion Nursing, 38(6S), S25–S28. Retrieved from [Link]

  • Rpharmy. (2023, June 9). New NIOSH Expanded HD Safe Handling and PPE Guidance. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Managing Hazardous Drug Exposures: Information for Healthcare Settings. Retrieved from [Link]

  • Hoffmann, M., et al. (2011). Disposition, metabolism and mass balance of [14C]apremilast following oral administration. Xenobiotica, 41(12), 1063–1075. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.